molecular formula C18H17NO6 B10766947 3,4-DAA

3,4-DAA

Número de catálogo: B10766947
Peso molecular: 343.3 g/mol
Clave InChI: HUBVPPBIEOCMIE-CLFYSBASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy- is a hydroxybenzoic acid.

Propiedades

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVPPBIEOCMIE-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Diaminoanthraquinone: An In-depth Technical Guide on its Interaction with Tryptophan Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3,4-diaminoanthraquinone (3,4-DAA) and its relevance to tryptophan metabolism. Contrary to a potential misconception, this compound is not a direct metabolite of tryptophan. Tryptophan is primarily catabolized through the kynurenine, serotonin, and indole pathways, which do not produce anthraquinone structures. However, an important indirect relationship exists: the anthraquinone scaffold, characteristic of this compound, is found in compounds that inhibit indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme of the kynurenine pathway, a major route of tryptophan degradation. This guide will explore the biological activities of anthraquinones, with a focus on their potential as IDO1 inhibitors and their anti-inflammatory properties, including the modulation of the NF-κB signaling pathway. While specific quantitative data for this compound is limited in the current literature, this document compiles and presents data from structurally related compounds to provide a valuable reference for researchers.

Tryptophan Metabolism: A Brief Overview

Tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several bioactive molecules. Its metabolism is crucial for various physiological processes, including neurotransmission and immune regulation. The three major pathways of tryptophan metabolism are:

  • The Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1).

  • The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin, which regulate mood, sleep, and circadian rhythms.

  • The Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid, which have signaling roles in the host.

The Link Between Anthraquinones and Tryptophan Metabolism: IDO1 Inhibition

While this compound is not a product of tryptophan metabolism, the anthraquinone chemical structure is of significant interest due to its presence in molecules that can inhibit IDO1. IDO1 is a key enzyme in the kynurenine pathway and is a well-established therapeutic target in oncology and inflammatory diseases. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the anti-tumor immune response. Therefore, inhibitors of IDO1 are actively being investigated as cancer immunotherapies.

Quantitative Data on IDO1 Inhibition by Quinone Derivatives
Compound ClassSpecific CompoundEnzymatic IC50 (µM)Cellular IC50 (µM)Reference
NaphthoquinoneMenadioneNot specifiedSimilar to 1-MT[1]
PyranonaphthoquinoneCompound 360.07Not specified[1]
PyranonaphthoquinoneCompound 410.061Not specified[1]
PyranonaphthoquinoneCompound 500.066Not specified[1]
Naphthoquinone DerivativeCompound 12 0.373.85[2]
Naphthoquinone DerivativeCompound 11 0.84Not specified[2]

Note: The data presented is for structurally related compounds, not 3,4-diaminoanthraquinone itself. This information is provided to illustrate the potential of the broader chemical class.

Biological Activities of Anthraquinones

Anthraquinones are a large class of naturally occurring and synthetic compounds with diverse biological activities. Their effects are not limited to IDO1 inhibition and extend to anti-inflammatory, antioxidant, and cytotoxic properties.

Anti-inflammatory Effects and NF-κB Signaling

Chronic inflammation is a key factor in the development of many diseases, and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. Several studies have shown that anthraquinone derivatives can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3]

The precise mechanism of NF-κB inhibition by this compound has not been elucidated. However, related anthraquinones have been shown to interfere with various steps in the NF-κB signaling cascade, including the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB dimer.

Cytotoxicity

The cytotoxic properties of anthraquinones are well-documented and form the basis for their use as anticancer agents (e.g., doxorubicin). The mechanisms of cytotoxicity can include DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II. The cytotoxicity of this compound would need to be experimentally determined to assess its therapeutic potential and toxicological risk.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological activities of compounds like this compound. Below are representative methodologies for key assays.

IDO1 Inhibition Assay (Cell-Based)

This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.[4][5]

Objective: To determine the in-vitro efficacy of a test compound (e.g., this compound) in inhibiting IFN-γ-induced IDO1 activity in a human cell line.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • Recombinant human interferon-gamma (IFN-γ).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • L-Tryptophan.

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC analysis).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., epacadostat).

  • Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of, for example, 100 µM.

  • Incubation: Incubate the plate for 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1 reaction, is then measured. This can be done colorimetrically using Ehrlich's reagent or more accurately by HPLC.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the test compound and determine the IC50 value.

NF-κB Reporter Gene Assay

This protocol provides a method to quantify the inhibition of NF-κB transcriptional activity.[1][6]

Objective: To assess the ability of a test compound to inhibit the activation of an NF-κB-driven reporter gene in response to a pro-inflammatory stimulus.

Materials:

  • A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 or RAW264.7 cells expressing luciferase under the control of an NF-κB promoter).

  • Cell culture medium.

  • Pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Test compound (this compound).

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay) to account for cytotoxicity. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (IC50).

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations of Key Pathways and Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs discussed, the following diagrams have been generated using the DOT language for Graphviz.

IDO1_Pathway cluster_Tryptophan_Metabolism Tryptophan Metabolism cluster_Immune_Response Immune Response Modulation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Tryptophan_Depletion Tryptophan Depletion Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression T_Cell_Proliferation T-Cell Proliferation Tryptophan_Depletion->T_Cell_Proliferation Inhibits IDO1_Inhibitor Anthraquinone Derivatives (e.g., this compound) IDO1_Inhibitor->Tryptophan Inhibits IDO1

Caption: The IDO1 pathway in tryptophan metabolism and its inhibition.

NFkB_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Anthraquinone Anthraquinone Derivatives Anthraquinone->IKK_Complex Inhibits

Caption: Overview of the canonical NF-κB signaling pathway and its inhibition.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assay Assay Performance cluster_Analysis Data Analysis Start Seed Cells in 96-well Plate Induction Induce IDO1 with IFN-γ (for IDO1 Assay) Start->Induction Treatment Treat with this compound (Serial Dilutions) Induction->Treatment IDO1_Assay Measure Kynurenine (IDO1 Inhibition) Treatment->IDO1_Assay NFkB_Assay Measure Luciferase (NF-κB Inhibition) Treatment->NFkB_Assay MTT_Assay Measure Absorbance (Cytotoxicity) Treatment->MTT_Assay IC50_Calc Calculate IC50 Values IDO1_Assay->IC50_Calc NFkB_Assay->IC50_Calc MTT_Assay->IC50_Calc

Caption: A generalized experimental workflow for assessing this compound activity.

Conclusion and Future Directions

Future research should focus on several key areas:

  • Direct Quantification: There is a critical need to experimentally determine the IC50 value of this compound for IDO1 inhibition to ascertain its potency.

  • Mechanism of Action: Detailed studies are required to elucidate the precise molecular mechanisms by which this compound and other diaminoanthraquinones inhibit IDO1 and the NF-κB pathway.

  • In Vivo Efficacy and Toxicology: Preclinical in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of diaminoanthraquinone derivatives will be crucial for the rational design of more potent and selective IDO1 inhibitors.

By addressing these research gaps, the full therapeutic potential of 3,4-diaminoanthraquinone and related compounds as novel modulators of tryptophan metabolism and inflammation can be realized.

References

Initial Studies on 3,4-DAA and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research directly investigating the effects of 3,4-dichloroaniline (3,4-DAA) on neuroinflammation is not available. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct initial studies on a compound of interest, such as this compound, for its potential role in neuroinflammation. The experimental protocols, data, and pathways described are based on established methodologies and findings from studies on analogous compounds and the broader field of neuroinflammation research.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2][3] This complex process is primarily mediated by glial cells, namely microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators.[4]

Key Cellular Players:

  • Microglia: As the resident immune cells of the CNS, microglia are the first line of defense against pathogens and injury.[5] In a resting state, they exhibit a ramified morphology and perform surveillance functions. Upon activation by stimuli such as lipopolysaccharide (LPS) or pathological protein aggregates, they transition to an amoeboid, phagocytic state, releasing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][6][7]

  • Astrocytes: These star-shaped glial cells play crucial roles in maintaining brain homeostasis.[8][9] In response to inflammatory signals, astrocytes become reactive, a state known as astrogliosis.[5] Reactive astrocytes can contribute to neuroinflammation by releasing inflammatory mediators.[10]

Key Signaling Pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This is a central signaling pathway that regulates the expression of numerous pro-inflammatory genes.[11][12] Its activation is a hallmark of the inflammatory response in both microglia and astrocytes.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, is crucial in transducing extracellular signals to cellular responses, including inflammation.[6][13] Activation of MAPK pathways leads to the production of inflammatory mediators.[7][13]

Hypothetical Initial Screening of this compound for Anti-Neuroinflammatory Activity

Based on standard practices in the field, a tiered approach would be employed to evaluate the potential anti-neuroinflammatory effects of this compound.

Tier 1: In Vitro Cellular Assays

The initial screening would involve cell-based assays to determine the compound's efficacy in mitigating inflammatory responses in microglia and astrocytes.

  • Cell Viability Assays: To establish a non-toxic working concentration of this compound.

  • Measurement of Inflammatory Mediators: To quantify the effect of this compound on the production of key inflammatory molecules.

    • Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated BV2 microglial cells.

    • Pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) expression at the mRNA and protein levels in LPS-stimulated microglia and astrocytes.[6][7]

  • Western Blot Analysis: To assess the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.[6][7]

Tier 2: In Vivo Animal Models

If promising results are obtained in vitro, the investigation would proceed to in vivo models to assess the compound's efficacy in a more complex biological system.

  • LPS-Induced Neuroinflammation Model: This widely used model involves the systemic administration of LPS to induce a robust neuroinflammatory response in the brain.[6]

  • Behavioral Tests: To evaluate the functional consequences of neuroinflammation and the potential therapeutic effects of this compound.

  • Immunohistochemistry and Immunofluorescence: To visualize and quantify microglial and astrocyte activation in brain tissue.[6]

  • Biochemical Analysis of Brain Tissue: To measure the levels of inflammatory mediators and signaling proteins in the brain.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the type of quantitative data that would be collected and analyzed in these initial studies. The values presented are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated BV2 Microglia

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-5 ± 14 ± 1
LPS1 µg/mL100100
LPS + this compound185 ± 588 ± 6
LPS + this compound562 ± 465 ± 5
LPS + this compound1041 ± 345 ± 4

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Primary Microglia

TreatmentConcentration (µM)TNF-α mRNA (fold change)IL-1β mRNA (fold change)IL-6 mRNA (fold change)
Control-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS1 µg/mL15.2 ± 1.220.5 ± 1.818.3 ± 1.5
LPS + this compound59.8 ± 0.912.1 ± 1.110.5 ± 0.9
LPS + this compound104.5 ± 0.56.3 ± 0.75.1 ± 0.6

Table 3: Effect of this compound on Microglial Activation in an LPS-Induced Mouse Model

Treatment GroupDose (mg/kg)Iba-1 Positive Cells (cells/mm²)
Vehicle Control-50 ± 8
LPS5250 ± 25
LPS + this compound10180 ± 20
LPS + this compound20110 ± 15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Studies

Cell Culture:

  • BV2 microglial cells and primary microglia/astrocytes would be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Assay:

  • Cells are seeded in 96-well plates.

  • Pre-treat with various concentrations of this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the supernatant and mix with Griess reagent.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis:

  • Lyse the treated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 NF-κB, p38, JNK, and ERK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Animal Model:

  • Male C57BL/6 mice would be used. All animal procedures would be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

LPS-Induced Neuroinflammation:

  • Administer this compound or vehicle orally for 3 consecutive days.

  • On the third day, inject LPS (5 mg/kg, i.p.).

  • Sacrifice the mice at specified time points (e.g., 4 and 24 hours) after LPS injection.[6]

Immunohistochemistry:

  • Perfuse the mice with 4% paraformaldehyde.

  • Collect the brains and prepare 30-µm coronal sections.

  • Incubate the sections with primary antibodies against Iba-1 (for microglia) or GFAP (for astrocytes).

  • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Capture images using a fluorescence microscope and quantify the number of positive cells using image analysis software.[6]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates DAA This compound DAA->IKK Inhibits DAA->p38 Inhibits DAA->JNK Inhibits DAA->ERK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFκB_nuc->Genes Induces Transcription G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Outcome A BV2 Microglia / Primary Glia Culture B Pre-treatment with this compound A->B C LPS Stimulation B->C D Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) C->D E Western Blot for Signaling Pathways (NF-κB, MAPK) C->E F Mouse Model of Neuroinflammation (LPS) D->F Promising Results E->F Promising Results G This compound Administration F->G H Behavioral Analysis G->H I Immunohistochemistry of Brain Tissue (Iba-1, GFAP) G->I J Biochemical Analysis of Brain Homogenates G->J K Evaluation of Therapeutic Potential of this compound H->K I->K J->K

References

An In-depth Technical Guide to 3,4-Diaminoanisole (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

3,4-Diaminoanisole (3,4-DAA), also known by its IUPAC name 4-methoxybenzene-1,2-diamine, is an aromatic amine with the chemical formula C₇H₁₀N₂O. It is a key intermediate in the synthesis of various dyes and pharmaceuticals. The structure consists of a benzene ring substituted with two adjacent amino groups and a methoxy group at the para position relative to one of the amino groups.

IdentifierValue
IUPAC Name 4-methoxybenzene-1,2-diamine
Synonyms This compound, 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene
CAS Number 102-51-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES COc1ccc(c(c1)N)N[1]
InChI Key AGAHETWGCFCMDK-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a dark brown to black solid or oily substance at room temperature. Its physicochemical properties are summarized in the table below. It is important to note that the free base has limited solubility in water, while its dihydrochloride salt is water-soluble.

PropertyValueReference
Melting Point 46-48 °C[2]
Boiling Point 302.4 ± 22.0 °C at 760 mmHg[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The dihydrochloride salt is soluble in water.[2][4]
Appearance Dark Brown to Black Oil to Solid[2]

Synthesis and Purification

Synthesis Protocols

A common synthetic route to 3,4-diaminoanisole involves the reduction of 4-methoxy-2-nitroaniline. Two detailed experimental protocols are provided below.

Protocol 1: Catalytic Hydrogenation in Ethanol

  • Reactants: 4-methoxy-2-nitroaniline (360 mg, 2.14 mmol), 10% Palladium on activated carbon (a pinch), Ethanol (65 mL).

  • Procedure:

    • Place 4-methoxy-2-nitroaniline in a hydrogenation vessel and add ethanol.

    • Add a small amount of 10% palladium on activated carbon.

    • Hydrogenate the mixture at room temperature under 50 psi of hydrogen pressure for 24 hours.

    • After the reaction is complete, filter the mixture to remove the catalyst.

    • Concentrate the filtrate on a rotary evaporator to obtain 3,4-diaminoanisole as a dark purple oil (294 mg, 99% yield).[2][5]

Protocol 2: Catalytic Hydrogenation in Methanol

  • Reactants: 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol), 10% Palladium on activated carbon (1.0 g, 9.4 mmol), Methanol (70 mL).

  • Procedure:

    • To a stirring solution of 4-methoxy-2-nitroaniline in methanol at room temperature, add 10% palladium on activated charcoal.

    • Hydrogenate the mixture for 72 hours.

    • Filter the reaction mixture through calcium carbonate.

    • Remove the solvent to obtain 4-methoxybenzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).[6]

Purification

Purification of aromatic amines like this compound can be achieved through recrystallization or column chromatography.

Recrystallization:

A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, solvent systems such as ethanol/water or mixed solvent systems like ethyl acetate + ethanol or methanol can be effective. The choice of solvent will depend on the impurities present.

Flash Column Chromatography:

For purification of basic amines via flash column chromatography, a stationary phase of silica gel can be used. To prevent peak tailing, which is common with amines on silica, the eluent can be modified with a small amount of a basic additive like triethylamine (0.1-1%). A typical eluent system would be a gradient of ethyl acetate in hexane. Alternatively, an aminopropyl-modified silica gel column can be used, which provides a slightly basic surface and can improve the separation of basic compounds without the need for a mobile phase modifier.

G cluster_synthesis Synthesis of 3,4-Diaminoanisole 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline 3,4-Diaminoanisole 3,4-Diaminoanisole 4-methoxy-2-nitroaniline->3,4-Diaminoanisole Reduction H2, Pd/C H2, Pd/C H2, Pd/C->3,4-Diaminoanisole

Synthesis of 3,4-Diaminoanisole

Spectral Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Features
¹H-NMR (CDCl₃): δ 6.64 (d, J=8.7 Hz, 1H), 6.35-6.30 (m, 1H), 6.26 (d, J=8.7 Hz, 1H), 3.52 (s br, 2H), 3.07 (s br, 2H).[2][5] (MeOH-d₄): δ 6.62 (d, J = 8.4 Hz, 1H), 6.34 (d, J = 2.8 Hz, 1H), 6.18 (dd, J = 2.8, 8.4 Hz, 1H), 3.82 (s, 3H).[6]
¹³C-NMR Expected signals for 7 distinct carbon atoms: aromatic carbons (some attached to N and O, others to H), and a methoxy carbon.
IR Spectroscopy Expected peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 138. Fragmentation may involve loss of a methyl group from the methoxy moiety or other characteristic cleavages of the aromatic amine structure.

Biological Activity and Toxicology

While 3,4-diaminoanisole itself has not been as extensively studied as its isomer, 2,4-diaminoanisole (a known carcinogen), aromatic amines as a class are known to have potential toxicological effects, including mutagenicity and carcinogenicity.

Mechanism of Action

The biological activity of aromatic amines often involves metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates, such as N-hydroxyarylamines, which can then form adducts with DNA. These DNA adducts can lead to mutations if not repaired, which is a key step in chemical carcinogenesis. The mechanism of action for 3,4-diaminoanisole likely involves its interaction with various molecular targets, where the amino groups can form hydrogen bonds, potentially inhibiting or acting as a substrate for enzymes involved in amino group transformations.

G cluster_activation Metabolic Activation and Genotoxicity This compound This compound Reactive Metabolite Reactive Metabolite This compound->Reactive Metabolite Metabolic Activation CYP450 CYP450 CYP450->Reactive Metabolite DNA Adducts DNA Adducts Reactive Metabolite->DNA Adducts Covalent Binding DNA DNA DNA->DNA Adducts Mutations Mutations DNA Adducts->Mutations Replication

Metabolic Activation of Aromatic Amines
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Experimental Workflow: Ames Test for Aromatic Amines

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain various mutations that make them sensitive to different types of mutagens.

  • Metabolic Activation: Since many aromatic amines are pro-mutagens, the test is performed both with and without a metabolic activation system, typically a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_ames Ames Test Workflow Bacterial Strains Bacterial Strains Exposure Exposure Bacterial Strains->Exposure Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Exposure S9 Mix S9 Mix S9 Mix->Exposure Plating on Minimal Media Plating on Minimal Media Exposure->Plating on Minimal Media Incubation Incubation Plating on Minimal Media->Incubation Count Revertant Colonies Count Revertant Colonies Incubation->Count Revertant Colonies

Ames Test Experimental Workflow

Safety and Handling

3,4-Diaminoanisole is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Applications

3,4-Diaminoanisole is primarily used as an intermediate in the synthesis of:

  • Azo dyes: Its diamine functionality makes it a valuable precursor for creating a variety of colored compounds.

  • Pharmaceuticals: It serves as a building block for more complex molecules with potential therapeutic applications.

  • Quinoxalines: It can be used in the production of these heterocyclic compounds.[7]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,4-diaminoanisole. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its potential for toxicity in their applications.

References

An In-depth Technical Guide to the Synthesis of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid, a compound also known as Tranilast. Tranilast is recognized for its anti-inflammatory, anti-allergic, and anti-proliferative properties.[1] This document outlines a standard laboratory-scale synthesis protocol, including the preparation of the key intermediate, 3,4-dimethoxycinnamoyl chloride, followed by its condensation with anthranilic acid via the Schotten-Baumann reaction. Detailed experimental procedures, quantitative data for starting materials, and a logical workflow for the synthesis are presented. Additionally, this guide includes a discussion of an alternative biosynthetic pathway.

Introduction

N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast) is a synthetic derivative of a tryptophan metabolite.[1] It was initially developed as an anti-allergic agent and has since been investigated for a variety of therapeutic applications, including the treatment of bronchial asthma, keloids, and hypertrophic scars.[1] The therapeutic potential of Tranilast stems from its ability to inhibit the release of mediators from mast cells and to suppress the synthesis of collagen.[2]

The chemical synthesis of Tranilast is a straightforward process that can be accomplished in a laboratory setting. The most common and efficient method involves a two-step process: the conversion of 3,4-dimethoxycinnamic acid to its corresponding acid chloride, followed by the acylation of anthranilic acid. This guide provides detailed protocols for this synthetic route.

Chemical Synthesis Pathway

The synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid is typically achieved through a two-step process. The first step involves the activation of the carboxylic acid of 3,4-dimethoxycinnamic acid by converting it into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction between the synthesized 3,4-dimethoxycinnamoyl chloride and anthranilic acid.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Schotten-Baumann Condensation 3,4-Dimethoxycinnamic_Acid 3,4-Dimethoxycinnamic Acid 3,4-Dimethoxycinnamoyl_Chloride 3,4-Dimethoxycinnamoyl Chloride 3,4-Dimethoxycinnamic_Acid->3,4-Dimethoxycinnamoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->3,4-Dimethoxycinnamoyl_Chloride Reagent Tranilast N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast) 3,4-Dimethoxycinnamoyl_Chloride->Tranilast Acylation Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Tranilast Nucleophilic Attack Base Base (e.g., Pyridine) Base->Tranilast Catalyst/Acid Scavenger

Figure 1: Overall synthetic pathway for N-(3,4-Dimethoxycinnamoyl) anthranilic acid.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride

This procedure is adapted from a standard method for the synthesis of acyl chlorides from carboxylic acids.[3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dimethoxycinnamic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

  • After the reaction is complete (indicated by the cessation of gas evolution and the formation of a clear solution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate under reduced pressure. Repeat this step two to three times.

  • The resulting crude 3,4-dimethoxycinnamoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Schotten-Baumann Reaction)

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[4][5]

Procedure:

  • In a beaker, dissolve anthranilic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the crude 3,4-dimethoxycinnamoyl chloride (1.1 eq) in the same solvent.

  • Cool the solution of anthranilic acid in an ice bath.

  • Slowly add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the cooled anthranilic acid solution with stirring.

  • Add the solution of 3,4-dimethoxycinnamoyl chloride dropwise to the anthranilic acid solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize the excess base.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(3,4-Dimethoxycinnamoyl) anthranilic acid.

  • Dry the purified product under vacuum.

Experimental_Workflow cluster_acyl_chloride Acyl Chloride Synthesis cluster_condensation Schotten-Baumann Condensation cluster_purification Purification start_acyl Start: 3,4-Dimethoxycinnamic Acid react_thionyl React with Thionyl Chloride and DMF (catalyst) under reflux start_acyl->react_thionyl evaporate_socl2 Evaporate excess Thionyl Chloride react_thionyl->evaporate_socl2 toluene_wash Azeotropic removal of SOCl₂ with Toluene evaporate_socl2->toluene_wash crude_acyl Crude 3,4-Dimethoxycinnamoyl Chloride toluene_wash->crude_acyl dissolve_acyl Dissolve Crude Acyl Chloride in Solvent crude_acyl->dissolve_acyl dissolve_anthranilic Dissolve Anthranilic Acid and Base in Solvent cool_anthranilic Cool Anthranilic Acid solution dissolve_anthranilic->cool_anthranilic add_acyl Dropwise addition of Acyl Chloride solution dissolve_acyl->add_acyl cool_anthranilic->add_acyl react_rt React at Room Temperature add_acyl->react_rt quench Quench with dilute HCl react_rt->quench precipitate Precipitation of Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold Water and Ethanol filter->wash recrystallize Recrystallization wash->recrystallize dry Dry under Vacuum recrystallize->dry final_product Pure N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid dry->final_product

Figure 2: Experimental workflow for the synthesis of Tranilast.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3,4-Dimethoxycinnamic AcidC₁₁H₁₂O₄208.21180-182
Anthranilic AcidC₇H₇NO₂137.14144-148[6]
Thionyl ChlorideSOCl₂118.97-104.5

Characterization of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid

The final product should be characterized to confirm its identity and purity.

Table 2: Expected Characterization Data for Tranilast

PropertyExpected Value
Molecular Formula C₁₈H₁₇NO₅
Molar Mass ( g/mol ) 327.33
Melting Point (°C) Literature values may vary, typically in the range of 208-212 °C.
¹H NMR Expected signals for aromatic protons, vinyl protons, methoxy groups, and amide and carboxylic acid protons.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), C=C stretching, and aromatic C-H bending.

Alternative Biosynthetic Pathway

An alternative to chemical synthesis is the biological production of Tranilast. A study has demonstrated the feasibility of producing Tranilast and its analogs in engineered Saccharomyces cerevisiae.[7][8][9] This was achieved by co-expressing a 4-coumarate/CoA ligase and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase.[7][8][9] This biosynthetic approach offers a potentially more sustainable and environmentally friendly route to Tranilast production.

Biosynthesis_Pathway cluster_yeast Engineered Saccharomyces cerevisiae Cinnamic_Acid 3,4-Dimethoxycinnamic Acid Yeast Engineered Yeast Cinnamic_Acid->Yeast Anthranilic_Acid_Bio Anthranilic Acid Anthranilic_Acid_Bio->Yeast Tranilast_Bio N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid Yeast->Tranilast_Bio Biosynthesis

References

The Immunomodulatory Landscape of Direct-Acting Antivirals (DAAs) and Their Impact on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "3,4-DAA" in the context of T-cell proliferation did not yield relevant results. The following guide focuses on the well-documented effects of Direct-Acting Antivirals (DAAs), a class of drugs used to treat Hepatitis C Virus (HCV) infection, on T-cell function. It is presumed that the query may have intended to investigate these agents.

Introduction

Direct-Acting Antivirals (DAAs) have revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, achieving sustained virological response (SVR) in over 95% of patients.[1] Beyond their primary antiviral activity, which targets specific HCV non-structural proteins essential for viral replication, DAAs indirectly modulate the host immune response by eliminating the persistent viral antigen source.[2][3] Chronic HCV infection is characterized by a state of T-cell exhaustion, where T-cells exhibit impaired proliferation, reduced cytokine production, and express high levels of inhibitory receptors.[4] This guide provides an in-depth analysis of the current understanding of how DAA-mediated HCV clearance impacts T-cell proliferation and function, offering valuable insights for researchers and professionals in immunology and drug development.

Quantitative Effects of DAAs on T-Cell Proliferation and Phenotype

The clearance of HCV following DAA therapy leads to significant, albeit sometimes incomplete, restoration of T-cell functionality. The following tables summarize key quantitative findings from various studies on the phenotypic and proliferative changes observed in T-cells post-DAA treatment.

Table 1: Changes in T-Cell Subsets and Proliferation Post-DAA Therapy

ParameterPatient CohortTiming of MeasurementObservationReference
HCV-specific CD8+ T-cell Proliferative Capacity Non-cirrhotic HCV patients12 weeks post-EOTEnhanced proliferative capacity after NS3 helicase and peptide stimulation.[4]
Global CD4+ and CD8+ T-cell Counts HCV monoinfected and HIV/HCV coinfectedPost-SVRIncrease in total CD4+ and CD8+ T-cells.[5]
Naïve CD8+ T-cells Successfully treated HCV patientsDuring DAA treatmentIncrease in the proportion of naïve CD8+ T-cells.[4]
Vγ9Vδ2 T-cell Proliferation HCV infected patientsPost-DAA treatmentReduced ability of the CD56+ subset to proliferate.[4]
HCV-specific CD4+ T-cell Proliferation Chronic HCV patientsAfter DAA treatmentDid not lead to an increase in proliferative ability.[6]

Table 2: Modulation of T-Cell Surface Markers and Cytokine Production by DAAs

Marker/CytokineT-Cell SubsetTiming of MeasurementChange Post-DAA TreatmentReference
PD-1 Expression Global CD4+ and CD8+ T-cellsPost-DAA treatmentDecreased expression.[4]
Tim-3 Expression Global CD8+ T-cellsPost-DAA treatmentDecreased expression.[4]
LAG-3 Expression CD4+ T-cellsPost-DAA treatmentSignificant decrease.[4]
IFN-γ Production HCV-specific CD8+ T-cells12 weeks post-EOTNo significant increase upon general stimulation, but increased with specific peptide stimulation.[4]
IL-2 Production HCV-specific CD8+ T-cells12 weeks post-EOTDecreased in response to NS3 peptide, but increased with Core peptide stimulation.[4]
IP-10 Levels PlasmaDuring DAA treatmentSignificant decrease.[4]

Signaling Pathways Modulated by DAA-Mediated Viral Clearance

The restoration of T-cell function following DAA therapy is associated with changes in key signaling pathways that are dysregulated during chronic HCV infection.

One of the most prominent changes is the downregulation of the Type I Interferon (IFN) signaling pathway . Chronic HCV infection leads to the upregulation of interferon-stimulated genes (ISGs), contributing to a pro-inflammatory state and T-cell exhaustion. DAA-mediated viral clearance results in a rapid and sustained reduction in the expression of ISGs such as ISG15, IFIT3, and MX1 in various T-cell subsets.[7]

Furthermore, the T-cell receptor (TCR) signaling pathway , which is often impaired in chronic infection, shows signs of partial restoration. This is evidenced by the altered expression of co-inhibitory receptors like PD-1, CTLA-4, and LAG-3, which are negative regulators of TCR signaling.[1][4][8] The reduction in these inhibitory signals can lead to improved T-cell activation and proliferation upon antigen encounter.

The Indoleamine 2,3-dioxygenase (IDO1) pathway is another immunoregulatory mechanism affected. IDO1 is an enzyme that catabolizes tryptophan, leading to T-cell anergy and apoptosis.[9] In HIV/HCV co-infected patients, DAA treatment has been shown to decrease IDO activity, potentially contributing to the restoration of T-cell function.[10]

T_Cell_Signaling_Post_DAA cluster_0 Chronic HCV Infection cluster_1 Post-DAA Treatment (SVR) HCV HCV Antigen_Presenting_Cell Antigen Presenting Cell HCV->Antigen_Presenting_Cell Presents viral antigens Upregulated_ISGs Upregulated ISGs HCV->Upregulated_ISGs Induces T_Cell_Exhaustion T-Cell Exhaustion (Impaired Proliferation) Antigen_Presenting_Cell->T_Cell_Exhaustion Restored_T_Cell_Function Partially Restored T-Cell Function (Improved Proliferation) T_Cell_Exhaustion->Restored_T_Cell_Function Reversal Upregulated_ISGs->T_Cell_Exhaustion Increased_Inhibitory_Receptors Increased Inhibitory Receptors (PD-1, CTLA-4, LAG-3) Increased_Inhibitory_Receptors->T_Cell_Exhaustion Increased_IDO1 Increased IDO1 Activity Increased_IDO1->T_Cell_Exhaustion DAA DAA Therapy HCV_Clearance HCV Clearance DAA->HCV_Clearance Downregulated_ISGs Downregulated ISGs HCV_Clearance->Downregulated_ISGs Decreased_Inhibitory_Receptors Decreased Inhibitory Receptors HCV_Clearance->Decreased_Inhibitory_Receptors Decreased_IDO1 Decreased IDO1 Activity HCV_Clearance->Decreased_IDO1 Downregulated_ISGs->Restored_T_Cell_Function Decreased_Inhibitory_Receptors->Restored_T_Cell_Function Decreased_IDO1->Restored_T_Cell_Function

Figure 1. Immunomodulatory effects of DAA therapy on T-cells.

Experimental Protocols

The assessment of T-cell proliferation is fundamental to understanding the immunological impact of DAAs. Below are detailed methodologies for commonly employed T-cell proliferation assays.

This protocol allows for the tracking of T-cell divisions. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each proliferation cycle.[11]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or viral peptides)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and resuspend at a concentration of 1x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at 2x10^5 cells/well.

  • Add T-cell stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

  • Analyze the cells by flow cytometry, gating on the T-cell population of interest and examining the histogram of CFSE fluorescence to identify distinct peaks corresponding to different generations of dividing cells.

CFSE_Assay_Workflow PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Stimulation Stimulate T-cells (e.g., anti-CD3/CD28) CFSE_Labeling->Stimulation Incubation Incubate (3-5 days) Stimulation->Incubation Staining Stain for Surface Markers Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Figure 2. Workflow for CFSE-based T-cell proliferation assay.

This is a classic method for measuring T-cell proliferation based on the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of dividing cells.[12]

Materials:

  • Isolated T-cells or PBMCs

  • Complete RPMI-1640 medium

  • T-cell activation stimuli

  • [3H]-Thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate and prepare T-cells or PBMCs as described in the previous protocol.

  • Plate the cells in a 96-well plate at an appropriate density (e.g., 1x10^5 cells/well).

  • Add T-cell stimuli to the appropriate wells.

  • Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Pulse the cells by adding 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

Conclusion and Future Directions

The advent of DAA therapy has not only provided a cure for HCV but has also offered a unique model to study the reversal of T-cell exhaustion. While DAA-mediated viral clearance leads to a significant restoration of T-cell proliferation and function, this recovery is not always complete, particularly in patients with advanced liver disease.[6] The persistence of some T-cell abnormalities post-SVR highlights the long-lasting impact of chronic viral infection on the immune system.

Future research should focus on elucidating the precise molecular mechanisms that govern the incomplete restoration of T-cell immunity. A deeper understanding of the signaling pathways that remain altered after viral clearance could pave the way for the development of novel immunomodulatory therapies to be used in conjunction with antiviral treatments to achieve full immune reconstitution. Furthermore, long-term follow-up studies are crucial to determine the clinical implications of these persistent immune alterations, including the risk of developing hepatocellular carcinoma and other extrahepatic manifestations.

References

preliminary in vitro studies of 3,4-DAA

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preliminary in vitro studies on 3,4-DAA reveals two distinct molecules referred to by this abbreviation: the industrial chemical 3,4-Dichloroaniline and the anti-allergic drug N-(3,4-dimethoxycinnamonyl) anthranilic acid . To provide a focused and relevant technical guide, please specify which of these compounds is of interest.

Below is a preliminary overview based on the initial findings for both compounds.

3,4-Dichloroaniline (3,4-DCA) is recognized as a metabolite of certain herbicides, such as diuron and propanil, and is used in various industrial processes.[1][2] In vitro research has primarily focused on its toxicological profile, particularly its effects on various cell types.

Quantitative Data Summary

The in vitro toxicity of 3,4-DCA has been evaluated across different cell lines and experimental systems. Key quantitative findings are summarized below.

Cell Type/SystemAssayConcentration/DoseObserved EffectReference
Rat Renal Cortical SlicesLactate Dehydrogenase (LDH) Release2 mMElevated LDH release after 120 min exposure[3]
Rat Renal Cortical SlicesGluconeogenesis0.5 mMDecreased pyruvate-directed gluconeogenesis[3]
Murine Bone Marrow ProgenitorsClonogenic Assay10 µM - 1000 µMInhibition of erythroid colony formation[4]
Human Cord Blood ProgenitorsClonogenic Assay10 µM - 1000 µMLess sensitive to toxic effects compared to murine progenitors[4]
Human Hematopoietic ProgenitorsClonogenic Assay (IC50)>500 µM (CFU-GM)IC50 value for granulocyte-macrophage colony-forming units[4]
Human Erythroid ProgenitorsClonogenic Assay (IC50)305.2 +/- 22.6 µMIC50 value for total erythroid colonies[4]

Experimental Protocols

In Vitro Myelotoxicity Assessment via Clonogenic Assay [4]

This protocol is designed to assess the toxic effects of 3,4-DCA on hematopoietic progenitors.

  • Cell Source : Murine bone marrow progenitors and human cord blood cells are used.

  • Exposure : Cells are exposed to 3,4-DCA at concentrations ranging from 10 µM to 1000 µM in a suitable culture medium.

  • Culture : The cells are cultured in a semi-solid medium that supports the growth of hematopoietic colonies (e.g., methylcellulose-based medium).

  • Incubation : Cultures are maintained under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that allows for colony formation (typically 14 days).

  • Colony Counting : At the end of the incubation period, different types of colonies (e.g., BFU-E, CFU-E, CFU-GM) are identified and counted using an inverted microscope.

  • Data Analysis : The number of colonies in the treated groups is compared to the untreated control to determine the inhibitory effect of 3,4-DCA. IC50 values are calculated to quantify the concentration at which 50% of colony growth is inhibited.

Assessment of Nephrotoxicity in Rat Renal Cortical Slices [3]

This method evaluates the potential of 3,4-DCA to cause kidney damage in an ex vivo model.

  • Tissue Preparation : Kidneys are harvested from male Fischer 344 rats, and thin cortical slices are prepared.

  • Exposure : The renal slices are incubated with varying concentrations of 3,4-DCA (e.g., 0.5 mM, 2 mM) in a suitable buffer.

  • Lactate Dehydrogenase (LDH) Release Assay :

    • Aliquots of the incubation medium are collected at specific time points (e.g., 120 minutes).

    • LDH activity in the medium is measured using a commercially available kit. Increased LDH release indicates cell membrane damage.

  • Gluconeogenesis Assay :

    • Renal slices are incubated with a substrate for gluconeogenesis (e.g., pyruvate).

    • The amount of glucose produced is measured to assess the functional capacity of the proximal tubules. A decrease in glucose production suggests metabolic toxicity.

Signaling Pathways and Mechanisms of Action

The primary toxic effect of 3,4-DCA is the formation of methemoglobin.[5] In vitro studies also suggest a potential for hepatotoxicity and nephrotoxicity.[5] The myelotoxicity of 3,4-DCA appears to be targeted towards the erythrocytic lineage, with evidence suggesting interference with the heme pathway.[4]

G cluster_exposure Exposure cluster_cellular_effects Cellular Effects 3_4_DCA 3,4-DCA Methemoglobin Methemoglobin Formation 3_4_DCA->Methemoglobin Induces Heme_Pathway Heme Pathway Interference 3_4_DCA->Heme_Pathway Interferes with Nephrotoxicity Nephrotoxicity 3_4_DCA->Nephrotoxicity Potential for Hepatotoxicity Hepatotoxicity 3_4_DCA->Hepatotoxicity Potential for Erythroid_Toxicity Erythroid Progenitor Toxicity Heme_Pathway->Erythroid_Toxicity Leads to G cluster_drug Drug cluster_pathway Immune Regulation Pathway DAA N-(3,4-dimethoxycinnamonyl) anthranilic acid IDO Indoleamine 2,3-dioxygenase (IDO) DAA->IDO Upregulates TNF_IFN TNF-α & IFN-γ DAA->TNF_IFN Decreases IL10 IL-10 DAA->IL10 Increases Tryptophan Tryptophan Depletion IDO->Tryptophan Catabolizes Kynurenine Kynurenine Production IDO->Kynurenine Produces T_Cell T-Cell Proliferation Tryptophan->T_Cell Inhibits Kynurenine->T_Cell Inhibits

References

role of 3,4-DAA in modulating cytokine release

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 3,4-Dichloroaniline (3,4-DAA) in Modulating Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichloroaniline (this compound), a major metabolite of the herbicide propanil, has demonstrated significant immunomodulatory effects, primarily characterized by the suppression of pro-inflammatory cytokine release from immune cells, particularly macrophages. This technical guide synthesizes the current understanding of the mechanisms by which this compound alters cytokine production, with a focus on its impact on key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers in immunotoxicology, inflammation, and drug development.

Modulation of Cytokine Release by this compound

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The primary cell type studied in this context is the macrophage, a critical player in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages typically produce a barrage of cytokines to orchestrate an inflammatory response. This compound treatment has been found to attenuate this response.

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative effects of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines.

Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Cells

This compound Concentration (µM)Incubation Time (hours)TNF-α Production (pg/mL)Percent Inhibition
0 (Vehicle Control)6~1200-
506~700~42%
1006~500~58%
0 (Vehicle Control)12~1800-
5012~1000~44%
10012~800~56%
0 (Vehicle Control)24~2000-
5024~1200~40%
10024~900~55%
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]

Table 2: Comparative Inhibition of Cytokine Production by Propanil and this compound

CompoundConcentration for ~50% InhibitionTarget CytokinesCell Type
PropanilLower concentration requiredIL-6, TNF-α, IL-1βMurine Peritoneal Macrophages
This compoundHigher concentration required (approx. 10x)IL-6, TNF-α, IL-1βMurine Peritoneal Macrophages
This table illustrates the relative potency, indicating that the parent compound, propanil, has a more immediate and potent inhibitory effect at lower concentrations compared to its metabolite, this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of this compound on cytokine release.

Cell Culture and Treatment
  • Cell Line: Human monocytic cell line THP-1 is a commonly used model.[1]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Differentiation (for THP-1 cells): To induce a macrophage-like phenotype, THP-1 monocytes are often differentiated by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48-72 hours.[1]

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

  • Stimulation: Macrophages are stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) from E. coli, at a concentration of 1-10 µg/mL to induce cytokine production.[1][3]

Cytokine Measurement
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying cytokine concentrations in cell culture supernatants.

    • After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.

    • Commercially available ELISA kits for specific cytokines (e.g., human TNF-α, human IL-6) are used according to the manufacturer's instructions.

    • The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Analysis of Signaling Pathways
  • Western Blotting for NF-κB Pathway Proteins:

    • Whole-cell lysates or nuclear extracts are prepared from treated and untreated cells.

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

    • Nuclear extracts are prepared from cells.

    • A radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site is incubated with the nuclear extracts.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes) to visualize the DNA-binding activity of NF-κB.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound is understood to inhibit pro-inflammatory cytokine production is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] The parent compound, propanil, has also been shown to interfere with early stages of LPS-mediated signal transduction, including intracellular calcium signaling.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and IL-6. This compound has been shown to inhibit the DNA binding activity of NF-κB.[1][4]

NF_kappaB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Signaling Cascade IkB_NFkB IkB NF-kB IKK->IkB_NFkB:f0 Phosphorylates IkB IkB NFkB NFkB IkB_NFkB:f0->IkB Degradation NFkB_n NF-kB IkB_NFkB:f1->NFkB_n Translocation DAA This compound DAA->NFkB_n Inhibits DNA Binding DNA DNA NFkB_n->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Assessing Cytokine Modulation

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on cytokine production in macrophages.

Experimental_Workflow Cell_Culture Macrophage Cell Culture (e.g., THP-1) Differentiation Differentiation with PMA (for THP-1) Cell_Culture->Differentiation Treatment Pre-treatment with This compound or Vehicle Differentiation->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Incubation Incubation (e.g., 6, 12, 24 hours) Stimulation->Incubation Supernatant_Collection Collection of Culture Supernatant Incubation->Supernatant_Collection ELISA Quantification of Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Workflow for studying this compound's effect on cytokine release.

Conclusion

3,4-Dichloroaniline, a metabolite of the herbicide propanil, exerts a clear inhibitory effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This immunomodulatory activity is primarily mediated through the suppression of the NF-κB signaling pathway, specifically by inhibiting the DNA binding of NF-κB. The provided data, protocols, and pathway diagrams offer a foundational understanding for researchers investigating the immunotoxicity of environmental chemicals and for those in drug development seeking to modulate inflammatory responses. Further research is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB cascade and to explore its effects on other immune cell types and in in vivo models of inflammation.

References

Methodological & Application

Protocol for the Dissolution and Use of 3,4-DAA in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-DAA, with the full chemical name 2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid, is a synthetic derivative of the tryptophan metabolite anthranilic acid.[1][2] It has demonstrated immunomodulatory properties, including the suppression of antigen-specific T-cell proliferation and the modulation of cytokine release.[1][2] Specifically, at a concentration of 200 µM, this compound has been shown to reduce IFN-γ, IL-2, IL-12/23 p40, and TNFα in splenocytes, while at 30 µM, it increases IL-4 and IL-10 levels.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound and its application in cell culture.

Data Presentation

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for the preparation of stock solutions.

SolventSolubilityMolar Concentration (at max solubility)
Dimethylformamide (DMF)30 mg/mL~87.39 mM
Dimethyl sulfoxide (DMSO)20 mg/mL~58.26 mM
Ethanol1 mg/mL~2.91 mM
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL~1.46 mM

Molecular Formula: C₁₈H₁₇NO₆ Formula Weight: 343.3 g/mol [1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solutions for cell culture use.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.433 mg of this compound.

  • Initial Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.433 mg).

  • Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells
  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution to Working Concentration: Prepare a working solution by diluting the stock solution in complete cell culture medium. It is crucial to perform a serial dilution to prevent precipitation of the compound.

    • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[3][4]

    • Example for a 10 µM final concentration:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.

      • Next, add the desired volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

  • Cell Treatment: Add the final working solution of this compound (or the vehicle control) to your cells and gently mix by swirling the plate.

  • Incubation: Return the cell culture plates to the incubator and proceed with your experimental timeline.

Visualizations

Experimental Workflow for this compound Dissolution and Cell Treatment

G cluster_prep Stock Solution Preparation (Sterile) cluster_treat Cell Treatment cluster_control Vehicle Control weigh Weigh this compound Powder add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex/Sonicate to completely dissolve add_dmso->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw stock solution aliquot aliquot->thaw Begin Experiment intermediate_dilution Prepare intermediate dilution in culture medium thaw->intermediate_dilution final_dilution Add to cells in culture medium to achieve final concentration intermediate_dilution->final_dilution incubate Incubate cells for desired time final_dilution->incubate add_vehicle Add to control cells prepare_vehicle Prepare medium with equivalent DMSO concentration prepare_vehicle->add_vehicle

Caption: Workflow for preparing and using this compound in cell culture.

Putative Signaling Pathway Modulation by this compound

G cluster_tcell Antigen-Specific T-Cell cluster_cytokines Cytokine Release DAA This compound proliferation Proliferation DAA->proliferation Suppresses ifn IFN-γ DAA->ifn Reduces (200 µM) il2 IL-2 DAA->il2 Reduces (200 µM) il12 IL-12/23 p40 DAA->il12 Reduces (200 µM) tnf TNFα DAA->tnf Reduces (200 µM) il4 IL-4 DAA->il4 Increases (30 µM) il10 IL-10 DAA->il10 Increases (30 µM)

Caption: Modulation of T-cell proliferation and cytokine release by this compound.

References

Application Notes and Protocols for Anthraquinone Derivatives in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific data on the application of 3,4-diaminoanthraquinone (3,4-DAA) in Experimental Autoimmune Encephalomyelitis (EAE) models. The following application notes and protocols are based on a structurally related anthraquinone derivative, O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) , which has been studied in the context of EAE. It is crucial to note that DIPDHAQ is a distinct molecule from 3,4-diaminoanthraquinone. Additionally, findings on N-(3', 4'-dimethoxycinnamonyl) anthranilic acid, which has been abbreviated as this compound in some literature regarding experimental colitis, are included for contextual understanding of related compounds in autoimmune models.

Application of O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) in EAE

Overview and Mechanism of Action

DIPDHAQ, an analog of mitoxantrone, has demonstrated therapeutic potential in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). Its mechanism of action is centered on the modulation of the immune response, leading to a reduction in the clinical severity of the disease. The primary effects of DIPDHAQ involve the suppression of pro-inflammatory responses within the central nervous system (CNS).

Treatment with DIPDHAQ has been shown to significantly improve the clinical signs of EAE. This improvement is associated with a reduction of inflammatory cell infiltration and demyelination in the spinal cord. At a molecular level, DIPDHAQ treatment leads to a decrease in the levels of several key pro-inflammatory cytokines and chemokines, including IL-17, IFN-γ, IL-12p40, IL-6, TGF-β, CCL5, and CCL20 in the spinal cord.[1][2] This suggests that DIPDHAQ may interfere with the differentiation and/or function of Th1 and Th17 cells, which are critical drivers of EAE pathogenesis.

Data Presentation: Efficacy of DIPDHAQ in EAE

The following table summarizes the quantitative data on the clinical efficacy of DIPDHAQ in the EAE model.

Treatment GroupMean Clinical Score (± SEM)
Vehicle3.8 ± 0.3
DIPDHAQ1.4 ± 0.9
Data from a study with n=10 mice per group.[1][2]
Experimental Protocol: Induction and Treatment of EAE with DIPDHAQ

This protocol outlines a general procedure for inducing EAE in mice and administering DIPDHAQ based on the available literature.

1.3.1. EAE Induction (C57BL/6 Mice)

  • Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, subcutaneously inject each mouse with the MOG/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2, administer pertussis toxin intraperitoneally.

1.3.2. DIPDHAQ Treatment Regimen

  • Compound Preparation: Dissolve DIPDHAQ in a suitable vehicle (e.g., DMSO and saline).

  • Administration: Administer DIPDHAQ or vehicle control intraperitoneally to the EAE-induced mice. The exact dosing regimen (e.g., daily, every other day) and concentration should be optimized for the specific experimental setup.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

1.3.3. Endpoint Analysis

  • Histology: At the end of the experiment, perfuse the mice and collect spinal cord tissue for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

  • Cytokine Analysis: Homogenize spinal cord tissue to measure the levels of cytokines and chemokines (e.g., IL-17, IFN-γ, IL-6) by methods such as ELISA or qPCR.

Visualization of DIPDHAQ's Proposed Mechanism of Action

DIPDHAQ_Mechanism cluster_EAE_Pathogenesis EAE Pathogenesis in CNS cluster_DIPDHAQ_Intervention DIPDHAQ Intervention Th17 Th17 Cells Inflammatory_Cells Inflammatory Cells Th17->Inflammatory_Cells IL-17, IL-6 Th1 Th1 Cells Th1->Inflammatory_Cells IFN-γ Demyelination Demyelination Inflammatory_Cells->Demyelination Clinical_Signs Clinical Signs of EAE Demyelination->Clinical_Signs DIPDHAQ DIPDHAQ DIPDHAQ->Th17 Inhibits DIPDHAQ->Th1 Inhibits DIPDHAQ->Inflammatory_Cells Reduces Infiltration

Caption: Proposed mechanism of DIPDHAQ in ameliorating EAE.

Application of N-(3', 4'-dimethoxycinnamonyl) anthranilic acid (a compound abbreviated as this compound) in an Autoimmune Model

Overview and Mechanism of Action

N-(3', 4'-dimethoxycinnamonyl) anthranilic acid has been investigated in a murine model of experimental colitis, another autoimmune-related inflammatory disease. While not directly studied in EAE, its immunomodulatory effects on T-cell responses are relevant to the pathogenesis of multiple sclerosis.

This compound was found to alleviate the severity of colitis by inhibiting the Th1 immune response and promoting a shift towards a Th2 phenotype.[3] Specifically, it decreased the expression of Th1-associated cytokines while increasing the levels of Th2 cytokines.[3] A key finding was its ability to induce the expression of CD4+CD25+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing autoimmune reactions.[3]

Data Presentation: Immunomodulatory Effects in Experimental Colitis

The following table summarizes the key qualitative and quantitative findings.

ParameterEffect of N-(3', 4'-dimethoxycinnamonyl) anthranilic acid
Clinical and Histological Scores of ColitisDecreased (P < 0.05)
Proliferation of Mesenteric Lymph Node CellsInhibited (P < 0.05)
Th1 Cytokine ExpressionDecreased (P < 0.05)
Th2 Cytokine ExpressionIncreased (P < 0.05)
CD4+CD25+ T cell Percentage in Mesenteric Lymph NodesIncreased (5.88 ± 2.1 vs 11.03 ± 2.93, P < 0.05)
CD4+CD25+ T cell Percentage in human Crohn's disease LPMCsIncreased (1.60 ± 0.14 vs 2.45 ± 0.50, P < 0.05)
LPMCs: Lamina propria mononuclear cells[3]
Experimental Protocol: Induction and Treatment of TNBS-Colitis

This protocol provides a general outline for the induction of trinitrobenzene sulfonic acid (TNBS)-induced colitis and treatment.

2.3.1. TNBS-Colitis Induction

  • Sensitization: Apply TNBS solution to the shaved skin of the mice.

  • Challenge: After a set period, intrarectally administer a TNBS solution in ethanol to induce colitis.

2.3.2. Treatment Regimen

  • Compound Administration: Administer N-(3', 4'-dimethoxycinnamonyl) anthranilic acid or a control substance (e.g., vehicle or 1-methyl-tryptophan as an inhibitor of IDO) to the mice, for example, via oral gavage.

  • Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

2.3.3. Endpoint Analysis

  • Histology: Collect colon tissue for histological scoring of inflammation and tissue damage.

  • Cell Proliferation and Cytokine Analysis: Isolate mesenteric lymph nodes and lamina propria mononuclear cells to assess cell proliferation and cytokine expression by methods such as BrdU incorporation assays and ELISA/qPCR.

  • Flow Cytometry: Analyze the percentage of CD4+CD25+ T cells in isolated lymphocyte populations by flow cytometry.

Visualization of the Immunomodulatory Pathway

Tranilast_Mechanism cluster_Immune_Response T-Cell Mediated Immune Response cluster_Drug_Intervention N-(3', 4'-dimethoxycinnamonyl) anthranilic acid Intervention Naive_T Naive CD4+ T Cell Th1 Th1 Cell Naive_T->Th1 Treg Regulatory T Cell (Treg) Naive_T->Treg Inflammation Inflammation Th1->Inflammation Pro-inflammatory Cytokines Treg->Inflammation Suppresses Tranilast N-(3', 4'-dimethoxycinnamonyl) anthranilic acid Tranilast->Th1 Inhibits Differentiation Tranilast->Treg Promotes Differentiation

Caption: Immunomodulatory effects on T-cell differentiation.

References

In Vivo Administration of 3,4-Diaminoanisole: Currently Unavailable Data for Detailed Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of available data regarding the in vivo administration of 3,4-diaminoanisole (3,4-DAA). Despite extensive searches for established protocols, quantitative data on pharmacokinetics and toxicity, and elucidated signaling pathways, no specific information for this compound could be retrieved. This data gap prevents the creation of detailed application notes and experimental protocols as requested.

The majority of publicly accessible research focuses on a related compound, 2,4-diaminoanisole (2,4-DAA). Studies on 2,4-DAA have explored its carcinogenic properties and have documented administration in animal models, primarily rats, through intraperitoneal injection and oral gavage. However, due to the structural differences between these isomers, the administration protocols, dosage, and biological effects of 2,4-DAA cannot be directly extrapolated to this compound.

Without specific in vivo data for this compound, it is not possible to provide researchers, scientists, and drug development professionals with the necessary information to design and execute safe and effective animal studies. Key missing elements include:

  • Established Administration Routes: While general guidelines for administering substances to laboratory animals exist, the optimal route (e.g., oral, intravenous, intraperitoneal) for this compound has not been determined.

  • Dosage and Frequency: There is no information on effective or maximum tolerated doses of this compound in any animal model.

  • Pharmacokinetic and Pharmacodynamic Data: Critical parameters such as absorption, distribution, metabolism, excretion (ADME), and the compound's effect on the body are unknown.

  • Toxicity Profile: The potential acute and chronic toxicities of this compound have not been characterized.

  • Affected Signaling Pathways: The molecular mechanisms through which this compound may exert its effects are yet to be investigated.

The current body of scientific literature does not contain the necessary information to develop a detailed in vivo administration protocol for 3,4-diaminoanisole. Further foundational research is required to establish the basic pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound before standardized experimental procedures can be outlined. Researchers interested in studying this compound in vivo will need to conduct preliminary dose-ranging and toxicity studies to determine safe and effective administration parameters.

Preparation of Stock Solutions for N-(3',4'-dimethoxycinnamoyl) anthranilic acid (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3',4'-dimethoxycinnamoyl) anthranilic acid, also known as Tranilast or 3,4-DAA, is a synthetic derivative of the tryptophan metabolite anthranilic acid.[1] Initially developed as an anti-allergic agent, its therapeutic potential has expanded due to its immunomodulatory properties.[2][3] Notably, this compound's mechanism of action is linked to the inhibition of inflammatory mediators and its interaction with the indoleamine 2,3-dioxygenase (IDO1) pathway, which is crucial in immune tolerance.[2][4] The degradation of the essential amino acid tryptophan by IDO1 is a key step in this pathway.[4]

Accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental results in cell culture and other in vitro assays. Due to its limited aqueous solubility, appropriate solvent selection and handling procedures are critical to prevent precipitation and ensure accurate final concentrations. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the physicochemical properties and solubility of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions.

ParameterValueReference
Molecular Formula C₁₈H₁₇NO₅[5]
Molecular Weight 327.3 g/mol [5]
Solubility in DMSO 20 mg/mL[5]
Solubility in DMF 35 mg/mL[5]
Solubility in Ethanol 2 mg/mL[5]
Solubility in PBS (pH 7.2) 0.2 mg/mL[5]
Storage of Solid -20°C[6]
Storage of Stock Solution -20°C or -80°C[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • N-(3',4'-dimethoxycinnamoyl) anthranilic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 3.27 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it should be used within 1 month.[7]

Preparation of Working Solutions:

To prepare a working solution, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution with the desired cell culture medium or buffer to the final experimental concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.27 mg of this compound add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute with Media/Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

The diagram below depicts the simplified signaling pathway involving Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism, which is modulated by this compound.

G cluster_pathway IDO1-Mediated Tryptophan Catabolism Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine to produce Immune_Modulation Immune Modulation (e.g., T-cell suppression) Kynurenine->Immune_Modulation DAA This compound DAA->IDO1 modulates

Caption: Simplified IDO1 signaling pathway modulated by this compound.

References

Application of 3,4-DAA in Immunology Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The acronym "3,4-DAA" is ambiguous in scientific literature. It can refer to two distinct compounds with significant applications in immunology:

  • N-(3,4-dimethoxycinnamonyl) anthranilic acid (also known as Tranilast): An anti-allergic and anti-inflammatory drug.

  • 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide (also known as U-47700): A synthetic opioid that interacts with opioid receptors expressed on immune cells.

This document provides detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers in immunology and drug development.

Part 1: N-(3,4-dimethoxycinnamonyl) Anthranilic Acid (Tranilast) in Immunology Research

Application Notes

N-(3,4-dimethoxycinnamonyl) anthranilic acid, commercially known as Tranilast, is a synthetic derivative of an anthranilic acid metabolite of tryptophan.[1][2] Initially developed as an anti-allergic drug, its utility in immunology research has expanded due to its diverse anti-inflammatory and immunomodulatory properties.[3][4] Tranilast has been shown to be effective in various models of autoimmune and inflammatory conditions, including arthritis, experimental colitis, and allograft rejection.[1][5][6]

The primary mechanisms of action of Tranilast in the immune system are multifaceted and include:

  • Inhibition of Inflammatory Mediator Release: Tranilast is well-documented to inhibit the release of histamine, prostaglandins, and leukotrienes from mast cells.[3][7] It also suppresses the production of pro-inflammatory cytokines such as TGF-β1, IL-1β, TNF-α, and IL-6, as well as PGE2 from monocytes and macrophages.[8][9]

  • Modulation of T-Cell Function: Tranilast can suppress T-cell proliferation by inducing cell cycle arrest, a mechanism mediated by the upregulation of cell cycle inhibitors p21 and p15.[5] This leads to a state of T-cell anergy and is associated with reduced production of IL-2.[5] It also promotes a shift from a Th1 to a Th2 cytokine profile, characterized by decreased IFN-γ and increased IL-10 and other Th2 cytokines.[1][6]

  • Induction of Regulatory T-Cells (Tregs): Studies have shown that Tranilast can induce the expression of CD4+CD25+ regulatory T-cells, which play a crucial role in maintaining immune tolerance.[6]

  • NLRP3 Inflammasome Inhibition: Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[10] It binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of inflammatory caspases.[10]

  • Suppression of Antigen Presentation: Tranilast can suppress the expression of HLA-DR and HLA-DQ antigens on macrophages, which may contribute to its inhibitory effect on antigen-induced T-cell responses.[11]

These diverse mechanisms make Tranilast a valuable tool for studying and potentially treating a wide range of inflammatory and autoimmune diseases.

Data Presentation

Table 1: Effects of Tranilast on Cytokine and Inflammatory Mediator Production

Cell TypeStimulantMediator/CytokineEffect of TranilastReference
Human Monocytes-Macrophages-TGF-β1, IL-1β, PGE2Inhibition[9]
RAW264.7 MacrophagesLPSPGE2, NO, TNF-α, IL-1βSuppression[8]
Mouse Lymph Node Cells-IFN-γSuppression[1]
Mouse SerumIn vivo (arthritis model)IL-10Increased[1]
Human LPMC (Crohn's disease)-Th1 cytokinesDecreased[6]
Human LPMC (Crohn's disease)-Th2 cytokinesIncreased[6]

Table 2: Effects of Tranilast on T-Cell Function

Cell Type/ModelParameterEffect of TranilastReference
Mouse T-cells (in vivo, allograft)Allogeneic responseSuppression[5]
Mouse T-cellsCell CycleArrest (upregulation of p21, p15)[5]
Mouse CD4+ T-cellsIL-2 productionReduction[2][5]
Mouse MLNs and LPMCs (colitis model)Cell proliferationInhibition[6]
Mouse MLNsCD4+CD25+ T-cell expressionInduction[6]
Human LPMCs (Crohn's disease)Cell proliferationInhibition[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tranilast's Effect on Macrophage Cytokine Production

Objective: To determine the effect of Tranilast on the production of pro-inflammatory cytokines by macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Tranilast (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Tranilast in cell culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Pre-treat the cells with varying concentrations of Tranilast for 2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Analyze the data to determine the dose-dependent effect of Tranilast on cytokine and NO production.

Protocol 2: In Vivo Evaluation of Tranilast in a Mouse Model of Delayed-Type Hypersensitivity (DTH)

Objective: To assess the in vivo anti-inflammatory effect of Tranilast.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Tranilast

  • Ovalbumin (OVA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate Buffered Saline (PBS)

  • Micrometer caliper

Procedure:

  • Sensitization: On day 0, sensitize mice by subcutaneous injection at the base of the tail with 100 µg of OVA emulsified in CFA.

  • Treatment: Administer Tranilast (e.g., 100 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally to the mice daily from day 6 to day 13.

  • Challenge: On day 14, challenge the mice by injecting 20 µg of OVA in PBS into the left hind footpad. Inject PBS alone into the right hind footpad as a control.

  • Measurement: Measure the thickness of both hind footpads using a micrometer caliper at 0, 24, 48, and 72 hours after the challenge.

  • Analysis: The DTH response is expressed as the difference in footpad thickness between the OVA-injected and PBS-injected footpads. Compare the DTH response in the Tranilast-treated group with the vehicle-treated group.

Mandatory Visualizations

Tranilast_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen/LPS Antigen/LPS TLR4 TLR4 Antigen/LPS->TLR4 NF-kB_Pathway NF-kB_Pathway TLR4->NF-kB_Pathway MAPK_Pathway MAPK_Pathway TLR4->MAPK_Pathway Antigen_Receptor Antigen_Receptor Mediator_Release Mediator_Release Antigen_Receptor->Mediator_Release Tranilast Tranilast Tranilast->NF-kB_Pathway Tranilast->MAPK_Pathway NLRP3_Inflammasome NLRP3_Inflammasome Tranilast->NLRP3_Inflammasome p21_p15 p21_p15 Tranilast->p21_p15 Tranilast->Mediator_Release Histamine, etc. Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB_Pathway->Pro-inflammatory_Genes MAPK_Pathway->Pro-inflammatory_Genes NLRP3_Inflammasome->Mediator_Release Cell_Cycle Cell_Cycle p21_p15->Cell_Cycle T-cell_Proliferation T-cell_Proliferation Cell_Cycle->T-cell_Proliferation Pro-inflammatory_Genes->Mediator_Release Cytokines, Chemokines

Caption: Signaling pathways modulated by Tranilast in immune cells.

Tranilast_Experimental_Workflow Start Start Cell_Culture Immune Cell Culture (e.g., Macrophages, T-cells) Start->Cell_Culture Tranilast_Treatment Treat with Tranilast (various concentrations) Cell_Culture->Tranilast_Treatment Stimulation Stimulate with (e.g., LPS, anti-CD3/CD28) Tranilast_Treatment->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Cytokine_Analysis Cytokine/Mediator Analysis (ELISA, Griess Assay) Supernatant_Collection->Cytokine_Analysis Proliferation_Assay Proliferation Assay (e.g., CFSE, MTT) Cell_Harvesting->Proliferation_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Cell_Harvesting->Gene_Expression End End Cytokine_Analysis->End Proliferation_Assay->End Gene_Expression->End

Caption: General workflow for in vitro studies of Tranilast.

Part 2: 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide (U-47700) in Immunology Research

Application Notes

Disclaimer: Research on the direct immunological effects of 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide (U-47700) is limited. The majority of the available literature focuses on its pharmacology as a potent synthetic opioid, its toxicology, and its status as a controlled substance.[12][13][14]

U-47700 is a selective agonist for the μ-opioid receptor (MOR) and also binds to the kappa-opioid receptor (KOR).[15] Opioid receptors, including KOR, are expressed on various immune cells such as T-cells, B-cells, monocytes, and macrophages, suggesting that opioids can directly modulate immune function.[16][17] Therefore, the application of U-47700 in immunology research would primarily be as a tool to investigate the role of opioid receptors, particularly KOR, in immune regulation.

The immunological effects of KOR activation by agonists are complex and can be either immunosuppressive or immunostimulatory depending on the context.[18][19] General effects of KOR agonists on the immune system include:

  • Modulation of Cytokine Production: KOR agonists can alter the production of various pro-inflammatory and anti-inflammatory cytokines. For example, the KOR agonist U50,488 has been shown to inhibit the synthesis of IL-1 and TNF-α in a macrophage cell line.[20]

  • Effects on T-lymphocyte Proliferation: Some studies indicate that KOR agonists can stimulate mitogen-induced proliferation of murine T-lymphocytes in vitro and in vivo.[21]

  • Regulation of Phagocytosis: In vitro studies have suggested that KOR activation does not significantly affect Fcγ-receptor mediated phagocytosis by murine peritoneal macrophages.[19]

  • Inhibition of Antibody Production: Activation of KOR on T-cells and macrophages may be involved in the suppression of T-cell-mediated antibody production.[20]

Given its activity at the KOR, U-47700 could be used to further explore these phenomena. However, its high affinity for the MOR would be a significant confounding factor in experimental design, and appropriate controls, such as the use of specific antagonists, would be essential.

Data Presentation

Table 3: Receptor Binding Affinity of U-47700

ReceptorKi (nM)Reference
μ-opioid receptor (MOR)11.1 ± 0.4[15]
κ-opioid receptor (KOR)287 ± 24[15]
δ-opioid receptor (DOR)1220 ± 82[15]

Table 4: General Immunomodulatory Effects of Kappa-Opioid Receptor Agonists

Immune FunctionEffect of KOR AgonistsModel SystemReference
T-lymphocyte ProliferationStimulationMurine lymphocytes[21]
IL-1 and TNF-α SynthesisInhibitionMacrophage cell line[20]
Antibody ProductionSuppressionT-cell mediated[20]
PhagocytosisNo significant effectMurine peritoneal macrophages[19]

Experimental Protocols

Protocol 3: In Vitro Investigation of U-47700 Effects on T-Cell Proliferation

Objective: To determine if U-47700 modulates T-cell proliferation via the kappa-opioid receptor.

Materials:

  • Splenocytes isolated from mice

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol

  • U-47700 (handle with extreme caution and appropriate safety measures)

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies

  • Nor-binaltorphimine (nor-BNI), a selective KOR antagonist

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Isolate splenocytes from mice and prepare a single-cell suspension.

  • Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare different treatment groups:

    • Vehicle control

    • U-47700 at various concentrations

    • U-47700 + nor-BNI (pre-incubate with nor-BNI for 1 hour before adding U-47700)

    • nor-BNI alone

  • Add the respective treatments to the wells.

  • Stimulate the cells with a mitogen (e.g., ConA at 2.5 µg/mL). Include an unstimulated control group.

  • Incubate the plate for 72 hours.

  • Assess cell proliferation using a BrdU or MTT assay according to the manufacturer's protocol.

  • Analyze the data to determine if U-47700 affects T-cell proliferation and if this effect is reversible by a KOR antagonist.

Mandatory Visualizations

KOR_Signaling_Immune_Cell cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U-47700 U-47700 KOR Kappa-Opioid Receptor (KOR) U-47700->KOR G_protein Gi/o Protein KOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase MAPK_signaling MAPK Signaling (e.g., p38, JNK) G_protein->MAPK_signaling cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKA->Transcription_Factors MAPK_signaling->Transcription_Factors Immunomodulatory_Effects Immunomodulatory_Effects Transcription_Factors->Immunomodulatory_Effects Altered Cytokine Production, Proliferation, etc.

Caption: General signaling pathway of KOR in an immune cell.

U47700_In_Vivo_Workflow Start Start Animal_Model Select Animal Model (e.g., Mouse) Start->Animal_Model Treatment_Groups Define Treatment Groups: - Vehicle - U-47700 (various doses) - U-47700 + Antagonist Animal_Model->Treatment_Groups Drug_Administration Administer Drug (e.g., s.c., i.p.) Treatment_Groups->Drug_Administration Immune_Challenge Optional: Immune Challenge (e.g., LPS, Antigen) Drug_Administration->Immune_Challenge Sample_Collection Collect Samples (Blood, Spleen, Lymph Nodes) Immune_Challenge->Sample_Collection Immune_Cell_Isolation Isolate Immune Cells Sample_Collection->Immune_Cell_Isolation Functional_Assays Functional Assays: - Proliferation - Phagocytosis - Cytotoxicity Immune_Cell_Isolation->Functional_Assays Cytokine_Profiling Cytokine Profiling: - ELISA, Flow Cytometry Immune_Cell_Isolation->Cytokine_Profiling End End Functional_Assays->End Cytokine_Profiling->End

Caption: Workflow for in vivo studies of U-47700's immune effects.

References

Application Notes and Protocols for Measuring the Efficacy of 3,4-DAA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of standard methodologies for assessing the efficacy of a novel therapeutic candidate, designated 3,4-DAA. For the purpose of illustrating these techniques, this compound is hypothetically characterized as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The following protocols cover in vitro biochemical and cell-based assays, as well as in vivo models, to build a robust preclinical data package for this compound.

In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct biological activity of this compound at the molecular and cellular levels. These initial studies provide critical data on target engagement, potency, and cellular effects.

Biochemical Assays: Direct Target Engagement

To confirm that this compound directly inhibits its intended target (hypothetically, the PI3K enzyme), a direct enzyme activity assay is the gold standard.

Protocol 1: PI3K Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PI3K activity by this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 10x stock of this compound in 100% DMSO. Create a serial dilution series in DMSO.

    • Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Dilute recombinant human PI3K enzyme and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) in the reaction buffer.

    • Prepare a solution of ATP at the Kₘ concentration for the enzyme.

    • Prepare a detection solution containing a fluorescently labeled antibody specific for the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Assay Procedure:

    • Add 2 µL of the this compound serial dilutions to the wells of a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Add 4 µL of the PI3K enzyme/PIP2 substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection solution containing EDTA and the TR-FRET antibody pair.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundPI3KαTR-FRET Kinase Assay15.2
Control InhibitorPI3KαTR-FRET Kinase Assay5.8
Cell-Based Assays: Cellular Potency and Mechanism of Action

Cell-based assays are crucial for confirming that this compound can access its target within a cellular context and exert the desired biological effect.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation) in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to the DMSO vehicle control.

    • Plot the percentage of cell viability versus the log concentration of this compound and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Cell LineCompoundAssay TypeGI₅₀ (µM)
MCF-7 (PIK3CA mutant)This compoundCell Viability0.85
MDA-MB-231 (PIK3CA WT)This compoundCell Viability12.3

Protocol 3: Western Blot for Target Modulation

This protocol is used to verify that this compound inhibits the PI3K/Akt/mTOR signaling pathway in cells by measuring the phosphorylation status of downstream effectors like Akt.

Methodology:

  • Cell Treatment and Lysis:

    • Plate MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting chemiluminescent signal using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of pathway inhibition.

In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the therapeutic efficacy and tolerability of this compound in a living organism.

Protocol 4: Mouse Xenograft Tumor Model

This protocol describes a common in vivo model to assess the anti-tumor activity of this compound.

Methodology:

  • Cell Implantation:

    • Subcutaneously implant 5 x 10⁶ MCF-7 cells (mixed with Matrigel) into the flank of female athymic nude mice.

    • Monitor the mice regularly for tumor growth.

  • Treatment Regimen:

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Treatment groups may include:

      • Vehicle control (e.g., saline or a specific formulation vehicle)

      • This compound at various dose levels (e.g., 10, 30, 100 mg/kg)

      • A positive control drug (e.g., a known PI3K inhibitor)

    • Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume with digital calipers twice a week using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice twice a week as a measure of general toxicity.

    • The study is typically concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to confirm the inhibition of the PI3K pathway (e.g., staining for phospho-Akt) in the tumor tissue.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
This compound101120 ± 15039.5+1.8
This compound30650 ± 9864.9-0.5
This compound100280 ± 5584.9-4.2
Positive Control50350 ± 6281.1-3.1

Visualizations: Pathways and Workflows

PI3K_Akt_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pip2 PIP2 pip2->pip3 Catalyzed by PI3K pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation daa This compound daa->pi3k

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Efficacy_Testing_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy biochem Biochemical Assay (e.g., PI3K Kinase Assay) Determines IC₅₀ cell_based Cell-Based Assays (Viability, Apoptosis) Determines GI₅₀ biochem->cell_based target_mod Target Modulation (Western Blot for p-Akt) Confirms Mechanism cell_based->target_mod xenograft Animal Model (e.g., Mouse Xenograft) Measures TGI target_mod->xenograft Informs Dose Selection pkpd PK/PD Analysis (Pharmacokinetics/ Pharmacodynamics) xenograft->pkpd

Caption: Experimental workflow for preclinical efficacy testing of this compound.

Assay_Relationships compound This compound (Test Compound) target Molecular Target (e.g., PI3K Enzyme) compound->target Engagement cellular Cellular Effect (e.g., Inhibit Proliferation) target->cellular Leads to assay1 Biochemical Assay (IC₅₀) target->assay1 organism Organism-Level Effect (e.g., Tumor Regression) cellular->organism Results in assay2 Cell-Based Assay (GI₅₀) cellular->assay2 assay3 In Vivo Model (TGI %) organism->assay3

Caption: Logical relationship between different stages of efficacy assays.

Application Notes and Protocols for Studying Tryptophan Metabolism Pathways Using 3,4-Diamino-L-Tryptophan (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid that serves as a building block for protein synthesis and a precursor for the biosynthesis of several critical bioactive molecules.[1] The metabolic fate of tryptophan is largely dictated by the kynurenine pathway, which is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2][3] These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine, the first step in a cascade that produces various immunomodulatory and neuroactive metabolites.[2][4] Dysregulation of the kynurenine pathway is implicated in numerous pathological conditions, including cancer, neurodegenerative disorders, and chronic infections, making IDO1 and TDO attractive targets for therapeutic intervention.[3][5]

3,4-Diamino-L-tryptophan (3,4-DAA) is a synthetic analog of L-tryptophan. While specific inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for this compound against IDO1 and TDO are not widely reported in publicly available literature, its structural similarity to the natural substrate suggests potential as a competitive inhibitor. These application notes provide a comprehensive framework of experimental protocols for characterizing the effects of this compound and similar tryptophan analogs on the kynurenine pathway. The methodologies detailed below are based on established assays for well-characterized inhibitors and can be adapted for the evaluation of this compound.

Key Metabolic Pathways

The metabolism of tryptophan is primarily divided into three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The kynurenine pathway, being the major route of tryptophan degradation, is the focus of these application notes.

TryptophanMetabolism Trp L-Tryptophan IDO1_TDO IDO1 / TDO (Rate-Limiting Step) Trp->IDO1_TDO Substrate Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway Indole_Pathway Indole Pathway (Microbiota) Trp->Indole_Pathway NFK N-Formylkynurenine IDO1_TDO->NFK DAA This compound (Putative Inhibitor) DAA->IDO1_TDO Inhibition Kynurenine Kynurenine NFK->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Neuroactive_Metabolites Neuroactive Metabolites Kynurenine->Neuroactive_Metabolites EnzymeAssayWorkflow Start Start: Prepare Reagents Add_Components Add to 96-well plate: - Assay Buffer - Ascorbate - Methylene Blue - Catalase - L-Tryptophan Start->Add_Components Add_Inhibitor Add this compound (or vehicle) Add_Components->Add_Inhibitor Add_Enzyme Initiate reaction with recombinant IDO1 or TDO Add_Inhibitor->Add_Enzyme Incubate_37C Incubate at 37°C for 30-60 min Add_Enzyme->Incubate_37C Stop_Reaction Stop reaction with Trichloroacetic Acid (TCA) Incubate_37C->Stop_Reaction Hydrolyze_NFK Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine Stop_Reaction->Hydrolyze_NFK Centrifuge Centrifuge to pellet protein Hydrolyze_NFK->Centrifuge Analyze_Supernatant Analyze kynurenine in supernatant by HPLC Centrifuge->Analyze_Supernatant CellularAssayWorkflow Start Start: Seed cells in 96-well plate Stimulate_IDO1 Stimulate with IFN-γ (for inducible IDO1) Start->Stimulate_IDO1 Add_Inhibitor Add this compound (or vehicle) Stimulate_IDO1->Add_Inhibitor Incubate_24_48h Incubate for 24-48 hours Add_Inhibitor->Incubate_24_48h Collect_Supernatant Collect cell culture supernatant Incubate_24_48h->Collect_Supernatant Prepare_Sample Deproteinate supernatant with Trichloroacetic Acid (TCA) Collect_Supernatant->Prepare_Sample Hydrolyze_NFK Incubate at 50°C for 30 min Prepare_Sample->Hydrolyze_NFK Centrifuge Centrifuge to remove precipitate Hydrolyze_NFK->Centrifuge Analyze_Metabolites Analyze Tryptophan and Kynurenine by HPLC Centrifuge->Analyze_Metabolites InVivoWorkflow Start Start: Tumor cell implantation in mice Tumor_Growth Allow tumors to establish Start->Tumor_Growth Treatment_Groups Randomize mice into treatment groups Tumor_Growth->Treatment_Groups Administer_DAA Administer this compound (or vehicle) (e.g., oral gavage, i.p.) Treatment_Groups->Administer_DAA Monitor_Mice Monitor tumor growth and body weight Administer_DAA->Monitor_Mice Endpoint At study endpoint, collect: - Tumors - Blood (plasma/serum) - Tissues (e.g., liver, spleen) Monitor_Mice->Endpoint Analyze_Samples Analyze for: - Tryptophan/Kynurenine levels (HPLC) - Immune cell infiltration (Flow cytometry/IHC) - Gene/protein expression (qPCR/Western Blot) Endpoint->Analyze_Samples

References

Application Notes and Protocols for 3,4-Diaminoanisole (3,4-DAA) Treatment in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for 3,4-DAA Treatment in Mice

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,4-Diaminoanisole (this compound) is a chemical for which there is limited publicly available data on its biological effects in animal models. The following experimental design is a hypothetical framework based on standard practices for evaluating novel chemical entities in mice and considers the known toxicological profile of the related isomer, 2,4-diaminoanisole sulfate. Researchers must conduct a thorough literature review and risk assessment before initiating any in vivo studies and ensure all experiments are approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

3,4-Diaminoanisole (this compound) is an aromatic amine. While data on this compound is scarce, its isomer, 2,4-diaminoanisole sulfate, is known to be carcinogenic in rodents, inducing thyroid and skin tumors when administered in the diet[1][2]. This information necessitates a cautious and thorough approach to the in vivo evaluation of this compound, with a primary focus on its toxicological profile. This document outlines a comprehensive experimental design for the initial in vivo assessment of this compound in mice, covering toxicology, pharmacokinetics (PK), and a hypothetical pharmacodynamic (PD) evaluation.

Preclinical Evaluation Strategy

The preclinical evaluation of this compound in mice should be conducted in a stepwise manner, starting with acute toxicity and dose-range finding studies, followed by pharmacokinetic profiling and, subsequently, sub-chronic toxicity and potential efficacy studies.

Experimental Workflow Diagram

experimental_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Sub-chronic Evaluation acute_tox Acute Toxicity Study dose_range Dose-Range Finding acute_tox->dose_range Determine MTD pk_study Pharmacokinetic (PK) Study dose_range->pk_study Select doses subchronic_tox Sub-chronic Toxicity Study pk_study->subchronic_tox Inform dosing regimen pd_study Pharmacodynamic (PD) / Efficacy Study pk_study->pd_study Inform dosing regimen

Caption: Experimental workflow for the in vivo evaluation of this compound in mice.

Phase 1: Toxicology and Dose-Range Finding

The initial phase aims to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Acute Toxicity Study

Objective: To determine the short-term toxicity and estimate the MTD of this compound following a single administration.

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., corn oil or a suitable aqueous vehicle).

    • This compound at escalating doses (e.g., 10, 50, 100, 200, 500 mg/kg). A pilot study with a smaller number of animals may be warranted if the compound's toxicity is completely unknown[3].

  • Administration: A single dose via oral gavage (PO) or intraperitoneal (IP) injection, depending on the compound's solubility and intended clinical route.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at 1, 4, 24, and 48 hours post-dosing and then daily for 14 days.[4]

  • Endpoints:

    • Mortality and morbidity.

    • Body weight changes.

    • Gross necropsy at the end of the 14-day observation period.

    • Histopathological analysis of major organs (liver, kidney, spleen, heart, lungs, brain, and any tissues with gross abnormalities).

Dose-Range Finding Study (7-day)

Objective: To determine a range of doses for subsequent sub-chronic studies.

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control.

    • Three to four doses of this compound, selected based on the acute toxicity data (e.g., below, at, and slightly above the estimated MTD).

  • Administration: Daily administration for 7 days via the selected route.

  • Monitoring: Daily clinical observations and body weight measurements.

  • Endpoints:

    • Clinical signs of toxicity.

    • Body weight changes.

    • Hematology and clinical chemistry at day 8.

    • Organ weights at necropsy.

    • Histopathology of major organs.

Data Presentation: Hypothetical Dose-Range Finding Results
GroupDose (mg/kg/day)% Body Weight Change (Day 8)Key Hematology/Chemistry FindingsHistopathological Observations
1Vehicle+5.2%Within normal limitsNo significant findings
225+4.8%Within normal limitsNo significant findings
375-2.1%Mildly elevated ALTMinimal centrilobular hepatocyte hypertrophy
4150-10.5%Significantly elevated ALT, BUNModerate centrilobular necrosis (liver), mild tubular degeneration (kidney)

Phase 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Intravenous (IV) administration (e.g., 2 mg/kg) for bioavailability assessment.

    • Oral (PO) or intraperitoneal (IP) administration at a well-tolerated dose from the dose-range finding study (e.g., 25 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound and potential major metabolites using a validated LC-MS/MS method.

  • Endpoints: Calculate key PK parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (25 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)25009500
t1/2 (h)2.53.0
Bioavailability (%)N/A30.4%

Phase 3: Sub-chronic Toxicity and Pharmacodynamic (PD) Evaluation

28-Day Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration over 28 days and to identify a no-observed-adverse-effect level (NOAEL).

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control.

    • Low, mid, and high doses of this compound, selected based on the dose-range finding study.

  • Administration: Daily administration for 28 days.

  • Monitoring:

    • Daily clinical observations.

    • Weekly body weight measurements.

    • Ophthalmological examination pre-study and at termination.

  • Endpoints:

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross necropsy and organ weights.

    • Comprehensive histopathological examination of all major organs and tissues. Given the carcinogenicity of the 2,4-isomer, special attention should be paid to the thyroid gland and skin[1][2].

Hypothetical Pharmacodynamic/Efficacy Study

Objective: To assess the in vivo anti-tumor activity of this compound in a mouse xenograft model. This is a hypothetical application based on the anticancer properties of an unrelated compound also abbreviated as DAA[5].

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous human tumor xenografts (e.g., A549 non-small cell lung cancer).

  • Groups:

    • Vehicle control.

    • This compound at two well-tolerated doses (based on the 28-day toxicity study).

    • Positive control (a standard-of-care chemotherapy agent).

  • Administration: Daily administration for 21 days, starting when tumors reach a palpable size (e.g., 100-150 mm³).

  • Monitoring:

    • Tumor volume measurements twice weekly.

    • Body weight measurements twice weekly.

  • Endpoints:

    • Tumor growth inhibition (TGI).

    • Survival analysis.

    • At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: Hypothetical Tumor Growth Inhibition Data
Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound20950 ± 18036.7
This compound60600 ± 15060.0
Positive Control10450 ± 12070.0

Potential Signaling Pathway Involvement

Given that the related isomer 2,4-diaminoanisole is a carcinogen, it is plausible that this compound could interact with pathways involved in cellular stress, DNA damage, and metabolism. Aromatic amines are often metabolized by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer[6].

Hypothetical Signaling Pathway Diagram

signaling_pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Cellular Response cluster_3 Pathological Outcome DAA This compound CYP450 CYP450 Enzymes DAA->CYP450 Reactive_Intermediate Reactive Intermediate CYP450->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts ROS Reactive Oxygen Species (ROS) Reactive_Intermediate->ROS DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Oxidative_Stress Oxidative Stress Response ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Mutation Mutation DNA_Damage_Response->Mutation if overwhelmed Oxidative_Stress->Apoptosis Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Hypothetical pathway of this compound bioactivation and toxicity.

Conclusion

The provided experimental design offers a comprehensive and safety-conscious framework for the initial in vivo evaluation of this compound in mice. The phased approach, beginning with rigorous toxicological assessment, is crucial given the known carcinogenicity of a closely related isomer. The pharmacokinetic and hypothetical pharmacodynamic studies will further elucidate the compound's profile, guiding future research and development efforts. All proposed experiments should be conducted in accordance with institutional and national guidelines for animal welfare[3][7].

References

Application Notes and Protocols for the Analytical Detection of 3,4-Diaminoanisole (3,4-DAA) in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminoanisole (3,4-DAA) is an aromatic amine that has been used in hair dyes and is of interest in toxicological and pharmacological research due to its potential metabolic activation to reactive species. Accurate and sensitive detection of this compound in biological tissues is crucial for understanding its distribution, metabolism, and potential toxicity. These application notes provide detailed protocols for the quantitative analysis of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Workflow

A critical step in the analysis of this compound in tissue is the effective extraction of the analyte from the complex biological matrix. The general workflow involves tissue homogenization, extraction of the analyte, and a clean-up step to remove interfering substances.

G tissue_sample Tissue Sample homogenization Homogenization (e.g., with buffer) tissue_sample->homogenization extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) homogenization->extraction cleanup Sample Clean-up & Concentration extraction->cleanup analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) cleanup->analysis G start Tissue Homogenate lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle evaporation Evaporation to Dryness lle->evaporation derivatization Fluorescent Derivatization (e.g., PPIA, Dansyl Chloride) evaporation->derivatization hplc HPLC-Fluorescence Analysis derivatization->hplc G start Dried Tissue Extract reconstitution Reconstitution in Solvent start->reconstitution derivatization Derivatization (e.g., Silylation, Acylation) reconstitution->derivatization gcms GC-MS Analysis derivatization->gcms G start Tissue Homogenate spe_loading Sample Loading start->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution evaporation Evaporation & Reconstitution spe_elution->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms

Application Notes and Protocols for 3,4-Dichloroaniline (3,4-DAA) Dosage in Primary Splenocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloroaniline (3,4-DAA) is a chemical compound used in the production of herbicides and dyes. It is also a metabolite of several widely used herbicides, leading to its presence as an environmental contaminant.[1] Research has indicated that this compound possesses immunotoxic properties, affecting various immune cell populations and their functions.[2] Primary splenocyte cultures, which contain a diverse mixture of immune cells including T cells, B cells, macrophages, dendritic cells, and natural killer (NK) cells, serve as a valuable in vitro model to study the direct effects of xenobiotics like this compound on the immune system.[3]

These application notes provide a comprehensive protocol for the isolation and culture of primary murine splenocytes and their subsequent treatment with this compound. It includes recommended dosage ranges based on available literature and detailed experimental procedures to assess the immunomodulatory effects of this compound.

Data Presentation

The immunotoxic effects of this compound have been primarily studied through in vivo animal models. The following table summarizes key findings from such studies, which can inform the design of in vitro experiments with primary splenocytes. It is important to note that direct in vitro dosage for splenocytes is not extensively documented, and the provided in vitro concentrations are extrapolated from studies on related cell types.

Parameter Animal Model This compound Dosage (in vivo) Observed Effects on Spleen/Splenocytes Reference
T-dependent Antibody ProductionC57Bl/6 Mice150 mg/kgSignificant reduction in anti-SRBC response.[2]
T-independent Antibody ResponseC57Bl/6 Mice37 mg/kgIncreased number of anti-DNP antibody-producing cells.[2]
T-independent Antibody ResponseC57Bl/6 Mice150 mg/kgSignificant reduction in the number of anti-DNP antibody-producing cells.[2]
Spleen Weight and CellularityC57Bl/6 Mice150 mg/kgSignificant increase.[2]
Natural Killer (NK) Cell ActivityC57Bl/6 Mice75 or 150 mg/kgSignificant decrease.[2]
Cytotoxic T Lymphocyte (CTL) ActivityC57Bl/6 MiceUp to 150 mg/kgUnaffected.[2]
Parameter Cell Type This compound Concentration (in vitro) Observed Effects Reference
Myelotoxicity (Erythroid Progenitors)Murine Bone Marrow10 µM - 1000 µMInhibition of colony formation (erythrocytic lineage most sensitive).[4]
Myelotoxicity (Erythroid Progenitors)Human Cord Blood>500 µMLess sensitive compared to murine cells.[4]

Based on the available in vitro data for other hematopoietic cells, a starting concentration range of 10 µM to 500 µM is recommended for exploratory studies on primary splenocytes.

Experimental Protocols

Part I: Isolation of Murine Splenocytes

This protocol details the aseptic isolation of splenocytes from a mouse spleen to establish a primary cell culture.

Materials:

  • Mouse (e.g., C57BL/6 strain)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS), ice-cold

  • Sterile RPMI 1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)[5]

  • Sterile 70 µm cell strainer[3][6]

  • Sterile 50 mL conical tubes[6][7]

  • Sterile 3 mL syringe plunger[7][8]

  • Red Blood Cell (RBC) Lysis Buffer[3][6]

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Humanely euthanize the mouse according to institutional guidelines.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically excise the spleen and place it in a sterile 50 mL conical tube containing 5-10 mL of ice-cold, sterile PBS.[7]

  • In a sterile tissue culture hood, place a 70 µm cell strainer on top of a new 50 mL conical tube.

  • Transfer the spleen onto the strainer.

  • Gently mash the spleen through the strainer using the sterile plunger of a 3 mL syringe.[5][7]

  • Rinse the strainer with 10 mL of complete RPMI to ensure maximum cell recovery.

  • Centrifuge the cell suspension at 300-400 x g for 10 minutes at 4°C.[5][6]

  • Discard the supernatant.

  • Resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[6][7]

  • Add 10 mL of complete RPMI to stop the lysis reaction.

  • Centrifuge the cells at 300-400 x g for 10 minutes at 4°C.[5][6]

  • Discard the supernatant and resuspend the splenocyte pellet in 10 mL of complete RPMI.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.

  • Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI.

Part II: Treatment of Splenocytes with this compound

Materials:

  • Isolated murine splenocytes

  • Complete RPMI medium

  • 3,4-Dichloroaniline (this compound) stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Sterile tissue culture plates (e.g., 24- or 96-well plates)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Plate the splenocyte suspension into the wells of a sterile tissue culture plate at the desired density (e.g., 1 x 10^6 cells/well in a 24-well plate).

  • Prepare serial dilutions of the this compound stock solution in complete RPMI to achieve the final desired concentrations (e.g., 10, 50, 100, 250, 500 µM).

  • Include a vehicle control group, treating cells with the same concentration of the vehicle (e.g., DMSO) as used for the highest this compound concentration.

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, cells can be harvested for various downstream analyses, such as:

    • Viability assays: (e.g., MTT, trypan blue exclusion) to determine cytotoxicity.

    • Flow cytometry: to analyze changes in immune cell populations (e.g., CD4+, CD8+, B220+, NK1.1+).

    • ELISA: to measure cytokine production (e.g., IL-2, IFN-γ, IL-4, IL-10) in the culture supernatant.

    • Proliferation assays: (e.g., CFSE, BrdU) to assess the impact on mitogen-stimulated proliferation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment of Splenocytes cluster_isolation Part I: Splenocyte Isolation cluster_culture Part II: Cell Culture & Treatment cluster_analysis Part III: Downstream Analysis Spleen Spleen Harvest Mechanical Mechanical Dissociation (70 µm strainer) Spleen->Mechanical Centrifuge1 Centrifugation (300-400 x g) Mechanical->Centrifuge1 RBC_Lysis RBC Lysis Centrifuge1->RBC_Lysis Centrifuge2 Washing & Centrifugation RBC_Lysis->Centrifuge2 Count Cell Counting & Viability Check Centrifuge2->Count Plating Cell Plating (1x10^6 cells/mL) Count->Plating Treatment Addition of this compound (10-500 µM) & Vehicle Control Plating->Treatment Incubation Incubation (24-72h, 37°C, 5% CO2) Treatment->Incubation Viability Viability Assays (MTT, Trypan Blue) Incubation->Viability Flow Flow Cytometry (Cell Populations) Incubation->Flow ELISA ELISA (Cytokine Profiling) Incubation->ELISA Proliferation Proliferation Assays (CFSE, BrdU) Incubation->Proliferation

Caption: Workflow for isolation, culture, and analysis of this compound-treated splenocytes.

Putative_Signaling_Pathway Putative Immunomodulatory Effects of this compound cluster_cells Splenocyte Subsets cluster_effects Observed Effects (in vivo) DAA This compound NK_Cell NK Cell DAA->NK_Cell T_Cell T-Cell DAA->T_Cell B_Cell B-Cell DAA->B_Cell NK_Activity Decreased Activity NK_Cell->NK_Activity T_Dep_Response Decreased T-Dependent Antibody Response T_Cell->T_Dep_Response T_Indep_Response Dose-Dependent Effect on T-Independent Antibody Response T_Cell->T_Indep_Response T-cell help B_Cell->T_Indep_Response

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Diaminoanisole (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3,4-Diaminoanisole (3,4-DAA) in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Diaminoanisole (this compound) and what are its basic chemical properties?

3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂O.[1][2] It is often used as an intermediate in the synthesis of dyes and pharmaceuticals.[3] Key properties are summarized in the table below.

Q2: I'm observing precipitation when I try to dissolve this compound directly into my PBS solution. Why is this happening?

3,4-Diaminoanisole is a weak base and is known to have limited solubility in neutral aqueous solutions like standard PBS (typically pH 7.4). The primary amino groups on the aromatic ring are not fully protonated at this pH, leading to lower solubility. While some sources state that the related dihydrochloride salt is water-soluble, the free base form of this compound can be challenging to dissolve directly in neutral buffers.

Q3: What is the pKa of this compound? How does this affect its solubility in PBS?

Q4: Are there any known stability issues with this compound in aqueous solutions?

Aromatic amines can be susceptible to oxidation in aqueous solutions, which may be indicated by a change in the color of the solution over time. The stability of primary aromatic amines can be influenced by the pH and composition of the buffer.[5] It is recommended to prepare fresh solutions of this compound for experiments and to protect them from light to minimize degradation.

Troubleshooting Guide

Issue: this compound Fails to Dissolve or Precipitates in PBS

This is the most common issue encountered. The following troubleshooting workflow and detailed protocols should help to resolve this problem.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound solubility issue in PBS check_stock Are you using a stock solution? start->check_stock prep_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) check_stock->prep_stock Yes direct_dissolution Attempting direct dissolution in PBS? check_stock->direct_dissolution No serial_dilution Perform serial dilutions of the stock into PBS prep_stock->serial_dilution adjust_ph Adjust the pH of the PBS direct_dissolution->adjust_ph Yes fail Precipitation persists. Re-evaluate required concentration or formulation. direct_dissolution->fail If direct dissolution is required and fails use_salt_form Consider using a salt form (e.g., dihydrochloride) adjust_ph->use_salt_form If pH adjustment is not sufficient success Solution is clear. Proceed with experiment. adjust_ph->success If successful use_salt_form->success If successful check_final_conc Is the final concentration of the organic solvent acceptable for your assay? serial_dilution->check_final_conc check_final_conc->success Yes (<0.5%) check_final_conc->fail No

Caption: Troubleshooting workflow for this compound solubility in PBS.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the recommended starting method for preparing this compound solutions for in vitro experiments.

Materials:

  • 3,4-Diaminoanisole (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound in a sterile container.

    • Add a minimal amount of DMSO to completely dissolve the solid. For example, prepare a 10-100 mM stock solution.

    • Vortex or gently warm the solution to ensure complete dissolution. The solution should be clear.

  • Dilution into PBS:

    • Perform a serial dilution of the DMSO stock solution into your sterile PBS to achieve the final desired concentration.

    • It is crucial to add the DMSO stock to the PBS and not the other way around to avoid precipitation.

    • Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.

  • Final Preparation:

    • Vortex the final solution gently.

    • Visually inspect for any signs of precipitation. If the solution is cloudy, you may need to lower the final concentration or try an alternative method.

    • Use the freshly prepared solution for your experiments.

Protocol 2: Solubilization by pH Adjustment

This method is suitable if an organic co-solvent must be avoided.

Materials:

  • 3,4-Diaminoanisole (solid) or its dihydrochloride salt

  • Phosphate-Buffered Saline (PBS), sterile

  • 1 M HCl, sterile

  • 1 M NaOH, sterile

  • pH meter

Procedure:

  • Prepare Acidified PBS:

    • Start with your sterile PBS solution.

    • Slowly add 1 M HCl dropwise while monitoring the pH until it reaches a desired acidic pH (e.g., pH 4.0-5.0).

  • Dissolve this compound:

    • Add the solid this compound to the acidified PBS with stirring. It should dissolve more readily at a lower pH.

  • Adjust pH (Optional and with caution):

    • If your experiment requires a near-neutral pH, you can carefully back-titrate the solution with 1 M NaOH.

    • CRITICAL: Add the NaOH very slowly while vigorously stirring. Be aware that as the pH approaches and surpasses the pKa of this compound, the compound may precipitate out of solution. It is advisable to determine the maximum achievable concentration at the final desired pH in a pilot experiment.

  • Final Volume and Sterilization:

    • Bring the solution to the final volume with sterile PBS.

    • If necessary, sterile filter the final solution using a 0.22 µm filter.

Quantitative Data

CompoundSolventTemperatureSolubility
2,4-Diaminoanisole sulfateWater18.5°C (65.3°F)10 - 50 mg/mL[6]

Potential Cellular Mechanism of Action

The related compound, 2,4-diaminoanisole, has been shown to be genotoxic. It can be metabolically activated by cytochrome P450 enzymes to intermediates that can bind to macromolecules like DNA, leading to DNA damage.[7] The following diagram illustrates a hypothetical pathway for this compound based on these findings.

G cluster_pathway Hypothetical Cellular Pathway of this compound DAA_ext This compound (extracellular) DAA_int This compound (intracellular) DAA_ext->DAA_int Cellular Uptake CYP450 Cytochrome P450 Enzymes DAA_int->CYP450 Metabolic Activation Metabolite Reactive Metabolite CYP450->Metabolite DNA DNA Metabolite->DNA Covalent Binding Adduct DNA Adducts DNA->Adduct Damage DNA Damage & Cellular Response Adduct->Damage

References

Technical Support Center: Investigating the Immunomodulatory Effects of 3,4-Dichloroaniline (3,4-DCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of 3,4-dichloroaniline (3,4-DCA). The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

General

  • What is 3,4-dichloroaniline (3,4-DCA)? 3,4-DCA is an organic compound that is a metabolite of several herbicides, including propanil and diuron. It is recognized as an environmental contaminant and has been studied for its toxicological and immunomodulatory effects.

  • What are the known immunomodulatory effects of 3,4-DCA? Research indicates that 3,4-DCA can modulate immune responses, though its effects vary depending on the dose and the specific immune cell type being examined. It has been observed to affect T-cell dependent antibody production and the activity of natural killer (NK) cells.[1] A related compound, 3,4-dichloropropionaniline (DCPA), has been shown to suppress macrophage function.[2]

3,4-DCA and T-Cell Function

  • Does 3,4-DCA directly suppress T-cell proliferation? Current research suggests that T-cells are relatively resistant to the direct effects of 3,4-DCA. Studies have shown that cytotoxic T-lymphocyte (CTL) activity was unaffected even at high concentrations of DCA.[1] Therefore, optimizing 3,4-DCA for direct T-cell suppression may not be a primary application of this compound.

  • How does 3,4-DCA affect T-cell dependent responses? While direct T-cell proliferation may not be significantly impacted, 3,4-DCA has been shown to reduce T-cell-dependent antibody production at high doses.[1] This suggests an indirect effect on T-cell helper functions or on the interaction between T-cells and B-cells.

Experimental Design

  • What is a typical starting concentration range for in vitro studies with 3,4-DCA? Based on immunotoxicity studies of related compounds and the observed effects of DCA, a broad concentration range should be tested. For in vitro studies on immune cells, a starting range of 1 µM to 200 µM could be considered, with further optimization based on preliminary results. It is crucial to determine the cytotoxic concentration range for your specific cell type using a viability assay.

  • What in vivo doses of 3,4-DCA have been used in immunotoxicity studies? In murine models, doses ranging from 37 mg/kg to 150 mg/kg have been used to investigate the immunomodulatory effects of 3,4-DCA.[1]

Troubleshooting Guides

IssuePossible CauseSuggested Solution
No observable effect on T-cell proliferation T-cells are relatively resistant to 3,4-DCA. The concentration of 3,4-DCA may be too low.Confirm the viability of your T-cells at the tested concentrations using a trypan blue exclusion or MTT assay. Consider investigating other immune cell types, such as NK cells or macrophages, which may be more sensitive to 3,4-DCA.[1][2]
High cell death in all treated wells The concentration of 3,4-DCA is too high and is causing cytotoxicity.Perform a dose-response curve to determine the IC50 for cytotoxicity. Select concentrations for your functional assays that are below the cytotoxic threshold.
Inconsistent results between experiments Variability in cell health and density. Inconsistent 3,4-DCA preparation.Ensure consistent cell seeding densities and viability across experiments. Prepare fresh stock solutions of 3,4-DCA in a suitable solvent (e.g., DMSO) for each experiment and use a consistent final solvent concentration across all wells, including controls.
Indirect effects on T-cells are suspected 3,4-DCA may be affecting antigen-presenting cells (APCs) which in turn modulate the T-cell response.Co-culture T-cells with APCs (e.g., macrophages or dendritic cells) that have been pre-treated with 3,4-DCA. Analyze cytokine production and T-cell activation markers.

Data Presentation

Table 1: Summary of In Vivo Immunomodulatory Effects of 3,4-Dichloroaniline (DCA) in Mice

Immune ParameterDosage of DCAObserved EffectReference
T-dependent antibody production150 mg/kgSignificant reduction[1]
T-independent antibody production37 mg/kgIncrease in anti-DNP antibody-producing cells[1]
T-independent antibody production150 mg/kgSignificant reduction in anti-DNP antibody-producing cells[1]
Natural Killer (NK) cell activity75 or 150 mg/kgSignificant decrease[1]
Cytotoxic T-lymphocyte (CTL) activityup to 150 mg/kgUnaffected[1]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of a compound on T-cell proliferation using a dye dilution assay.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • To isolate T-cells, use a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.

    • Assess cell viability and count using a hemocytometer and trypan blue.

  • Cell Staining:

    • Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add a cell proliferation dye (e.g., CFSE at a final concentration of 5 µM or CellTrace™ Violet at 1 µM) and incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium supplemented with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the stained T-cells in complete medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of 3,4-DCA in complete medium at 2x the final desired concentration.

    • Add 100 µL of the 3,4-DCA dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add a T-cell stimulus, such as anti-CD3/CD28 beads or plate-bound anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1 µg/mL). Include an unstimulated control.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the fluorescence intensity of the proliferation dye in daughter cells.

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the effect of 3,4-DCA on NK cell-mediated cytotoxicity.

  • Effector Cell Preparation:

    • Isolate NK cells from PBMCs using a negative selection kit.

    • Culture the NK cells overnight in complete RPMI-1640 medium with IL-2 (100 U/mL).

    • On the day of the assay, treat the NK cells with various concentrations of 3,4-DCA for a predetermined time (e.g., 4-24 hours).

  • Target Cell Preparation:

    • Use an NK-sensitive target cell line (e.g., K562).

    • Label the target cells with a viability dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).

  • Co-culture:

    • Wash both effector (NK) and target cells.

    • Co-culture the treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1) in a 96-well plate.

    • Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

  • Analysis:

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the release of the label (fluorescence or radioactivity) in the supernatant.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Functional Assay cluster_analysis Analysis PBMC_isolation Isolate PBMCs Immune_cell_isolation Isolate T-cells or NK cells PBMC_isolation->Immune_cell_isolation Viability_count Assess Viability and Count Immune_cell_isolation->Viability_count Cell_treatment Treat Cells with 3,4-DCA Viability_count->Cell_treatment Prepare_DCA Prepare 3,4-DCA Dilutions Prepare_DCA->Cell_treatment Stimulation Stimulate T-cells (e.g., anti-CD3/CD28) Cell_treatment->Stimulation Co_culture Co-culture NK and Target Cells Cell_treatment->Co_culture Flow_cytometry Flow Cytometry (Proliferation) Stimulation->Flow_cytometry Cytotoxicity_measurement Measure Cytotoxicity Co_culture->Cytotoxicity_measurement

Caption: Experimental workflow for assessing the immunomodulatory effects of 3,4-DCA.

t_cell_activation cluster_membrane Cell Membrane cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg AP1 AP-1 TCR->AP1 CD28 CD28 APC APC MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1 B7 B7 B7->CD28 Signal 2 PKC PKCθ PLCg->PKC Calcineurin Calcineurin PLCg->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene NFAT->IL2_Gene AP1->IL2_Gene

Caption: Simplified canonical T-cell activation signaling pathway.

References

Technical Support Center: Troubleshooting 3,4-DAA In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of 3,4-diaminoanthraquinone (3,4-DAA). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation is precipitating upon preparation or injection. What can I do?

A1: Precipitation is a common issue for poorly water-soluble compounds like this compound. This can lead to inaccurate dosing, reduced bioavailability, and potential toxicity. Here are several strategies to address this:

  • Formulation Optimization: The choice of vehicle is critical. Due to its low aqueous solubility, this compound often requires a non-aqueous or co-solvent system. Consider the following options:

    • Co-solvents: A mixture of a water-miscible organic solvent and water or saline can enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to perform pilot studies to determine the optimal ratio that maintains solubility without causing toxicity.

    • Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create stable micellar formulations that improve the solubility of hydrophobic compounds.

    • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and dissolution rate. This can be achieved through techniques like milling or precipitation.

  • pH Adjustment: While this compound itself is not highly ionizable, the pH of the formulation can influence its stability and solubility. It is advisable to maintain a pH close to physiological conditions (pH 7.4) if possible, especially for intravenous administration.

  • Temperature Control: Ensure that the formulation is prepared and stored at an appropriate temperature to prevent precipitation. Some formulations may require gentle warming to maintain solubility, but be cautious of potential degradation at elevated temperatures.

Q2: I'm observing high variability in the therapeutic response between my experimental animals. What are the potential causes?

A2: High variability can stem from several factors related to the formulation and administration of this compound:

  • Inconsistent Formulation: Ensure your formulation is homogeneous. If using a suspension, proper mixing before each administration is critical to ensure a consistent dose. For solutions, confirm that the compound remains fully dissolved throughout the experiment.

  • Inaccurate Dosing: The viscosity of the formulation can affect the accuracy of dosing, especially when using small volumes. Calibrate your administration equipment (e.g., syringes, gavage needles) with the specific formulation to ensure you are delivering the intended volume.

  • Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability. Ensure consistent and proper technique for the chosen route. For oral gavage, for instance, improper technique can lead to dosing errors or stress in the animals, affecting physiological responses.

  • Animal-to-Animal Variation: Biological factors such as age, weight, and health status can influence drug metabolism and response. Standardize these parameters across your experimental groups as much as possible.

Q3: I'm concerned about the potential toxicity of my this compound formulation. How can I mitigate this?

A3: Toxicity can arise from the compound itself or the excipients used in the formulation.

  • Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity. It is essential to conduct pilot toxicity studies with the vehicle alone to determine the maximum tolerated dose. The FDA provides guidance on the acceptable limits for various excipients in preclinical studies.

  • Compound Toxicity: Anthraquinones as a class have been reported to have potential for toxicity.[1] A thorough literature search for the toxicity profile of this compound and related compounds is recommended. If data is scarce, preliminary dose-ranging studies are crucial to establish a safe and effective dose. Monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Route-Specific Toxicity: Intravenous injections of formulations with high concentrations of co-solvents or surfactants can cause hemolysis or phlebitis. For oral administration, high concentrations of certain excipients can lead to gastrointestinal irritation.

Q4: How can I assess the in vivo delivery efficiency of my this compound formulation?

A4: Evaluating the delivery efficiency involves measuring the concentration of this compound in biological matrices over time.

  • Pharmacokinetic (PK) Studies: A PK study will provide key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which reflects the total drug exposure. This requires a validated analytical method to quantify this compound in plasma or serum.

  • Biodistribution Studies: To understand where the compound distributes in the body, tissue samples can be collected at various time points and analyzed for this compound concentration. This is particularly important for assessing target organ exposure and potential off-target accumulation.

  • Therapeutic Efficacy Studies: Ultimately, the success of the delivery is determined by the desired biological effect. Correlating the PK and biodistribution data with the therapeutic outcome is essential.

Quantitative Data Summary

Disclaimer: Specific quantitative data for 3,4-diaminoanthraquinone is limited in publicly available literature. The following tables provide data for related anthraquinone compounds to serve as a general guide.

Table 1: Solubility of a Related Compound (1,4-Diaminoanthraquinone) in Organic Solvents

SolventSolubility
Toluene~200 mmol L⁻¹
Acetonitrile~20 mmol L⁻¹

Data from ACS Sustainable Chemistry & Engineering.[2]

Table 2: Pharmacokinetic Parameters of a Related Compound (3,4-Diaminopyridine) in Rats (Intravenous Administration)

ParameterValue
Half-life (t½)15.9 ± 3.9 min
Volume of Distribution (Vd)2.8 ± 0.7 L/kg

Note: 3,4-Diaminopyridine is structurally different from 3,4-diaminoanthraquinone and this data should be considered as a very general reference for a small amine-containing molecule.[3]

Experimental Protocols

Protocol 1: General Formulation Strategy for Poorly Soluble Anthraquinones for In Vivo Studies

  • Solubility Screening:

    • Determine the approximate solubility of this compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, NMP).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent Formulation Development:

    • Based on the solubility screening, select a primary solvent in which this compound is most soluble.

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/mL in DMSO).

    • For administration, dilute the stock solution with a vehicle suitable for the route of administration (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG 400 or Tween® 80).

    • Titrate the amount of co-solvent to the minimum required to keep the compound in solution at the desired final concentration. A common starting point for a parenteral formulation could be a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline.

    • Visually inspect the final formulation for any signs of precipitation.

  • Nanosuspension Formulation (Alternative):

    • If a co-solvent system is not feasible, consider preparing a nanosuspension.

    • This can be achieved by wet media milling or high-pressure homogenization.

    • A stabilizer (e.g., a surfactant or polymer) is typically required to prevent particle aggregation.

Protocol 2: Quantification of Anthraquinones in Plasma using HPLC

  • Sample Preparation:

    • To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of acetonitrile) containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound, or a mass spectrometer for higher sensitivity and specificity.

    • Standard Curve: Prepare a standard curve of this compound in the same biological matrix to ensure accurate quantification.

Visualizations

Caption: A logical workflow for troubleshooting common in vivo delivery problems with this compound.

G cluster_pathway Representative Signaling Pathway for Anthraquinones Anthraquinone Anthraquinone (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway initiated by anthraquinones leading to apoptosis.[4][5]

References

Technical Support Center: Improving the Stability of 3,4-DAA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-diamino-N-(2-(dimethylamino)ethyl)benzamide (3,4-DAA) in solution. The following information is designed to help you anticipate and address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause?

A1: A change in the color of your this compound solution is a common indicator of degradation, primarily due to oxidation. Aromatic amines, especially those with two amino groups like this compound, are highly susceptible to oxidation in the presence of air (oxygen), light, and certain metal ions. This process often leads to the formation of colored polymeric or quinone-imine type products.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of oxidation.

  • Oxygen: Dissolved oxygen in the solvent can readily oxidize the aromatic amine groups.

  • Light: Exposure to UV or even ambient light can accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of degradation reactions.

  • Solvent: The choice of solvent can affect both the solubility and stability of this compound.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: What is the recommended way to prepare and store a this compound stock solution?

A3: To maximize the stability of your this compound stock solution, we recommend the following:

  • Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

  • Work under an inert atmosphere: If possible, handle the solid this compound and prepare the solution in a glove box or under a stream of inert gas.

  • Protect from light: Use amber vials or wrap your containers in aluminum foil.

  • Store at low temperatures: Store stock solutions at -20°C or -80°C.

  • Use acidic conditions: If compatible with your experimental design, preparing the stock solution in a slightly acidic buffer (e.g., pH 4-6) can improve stability by protonating the amine groups, making them less susceptible to oxidation.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, the use of antioxidants can be an effective strategy. For aromatic amines, compounds like sodium metabisulfite have been used to inhibit oxidation.[1] However, it is crucial to test the compatibility and potential interference of any antioxidant with your specific downstream application.

Troubleshooting Guides

Problem 1: Rapid discoloration of the this compound solution upon preparation.

Potential Cause Troubleshooting Step
Oxygen in the solventUse a solvent that has been freshly deoxygenated by sparging with nitrogen or argon for at least 15-30 minutes.
Exposure to lightPrepare the solution in a low-light environment and store it in an amber vial or a container wrapped in aluminum foil.
Contaminated glasswareEnsure all glassware is scrupulously clean and rinsed with high-purity solvent to remove any trace metal contaminants.

Problem 2: Precipitation observed in the this compound solution upon storage.

Potential Cause Troubleshooting Step
Poor solubility of the free baseIf the solution is neutral or basic, the free base form of this compound may be precipitating. Try acidifying the solution slightly with a compatible acid (e.g., HCl) to form the more soluble salt.
Degradation products are insolubleThe precipitate may consist of insoluble degradation products. This indicates significant degradation has occurred. The solution should be discarded and a fresh solution prepared using the stabilizing techniques mentioned above.
Solvent evaporationIf stored for a long period, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Ensure containers are tightly sealed.

Problem 3: Inconsistent results in assays using the this compound solution.

Potential Cause Troubleshooting Step
Degradation of this compound leading to lower active concentrationPrepare fresh this compound solutions for each experiment or a new batch of experiments. Avoid using old stock solutions without re-validating their concentration.
Interference from degradation productsDegradation products may interfere with your assay. Use a stability-indicating analytical method, such as HPLC, to check the purity of your solution before use.
Inconsistent storage and handlingEnsure all aliquots of the this compound solution are stored and handled consistently (e.g., same temperature, protection from light, same number of freeze-thaw cycles).

Data Presentation

Table 1: General Stability of Aromatic Amines under Different Conditions

ConditionGeneral Effect on Aromatic Amine StabilityRecommendations for this compound
Acidic pH (e.g., pH 3-6) Generally increases stability by protonating the amine groups, making them less prone to oxidation.[2]Prepare and store solutions in a slightly acidic buffer if compatible with the experiment.
Neutral to Alkaline pH (e.g., pH 7-10) Generally decreases stability as the free amine is more susceptible to oxidation.Avoid prolonged storage at neutral or alkaline pH. Prepare fresh solutions before use.
Exposure to Air/Oxygen A primary driver of degradation through oxidation.Use deoxygenated solvents and handle under an inert atmosphere.
Exposure to Light Can induce photodegradation.Protect solutions from light at all times by using amber vials or foil wrapping.
Elevated Temperature (e.g., > 25°C) Accelerates the rate of degradation.Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Presence of Metal Ions Can catalyze oxidation reactions.Use high-purity solvents and clean glassware to avoid metal contamination. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected and compatible with the assay.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., water, PBS, or an organic solvent) in a flask. Sparge the solvent with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes.

  • Weighing this compound: In a separate, clean, and dry amber vial, accurately weigh the required amount of this compound solid.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the this compound. Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Tightly seal the vial, wrap the cap with parafilm to prevent air ingress, and store at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector to monitor the appearance of degradation products with different spectral properties.

  • Procedure:

    • Prepare a fresh this compound standard solution and inject it to determine its retention time.

    • Inject your aged or stressed this compound solution.

    • Monitor for a decrease in the peak area of the this compound peak and the appearance of new peaks, which indicate degradation products.

Mandatory Visualization

cluster_degradation This compound Degradation Pathway 3_4_DAA This compound (Stable) Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-diimine) 3_4_DAA->Oxidized_Intermediate Oxidation (O2, Light, Metal Ions) Polymeric_Products Polymeric Products (Colored) Oxidized_Intermediate->Polymeric_Products Polymerization

Caption: A simplified potential degradation pathway for this compound via oxidation.

cluster_workflow Troubleshooting Workflow for Unstable this compound Solution Start Unstable Solution Observed (e.g., color change, precipitation) Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Review Storage Conditions Start->Check_Storage Is_Oxygen_Excluded Was deoxygenated solvent used? Was it handled under inert gas? Check_Preparation->Is_Oxygen_Excluded Is_Temp_Correct Was it stored at the correct low temperature? Check_Storage->Is_Temp_Correct Is_Light_Excluded Was the solution protected from light? Is_Oxygen_Excluded->Is_Light_Excluded Yes Implement_Changes Implement Corrective Actions: - Use deoxygenated solvent - Protect from light - Store at -20°C or below - Adjust pH if possible Is_Oxygen_Excluded->Implement_Changes No Is_pH_Optimal Is the pH appropriate for stability? Is_Light_Excluded->Is_pH_Optimal Yes Is_Light_Excluded->Implement_Changes No Is_Temp_Correct->Is_Light_Excluded Yes Is_Temp_Correct->Implement_Changes No Is_pH_Optimal->Implement_Changes No Prepare_New Prepare a Fresh Solution Is_pH_Optimal->Prepare_New Yes Implement_Changes->Prepare_New End Stable Solution Prepare_New->End

Caption: A logical workflow for troubleshooting instability issues with this compound solutions.

References

Technical Support Center: Synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid, also known as Tranilast.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve it?

Answer: Low or no yield in the synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid can stem from several factors, primarily related to the reaction conditions and the purity of the starting materials. The most common synthetic route involves the acylation of anthranilic acid with 3,4-dimethoxycinnamoyl chloride, often under Schotten-Baumann conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Activation of Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.Ensure the conversion of 3,4-dimethoxycinnamic acid to a more reactive acyl chloride or another activated form before reacting with anthranilic acid. Reagents like thionyl chloride or oxalyl chloride are commonly used for this purpose.
Deactivation of the Amine: The hydrochloric acid (HCl) generated during the acylation of an amine with an acyl chloride can protonate the unreacted amine, rendering it non-nucleophilic and reducing the yield.The addition of a base is crucial to neutralize the HCl byproduct and drive the reaction forward. Typically, an aqueous base like sodium hydroxide or a tertiary amine like pyridine is used.
Poor Reagent Purity: Impurities in either the anthranilic acid or the 3,4-dimethoxycinnamoyl chloride can interfere with the reaction.Ensure the purity of your starting materials. Anthranilic acid can sometimes contain colored impurities which can be removed by recrystallization or treatment with activated charcoal.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.Most Schotten-Baumann reactions proceed well at room temperature. If the reaction is sluggish, gentle warming can be attempted, but monitor for the formation of byproducts.
Hydrolysis of the Acyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.The reaction should be carried out under anhydrous conditions until the addition of the aqueous base.

Issue 2: Product Precipitation and Solubility Issues

Question: My product seems to be crashing out of the reaction mixture, or I'm having trouble dissolving it for purification. What should I do?

Answer: N-(3,4-Dimethoxycinnamoyl) anthranilic acid has poor solubility in water, particularly under acidic conditions[1]. This property can be both a challenge and an advantage during synthesis and purification.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Product Precipitation During Reaction: The product is insoluble in the reaction medium.This can be advantageous for isolation. If the reaction is run in a biphasic system (e.g., an organic solvent and water), the product may precipitate out as it forms and can be collected by filtration.
Difficulty Dissolving for Recrystallization: The crude product is difficult to dissolve in common recrystallization solvents.N-(3,4-Dimethoxycinnamoyl) anthranilic acid is soluble in dimethylsulfoxide (DMSO) and dioxane, and very slightly soluble in ether. For recrystallization, consider using a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature. A mixed solvent system might also be effective.
Precipitation During Acidic Workup: The product precipitates upon acidification of the reaction mixture.This is a common and effective method for isolating the product. After the reaction is complete, acidifying the aqueous basic solution will cause the product to precipitate, as it is nearly insoluble in acidic water. This is a key step in the purification process described in one synthetic procedure[2].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3,4-Dimethoxycinnamoyl) anthranilic acid?

A1: The most prevalent laboratory synthesis method is the acylation of anthranilic acid with 3,4-dimethoxycinnamoyl chloride. This reaction is a type of amide bond formation and is often carried out under Schotten-Baumann conditions, which involve using a base to neutralize the HCl formed during the reaction[3][4][5][6][7].

Q2: What is the role of the base in the Schotten-Baumann reaction for this synthesis?

A2: The base plays two critical roles. Firstly, it neutralizes the hydrochloric acid that is produced as a byproduct when the acyl chloride reacts with the amine. This prevents the protonation and deactivation of the remaining anthranilic acid. Secondly, by removing the acid, the equilibrium of the reaction is shifted towards the formation of the amide product, thus increasing the overall yield[3][7].

Q3: How can I purify the final product?

A3: Purification can be achieved through several methods. One common technique is precipitation by acidification. After the reaction, the mixture is typically made basic to dissolve the product as its carboxylate salt. Filtering off any insoluble impurities, followed by acidification of the filtrate, will precipitate the pure N-(3,4-Dimethoxycinnamoyl) anthranilic acid[2]. Recrystallization from a suitable solvent is another effective purification method. Additionally, techniques like column chromatography can be employed if impurities are difficult to remove by other means.

Q4: My final product is off-white or slightly yellow. Is this normal?

A4: Yes, the pure compound is described as a crystalline solid or powder with a light yellow color[1]. A pale yellow or off-white appearance is generally considered normal. If you observe a darker color, it may indicate the presence of impurities, and further purification may be necessary.

Q5: Are there any alternative, non-chemical synthesis methods available?

A5: While chemical synthesis is the standard approach, research has explored the biological synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid and its analogs using engineered yeast (Saccharomyces cerevisiae)[8][9][10][11]. These methods offer an alternative production strategy but are typically more complex to set up than traditional chemical synthesis.

Experimental Protocols & Visualizations

Detailed Methodology for a Typical Schotten-Baumann Synthesis

  • Preparation of 3,4-Dimethoxycinnamoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3,4-dimethoxycinnamic acid in an excess of thionyl chloride.

    • Gently reflux the mixture until the solid has completely dissolved and the evolution of gas has ceased.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxycinnamoyl chloride as an oil or low-melting solid. Use this directly in the next step.

  • Acylation of Anthranilic Acid:

    • Dissolve anthranilic acid in a suitable aqueous basic solution, such as 10% sodium hydroxide, in a beaker or flask with vigorous stirring.

    • In a separate flask, dissolve the crude 3,4-dimethoxycinnamoyl chloride in a water-immiscible organic solvent like dichloromethane or diethyl ether.

    • Slowly add the solution of the acyl chloride to the vigorously stirred aqueous solution of anthranilic acid.

    • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.

  • Workup and Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with dilute acid and then with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the crude product.

    • Alternatively, for purification by precipitation, after the reaction, acidify the aqueous layer with dilute hydrochloric acid until the product precipitates out.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under reduced pressure[2].

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_activation Check Carboxylic Acid Activation Method start->check_activation check_base Verify Base Presence and Stoichiometry start->check_base check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (T, time) start->check_conditions solution_activation Use Thionyl Chloride or Oxalyl Chloride check_activation->solution_activation solution_base Add Stoichiometric Amount of Base (e.g., NaOH) check_base->solution_base solution_purity Purify Starting Materials (Recrystallize) check_purity->solution_purity solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of the Schotten-Baumann Reaction

Schotten_Baumann_Pathway cluster_reactants Reactants cluster_conditions Conditions Anthranilic_Acid Anthranilic Acid (Amine) Nucleophilic_Attack Nucleophilic Attack Anthranilic_Acid->Nucleophilic_Attack Acyl_Chloride 3,4-Dimethoxycinnamoyl Chloride Acyl_Chloride->Nucleophilic_Attack Base Base (e.g., NaOH) Proton_Transfer Proton Transfer Base->Proton_Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Cl- Proton_Transfer->Elimination Product N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Amide) Elimination->Product Byproducts HCl + Base -> Salt + H2O Elimination->Byproducts HCl formation

Caption: Key steps in the Schotten-Baumann reaction pathway.

References

Technical Support Center: Working with 3,4-Diaminoanthraquinone (3,4-DAA) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid precipitation of 3,4-Diaminoanthraquinone (3,4-DAA) in cell culture media.

Troubleshooting Guide

Issue: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue when working with hydrophobic compounds like this compound in aqueous solutions such as cell culture media. The troubleshooting steps below will help you identify the cause and prevent precipitation in future experiments.

1. Was the this compound stock solution prepared correctly?

  • Question: What solvent was used to dissolve the this compound?

    • Recommendation: this compound has very low solubility in water. A water-miscible organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications.

  • Question: Was the this compound completely dissolved in the solvent before adding it to the medium?

    • Recommendation: Ensure the this compound is fully dissolved in the organic solvent. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Visually inspect the solution to ensure no solid particles are present.

2. How was the this compound stock solution added to the cell culture medium?

  • Question: What was the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?

    • Recommendation: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. High solvent concentrations can also affect the solubility of media components.

  • Question: Was the stock solution added directly to the full volume of the medium?

    • Recommendation: To avoid localized high concentrations of this compound that can lead to precipitation, add the stock solution dropwise to the cell culture medium while gently swirling or stirring. It is also recommended to add the stock solution to pre-warmed medium (37°C).

3. Are there any interactions with the cell culture medium components?

  • Question: What is the pH of your cell culture medium?

  • Question: Does your medium contain high concentrations of salts or other components that could reduce the solubility of this compound?

    • Recommendation: High concentrations of salts can lead to "salting out" of hydrophobic compounds. While standard cell culture media are unlikely to cause this on their own, be mindful of any additions to your media that could significantly increase the ionic strength.

4. What is the final concentration of this compound in the medium?

  • Question: Are you working with a concentration of this compound that is above its solubility limit in the cell culture medium?

    • Recommendation: this compound has very low aqueous solubility. It is crucial to determine the empirical solubility of this compound in your specific cell culture medium. If you are consistently observing precipitation, you may need to lower the final concentration of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Due to its hydrophobic nature, this compound should be dissolved in a water-miscible organic solvent to prepare a stock solution. The recommended solvent is Dimethyl sulfoxide (DMSO). Ensure the this compound is completely dissolved in DMSO before further dilution into your aqueous cell culture medium.

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.5% (v/v). For sensitive cell lines, it is advisable to keep the concentration even lower, for example, at 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q3: How can I avoid precipitation when I add the this compound stock solution to my cell culture medium?

A3: To prevent precipitation, add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently agitating the medium. This gradual addition helps to disperse the compound and avoid localized high concentrations that can lead to the formation of a precipitate.

Q4: Can I filter the medium to remove the this compound precipitate?

A4: Filtering the medium to remove the precipitate is not recommended. The precipitate is the compound of interest, and filtering it out would lower the effective concentration of this compound in your medium to an unknown level, making your experimental results unreliable. The best approach is to optimize the preparation method to prevent precipitation from occurring in the first place.

Q5: Could the serum in my medium be causing the precipitation?

A5: It is possible that this compound could bind to proteins in the serum, which might affect its solubility. However, it is more likely that the low aqueous solubility of the compound is the primary reason for precipitation. If you suspect an interaction with serum, you can perform a solubility test in both serum-free and serum-containing media to assess any differences.

Data Presentation

Table 1: Relative Solubility of Diaminoanthraquinones in Different Solvents

This table provides a general guide to the solubility of diaminoanthraquinone compounds based on solvent polarity. The exact solubility of this compound may vary.

Solvent PolaritySolvent ExamplesExpected Solubility of Diaminoanthraquinones
Non-PolarToluene, BenzeneHigher
Polar AproticDMSO, DMFModerate to High (Good for stock solutions)
Polar ProticEthanol, MethanolLow to Moderate
AqueousWater, Cell Culture MediaVery Low

Experimental Protocols

Protocol: Determining the Empirical Solubility of this compound in Cell Culture Medium

This protocol will help you determine the approximate solubility limit of this compound in your specific cell culture medium to avoid using supersaturated solutions that are prone to precipitation.

Materials:

  • This compound powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader capable of measuring absorbance at the λmax of this compound

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. Ensure it is fully dissolved.

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. In sterile microcentrifuge tubes, add a fixed volume of your cell culture medium (e.g., 1 mL). Then, add increasing volumes of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration consistent and below 0.5%.

  • Include a vehicle control. Prepare a tube with the cell culture medium and the same final concentration of DMSO, but without this compound.

  • Equilibrate the solutions. Incubate the tubes at 37°C for a set period (e.g., 2 hours), mimicking your experimental conditions.

  • Visually inspect for precipitation. After incubation, carefully observe each tube for any signs of a precipitate. Note the lowest concentration at which a precipitate is visible.

  • Quantify the soluble fraction (Optional but recommended). Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at the λmax of this compound. The concentration at which the absorbance plateaus indicates the solubility limit.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitate Observed in Cell Culture Medium stock_prep Check this compound Stock Solution Preparation start->stock_prep dissolved Was this compound fully dissolved in a suitable organic solvent (e.g., DMSO)? stock_prep->dissolved addition_method Review Addition of Stock to Medium dissolved->addition_method Yes solution1 Prepare fresh stock solution in 100% DMSO. Ensure complete dissolution. dissolved->solution1 No concentration Evaluate Final this compound Concentration addition_method->concentration solution2 Add stock solution dropwise to pre-warmed medium with gentle agitation. addition_method->solution2 Incorrect media_interaction Consider Media Interactions concentration->media_interaction solution3 Lower the final concentration of this compound. concentration->solution3 Too High solution4 Ensure medium pH is stable. Perform solubility test in your specific medium. media_interaction->solution4

Caption: Troubleshooting workflow for preventing this compound precipitation.

HypotheticalSignalingPathway Hypothetical Signaling Pathway Affected by this compound DAA This compound Kinase Protein Kinase X DAA->Kinase Inhibition TranscriptionFactor Transcription Factor Y Kinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

Technical Support Center: 3,4-Diaminoanisole (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for research purposes only. 3,4-Diaminoanisole (3,4-DAA) is a chemical compound for laboratory use and is not intended for therapeutic, diagnostic, or personal use. This compound is classified as hazardous and must be handled with appropriate safety precautions. The information provided here is not a substitute for a thorough safety assessment and adherence to all applicable safety regulations.

Clarification on "DAA" Abbreviation

It is important to note that the abbreviation "DAA" can refer to several different substances. While this guide focuses on 3,4-Diaminoanisole , "DAA" is also commonly used for:

  • Direct-Acting Antivirals (DAAs): A class of medications used to treat chronic Hepatitis C virus (HCV) infection. These drugs target specific viral proteins to inhibit HCV replication.

  • D-Aspartic Acid (DAA): An amino acid that is sometimes used as a dietary supplement.

This guide is exclusively for 3,4-Diaminoanisole (CAS 102-51-2) and not the other substances.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Diaminoanisole (this compound)?

A1: 3,4-Diaminoanisole, also known as 4-Methoxy-1,2-benzenediamine, is an aromatic amine with the molecular formula C7H10N2O.[1] It is a versatile chemical intermediate used in organic synthesis, particularly in the production of dyes and some pharmaceuticals.[2]

Q2: Is there a therapeutic use for this compound?

A2: There is no established therapeutic use for 3,4-Diaminoanisole. In contrast, extensive research indicates that this compound and its isomers, such as 2,4-Diaminoanisole, are hazardous and may have carcinogenic properties.[3][4] Therefore, it is not suitable for human or animal consumption.

Q3: What are the primary safety concerns associated with this compound?

A3: this compound is considered harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation.[1] Due to the toxicity of similar aromatic amines, it should be handled as a potential carcinogen.

Q4: How should this compound be stored?

A4: 3,4-Diaminoanisole should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability.[5] It should be kept away from strong oxidizing agents.[1]

Q5: What is the solubility of this compound?

A5: 3,4-Diaminoanisole has slight solubility in DMSO and methanol.[5] Its solubility in water is limited.

Troubleshooting Guide for Experimental Use

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Poor solubility of this compound in the reaction solvent.- Try a different solvent system in which both this compound and other reactants are soluble. - Gently heat the reaction mixture if the reactants are stable at higher temperatures. - Ensure efficient stirring to maximize the interaction between reactants.
Product Degradation This compound and its derivatives can be sensitive to air and light, leading to oxidation and discoloration.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction vessel from light by wrapping it in aluminum foil. - Use freshly purified this compound for best results.
Unexpected Side Products The amino groups of this compound can undergo various side reactions.- Control the stoichiometry of the reactants carefully. - Add reagents slowly and at a controlled temperature to minimize side reactions. - Use protecting groups for one of the amino groups if selective reaction is desired.
Difficulty in Purification The polarity of this compound and its products can make separation challenging.- Utilize column chromatography with a suitable solvent system. - Consider recrystallization from an appropriate solvent to purify the final product. - Derivatization of the product to a less polar compound can sometimes aid in purification.

Safety and Toxicological Data

Parameter Information
Chemical Name 3,4-Diaminoanisole; 4-Methoxy-1,2-benzenediamine
CAS Number 102-51-2
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Dark brown to black oily or waxy solid
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to skin, eyes, and respiratory system. Potential carcinogen.
Handling Precautions Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
Storage Store in a tightly sealed container at 2-8°C under an inert atmosphere.
Incompatible Materials Strong oxidizing agents.

Experimental Protocol: General Procedure for a Coupling Reaction

This is a generalized protocol and should be adapted based on the specific reaction being performed. A thorough risk assessment should be conducted before starting any experiment.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Set up the reaction apparatus in a chemical fume hood.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Dissolve the appropriate starting material in a suitable anhydrous solvent within the reaction vessel.

    • In a separate flask, prepare a solution of 3,4-Diaminoanisole in the same solvent.

    • Slowly add the this compound solution to the reaction vessel at a controlled temperature (e.g., using an ice bath).

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations for hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep1 Risk Assessment prep2 Wear Full PPE prep1->prep2 prep3 Setup in Fume Hood prep2->prep3 prep4 Inert Atmosphere prep3->prep4 react1 Dissolve Reactants prep4->react1 react2 Controlled Addition of this compound react1->react2 react3 Monitor Progress (TLC) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extraction workup1->workup2 workup3 Purification workup2->workup3 disp1 Segregate Waste workup3->disp1 disp2 Dispose per Regulations disp1->disp2

Caption: Safe experimental workflow for handling 3,4-Diaminoanisole.

safety_hazards cluster_exposure Routes of Exposure cluster_effects Potential Health Effects cluster_ppe Required Controls DAA 3,4-Diaminoanisole Inhalation Inhalation DAA->Inhalation SkinContact Skin Contact DAA->SkinContact Ingestion Ingestion DAA->Ingestion Carcinogenicity Potential Carcinogen DAA->Carcinogenicity Long-term risk Irritation Irritation (Skin, Eyes, Respiratory) Inhalation->Irritation SkinContact->Irritation Toxicity Systemic Toxicity Ingestion->Toxicity FumeHood Fume Hood FumeHood->Inhalation Mitigates Gloves Gloves Gloves->SkinContact Mitigates Goggles Safety Goggles Goggles->Irritation Mitigates (Eyes)

References

Technical Support Center: Overcoming 3,4-DAA Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of 3,4-diamino-N-(2-((4-((2,4-dichlorobenzyl)oxy)phenyl)amino)ethyl)-N-methylbenzenesulfonamide (3,4-DAA). Consistent compound performance is critical for reproducible experimental results and successful drug development.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

Q2: What are the common causes of batch-to-batch variability for a complex synthetic molecule like this compound?

A2: The primary causes of variability often stem from the multi-step synthesis process. Key factors include:

  • Starting Materials: Variations in the purity of raw materials.

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or catalysts used.

  • Work-up and Purification: Differences in extraction, crystallization, or chromatographic purification methods.

  • Stability: Degradation of the compound during synthesis or storage.

Q3: How can I assess the purity and consistency of my this compound batches?

A3: A panel of analytical techniques should be used to thoroughly characterize each batch. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q4: What level of purity is considered acceptable for this compound in research experiments?

A4: For in vitro experiments, a purity of >95% is generally recommended. However, for sensitive cell-based assays or in vivo studies, a purity of >98% or even >99% may be necessary. The acceptable level of specific impurities should be as low as possible, as even small amounts of a highly active impurity could affect results.

Q5: How should I store this compound to minimize degradation and maintain consistency?

A5: The ideal storage conditions depend on the stability of this compound. As a general guideline for complex organic molecules:

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or -80°C).

  • In Solution: Prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the compound in different solvents should be validated.

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity Between Batches

You observe that different batches of this compound, used at the same concentration, produce significantly different results in your biological assay (e.g., enzyme inhibition, cell viability).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Biological Activity A Inconsistent results observed between this compound batches B Review Certificate of Analysis (CoA) for each batch A->B C Do the CoAs show differences in purity or impurity profiles? B->C D Yes C->D E No C->E J Correlate specific impurities or purity levels with observed activity D->J F Perform independent analytical chemistry to compare batches (HPLC, LC-MS) E->F G Do analytical results confirm batch differences? F->G H Yes G->H I No G->I H->J K Consider other experimental variables (e.g., cell passage number, reagent lots) I->K L Contact supplier with data to request a replacement or further analysis J->L

Caption: Troubleshooting workflow for inconsistent biological activity.

Possible Causes and Solutions:

Possible Cause Solution
Different Purity Levels Always note the purity of each batch from the Certificate of Analysis (CoA) and normalize the concentration based on purity. For example, if batch A is 95% pure and batch B is 99% pure, you will need to use slightly more of batch A to achieve the same effective concentration.
Presence of Active Impurities Compare the impurity profiles of the batches using HPLC or LC-MS. If a particular impurity is present in one batch but not another, it may be responsible for the difference in activity.
Degradation of Older Batch If one batch is significantly older, it may have degraded. Re-test the purity of the older batch. Always store this compound under the recommended conditions.
Different Physical Forms (Polymorphs) Different crystal forms can have different solubilities, which can affect the effective concentration in your assay. While harder to detect without specialized equipment (e.g., XRD), this can be a cause of variability. Ensure the compound is fully dissolved before use.
Issue 2: Poor Solubility or Precipitation of this compound in Assay Buffer

You find that a new batch of this compound does not dissolve as well as previous batches, or it precipitates out of solution during the experiment.

Troubleshooting Steps:

  • Verify the Solvent: Double-check that you are using the same solvent and concentration for your stock solution as recommended by the supplier or as used for previous batches.

  • Check for Impurities: Insoluble impurities can give the appearance of poor solubility of the main compound. Analyze the batch for insoluble components.

  • Consider Polymorphism: As mentioned, different crystal forms can have different solubilities. Try gentle warming or sonication to aid dissolution, but be mindful of potential degradation.

  • pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Ensure your assay buffer pH is consistent.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or the λmax of this compound)

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Experimental Workflow for HPLC Analysis:

G cluster_1 HPLC Purity Analysis Workflow A Prepare 1 mg/mL this compound solution D Inject sample onto C18 column A->D B Prepare Mobile Phases A and B C Set up HPLC method (gradient, flow rate, etc.) B->C C->D E Acquire chromatogram with UV detection D->E F Integrate peak areas E->F G Calculate purity = (Area of main peak / Total area of all peaks) * 100 F->G

Caption: Workflow for HPLC purity analysis.

Hypothetical Signaling Pathway Involving this compound

While the specific target of this compound is not publicly known, we can hypothesize its involvement in a generic signaling pathway to illustrate the importance of consistent compound activity.

G cluster_2 Hypothetical this compound Signaling Pathway 3_4_DAA This compound Receptor Target Receptor 3_4_DAA->Receptor Binds and inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

In this hypothetical pathway, if one batch of this compound has a lower purity or contains an antagonist impurity, it will not inhibit the target receptor as effectively, leading to a diminished effect on the downstream cellular response. This highlights the critical need for consistent batch quality.

Technical Support Center: 3,4-DAA (3,4-diisobutyryl derivative of auxarthrol A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with 3,4-DAA (3,4-diisobutyryl derivative of auxarthrol A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor. Its primary and direct molecular target has been identified as the Light Intermediate Chain 1 (LIC1), a component of the dynein motor complex.[1] By binding to LIC1, this compound disrupts the interaction between LIC1 and RuvB-like AAA ATPase 1, which is a stress-sensing effector. This disruption leads to the activation of the integrated stress response pathway, ultimately inducing autophagic cell death.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule with proteins or other biomolecules that are not the intended target.[2] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated phenotypes that complicate data interpretation.[2][3] Minimizing off-target effects is crucial for ensuring that the observed biological effects are genuinely due to the inhibition of the intended target, in this case, LIC1.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the minimal concentration that elicits the desired on-target effect (e.g., induction of autophagy) without causing significant cytotoxicity.[2] Using concentrations at or slightly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the on-target activity is a good starting point to minimize off-target effects.

Q4: How can I validate that the observed phenotype in my experiment is an on-target effect of this compound?

A4: Several strategies can be employed to validate on-target effects:

  • Use of a structurally distinct inhibitor: If another inhibitor targeting LIC1 with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[2][4]

  • Rescue experiments: This can be achieved by overexpressing a form of LIC1 that is resistant to this compound binding. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[2]

  • Genetic knockdown/knockout: Silencing the expression of LIC1 using techniques like siRNA or CRISPR/Cas9 should phenocopy the effects of this compound treatment.

Q5: What are appropriate controls to use in my experiments with this compound?

A5: The following controls are essential:

  • Vehicle control: This is a control group treated with the solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration.

  • Negative control compound: If available, an inactive structural analog of this compound that does not bind to LIC1 should be used. This helps to rule out effects caused by the chemical scaffold itself.[5]

  • Positive control: A known inducer of autophagy (e.g., rapamycin) can be used as a positive control for the expected on-target phenotype.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High cell toxicity or unexpected cell death The concentration of this compound is too high, leading to off-target effects.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Use the lowest concentration that gives the desired on-target effect.
The observed toxicity is an on-target effect in the specific cell line being used.Confirm the on-target effect using a rescue experiment or by comparing with the phenotype of LIC1 knockdown/knockout.
Inconsistent or no observable on-target effect (e.g., no induction of autophagy) The concentration of this compound is too low.Increase the concentration of this compound based on a dose-response curve.
The compound has degraded.Ensure proper storage of the this compound stock solution and use a fresh dilution for each experiment.
The cell line is not sensitive to LIC1 inhibition.Confirm LIC1 expression in your cell line. Use a positive control for autophagy induction to ensure the pathway is functional in your cells.
Observed phenotype does not match the expected on-target effect The phenotype is due to an off-target effect.Validate the on-target effect using a structurally distinct LIC1 inhibitor or a genetic approach (siRNA/CRISPR). Perform a target engagement assay (e.g., CETSA) to confirm this compound is binding to LIC1 in your cells.
The experimental readout is not appropriate for detecting the on-target effect.Use multiple, validated assays to measure the on-target effect (e.g., LC3-II conversion by Western blot, and formation of autophagosomes by fluorescence microscopy).

Experimental Protocols & Methodologies

1. Dose-Response Curve for On-Target Activity

  • Objective: To determine the EC50 of this compound for its on-target effect (e.g., autophagy induction).

  • Methodology:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium. A common range to test is from 1 nM to 100 µM. Include a vehicle-only control.

    • Replace the medium with the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time (e.g., 24 hours).

    • Lyse the cells and perform a Western blot to detect an autophagy marker like LC3-II.

    • Quantify the band intensity and plot the LC3-II/LC3-I ratio or LC3-II/actin ratio against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound binds to and stabilizes its target, LIC1, in intact cells.

  • Methodology:

    • Treat cultured cells with this compound at a chosen concentration (e.g., 10x EC50) and a vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against LIC1.

    • Binding of this compound to LIC1 will increase its thermal stability, resulting in more soluble LIC1 at higher temperatures in the drug-treated samples compared to the vehicle control.

Visualizations

OnTargetSignalingPathway cluster_DAA This compound cluster_Dynein Dynein Complex cluster_ISR Integrated Stress Response DAA This compound LIC1 LIC1 DAA->LIC1 inhibits interaction RuvBL1 RuvB-like AAA ATPase 1 LIC1->RuvBL1 interaction GCN2 GCN2 RuvBL1->GCN2 disruption activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates Autophagy Autophagic Cell Death ATF4->Autophagy induces

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow A Start: Observe Phenotype with this compound B Perform Dose-Response Curve A->B C Is the effect dose-dependent? B->C D On-Target Validation C->D Yes I Phenotype is likely OFF-TARGET C->I No E Rescue Experiment (e.g., resistant LIC1 mutant) D->E F Orthogonal Approach (e.g., LIC1 siRNA/CRISPR) D->F G Target Engagement (e.g., CETSA) D->G H Phenotype is likely ON-TARGET E->H Phenotype rescued E->I Not rescued F->H Phenotype recapitulated F->I Not recapitulated G->H Target engaged G->I Target not engaged J Lower concentration or use alternative inhibitor I->J

Caption: Experimental workflow for validating on-target effects.

OffTargetSignalingPathway DAA This compound OffTarget Hypothetical Off-Target (e.g., Kinase X) DAA->OffTarget binds and inhibits Downstream Downstream Effector OffTarget->Downstream fails to phosphorylate Phenotype Unintended Phenotype (e.g., Cytotoxicity) Downstream->Phenotype leads to

Caption: Hypothetical off-target signaling pathway.

References

Technical Support Center: Quality Control for Synthesized 3,4-DAA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control (QC) of synthesized 3,4-diamino-N-(2-((2-cyano-1-methylpropyl)amino)-2-oxoethyl)-N-methylbenzamide (3,4-DAA).

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control methods for confirming the identity and purity of synthesized this compound?

A1: A multi-faceted approach is essential for the comprehensive quality control of synthesized this compound. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.[1][2][3] For rigorous characterization, elemental analysis may also be performed to confirm the empirical formula.

Q2: Why is a combination of different analytical techniques recommended for QC?

A2: Relying on a single analytical method can be misleading. Each technique provides unique and complementary information. HPLC quantifies purity by separating the target compound from impurities. NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, confirming the correct synthesis of the molecule.[4] Mass spectrometry verifies the molecular weight and can help identify impurities by their mass-to-charge ratio.[5] Using these methods together provides a high degree of confidence in the identity, purity, and structural integrity of the synthesized this compound.

Q3: What are common impurities that might be encountered during the synthesis of this compound?

A3: Impurities can arise from starting materials, by-products, or degradation products. Common impurities may include unreacted starting materials such as 3-nitro-4-aminobenzamide derivatives or intermediates from the synthetic pathway.[6][7] Solvents used in the synthesis or purification steps can also be present as residual impurities. The specific impurity profile will depend on the synthetic route employed.[8]

Q4: What is an acceptable purity level for this compound to be used in research experiments?

A4: The required purity level depends on the intended application. For initial in vitro screening, a purity of >95% determined by HPLC is often considered acceptable. For more sensitive applications, such as in vivo studies or advanced drug development stages, a purity of >98% or even >99% is typically required. It is crucial to validate analytical procedures to ensure accuracy in these determinations.[9]

Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control of a newly synthesized batch of this compound.

G cluster_0 Synthesis & Purification cluster_1 Primary QC Analysis cluster_2 Decision & Release Synthesis Synthesized this compound Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC NMR NMR Structural ID Purification->NMR MS MS Molecular Weight ID Purification->MS Decision Purity & Structure OK? HPLC->Decision NMR->Decision MS->Decision Pass Batch Release Decision->Pass Yes Fail Further Purification / Re-synthesis Decision->Fail No

General Quality Control Workflow for Synthesized this compound.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My HPLC chromatogram shows unexpected peaks. What could be the cause?

A: Unexpected peaks in an HPLC chromatogram can indicate several issues:

  • Impurities : The peaks may represent impurities from the synthesis, such as starting materials, by-products, or degradation products.[8]

  • Contamination : The sample, mobile phase, or HPLC system itself might be contaminated.

  • Air Bubbles : Air bubbles in the detector can cause spurious peaks.

  • Injection Issues : Problems with the injector can lead to carryover from a previous run.

Q: The peak corresponding to this compound is broad or shows splitting. How can I improve the peak shape?

A: Poor peak shape is a common issue that can often be resolved by addressing the following:

  • Column Overload : Injecting too much sample can lead to broad peaks. Try diluting the sample.

  • Mobile Phase Incompatibility : The pH of the mobile phase may be inappropriate for the analyte, causing peak tailing or fronting. Adjusting the pH or the organic solvent ratio can help.

  • Column Degradation : The stationary phase of the column may be degraded. Try flushing the column or replacing it if necessary.

  • Secondary Interactions : The analyte may be interacting with active sites on the silica backbone. Adding a competitor, like triethylamine, to the mobile phase can sometimes mitigate this.

Table 1: Troubleshooting Guide for HPLC Analysis of this compound

IssuePossible CauseSuggested Solution
Ghost Peaks Contamination in mobile phase or carryover.Use fresh, high-purity solvents; run a blank gradient; clean the injector.
Broad Peaks Column overload; low column efficiency.Decrease injection volume/concentration; check for column voids; use a new column.
Split Peaks Channeling in the column bed; sample solvent incompatible with mobile phase.Replace the column; dissolve the sample in the initial mobile phase.
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations; column aging.Prepare fresh mobile phase; use a column oven for temperature control; re-equilibrate or replace the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H-NMR spectrum has peaks that I cannot assign to the this compound structure. What do they represent?

A: Unassigned peaks in an NMR spectrum typically arise from:

  • Residual Solvents : Peaks from deuterated solvents (e.g., DMSO-d₆, CDCl₃) or non-deuterated contaminants are common.

  • Water : A broad peak, often around 1.5-4.5 ppm depending on the solvent, is usually due to water.

  • Synthetic Impurities : As with HPLC, these peaks could correspond to unreacted starting materials or by-products.[10]

  • Grease : Contamination from glassware grease can appear as broad signals in the aliphatic region.

Q: The integration values in my ¹H-NMR spectrum do not align with the expected proton count for this compound. Why might this be?

A: Incorrect integration can be due to:

  • Impurity Peaks : If an impurity peak overlaps with a signal from your compound, the integration will be artificially high.

  • Incomplete Relaxation : For quantitative analysis, a sufficient delay time (d1) between scans is crucial to allow all protons to fully relax.

  • Poor Phasing/Baseline Correction : Incorrect data processing can lead to integration errors. Ensure the spectrum is properly phased and the baseline is flat before integrating.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

  • System Preparation :

    • HPLC System : An HPLC with a UV detector is required.[11]

    • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is suitable.[11]

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 254 nm (or an optimal wavelength determined by UV scan).[12]

    • Column Temperature : 30 °C.

    • Gradient Elution : A typical gradient might be 10% B to 90% B over 15 minutes, followed by a 5-minute hold and re-equilibration.[13]

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: H₂O + 0.1% TFA, B: Acetonitrile + 0.1% TFA
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition :

    • Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.[10]

    • Acquire a ¹³C-NMR spectrum. Techniques like DEPT can also be used to aid in assigning carbon signals.[14]

    • If the structure is ambiguous, 2D NMR experiments (e.g., COSY, HMQC/HSQC) can be performed to establish connectivity.[4]

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the chemical shifts (ppm), integration values (for ¹H), and coupling patterns (for ¹H) to the protons and carbons of the this compound structure.[15]

    • Compare the observed spectra with the expected spectra for the target molecule.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition :

    • Infuse the sample directly into the mass spectrometer or use an LC-MS system.[16]

    • Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis :

    • Identify the molecular ion peak, which should correspond to the mass of this compound plus a proton [M+H]⁺.

    • Analyze the fragmentation pattern if Tandem MS (MS/MS) is performed to further confirm the structure.[17]

Visualization of QC Relationships

The following diagrams illustrate the logical flow for troubleshooting and the interplay between different QC techniques.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion Start HPLC shows multiple peaks CheckBlank Run Blank Gradient? Start->CheckBlank BlankPeaks Peaks present in blank CheckBlank->BlankPeaks Yes BlankClean Blank is clean CheckBlank->BlankClean No CheckMS Analyze peaks by LC-MS? MS_Impurity Mass matches known impurity CheckMS->MS_Impurity Yes MS_Unknown Mass is unknown CheckMS->MS_Unknown No Conclusion_Contamination System/Solvent Contamination BlankPeaks->Conclusion_Contamination BlankClean->CheckMS Conclusion_Impurity Synthetic Impurity Present MS_Impurity->Conclusion_Impurity Conclusion_Degradation Potential Degradation Product MS_Unknown->Conclusion_Degradation

Troubleshooting Logic for HPLC Peak Purity Issues.

G QC_Methods Quality Control Methods for this compound HPLC NMR MS Purity Purity (%) QC_Methods:h->Purity Provides quantitative purity data Identity Structural Identity QC_Methods:n->Identity Confirms atom connectivity and chemical environment MolWeight Molecular Weight QC_Methods:m->MolWeight Confirms molecular formula Purity->Identity Requires pure sample for clear spectra Identity->MolWeight Corroborates

Interrelation of QC Methods for this compound Characterization.

References

Validation & Comparative

A Comparative Guide to the Immunosuppressive Effects of 3,4-DAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunosuppressive properties of N-(3,4-dimethoxycinnamonyl) anthranilic acid (3,4-DAA), also known as Tranilast, with established immunosuppressive agents: Cyclosporin A, Tacrolimus, and Mycophenolate Mofetil. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to support research and development in immunomodulatory therapeutics.

Executive Summary

This compound, an anti-allergic drug, has demonstrated significant immunosuppressive and anti-inflammatory potential.[1] Its mechanism of action, distinct from conventional immunosuppressants, involves the induction of T-cell cycle arrest and modulation of cytokine profiles, suggesting a favorable therapeutic profile. This guide presents a comparative analysis of this compound's efficacy and mechanism against leading immunosuppressive drugs, providing a valuable resource for identifying novel therapeutic strategies.

Comparative Performance Data

The following tables summarize the quantitative data on the immunosuppressive effects of this compound and its alternatives.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssay TypeTarget CellsIC50Citation(s)
This compound (Tranilast) Not specified in detailRabbit Tenon's capsule and corneal stromal fibroblasts~27-45% inhibition at 300 µM[2]
Cyclosporin A Mitogen-induced proliferationHuman and Rabbit Lymphocytes19 ± 4 µg/L (in 1° MLC)[3]
Cyclosporin A T-cell proliferation (CD28 costimulation)Human T-cells~4 µg/mL[4][5]
Cyclosporin A T-cell proliferation (no CD28 costimulation)Human T-cells~0.37 ng/mL[4][5]
Tacrolimus T-cell proliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Mean: 126.4 ± 337.7 ng/mL (wide variation)[6]
Mycophenolate Mofetil (as MPA) T-cell proliferationHuman T-lymphocytesSignificant inhibition at clinically relevant concentrations[7][8][9]

Table 2: Modulation of Cytokine Production

CompoundCytokineEffectCell TypeQuantitative DataCitation(s)
This compound (Tranilast) IL-2InhibitionHuman PBMCsInhibition observed[10]
IFN-γInhibitionHuman PBMCsInhibition observed[10]
IL-10Increased productionMouse lymph node cellsIncreased serum levels observed[1]
TGF-β1Inhibition of releaseHuman monocytes-macrophagesInhibition observed[11]
IL-1βInhibition of releaseHuman monocytes-macrophagesInhibition observed[11]
Cyclosporin A IL-2InhibitionT-cellsIC50: 345 µg/L[12]
IFN-γInhibitionT-cellsIC50: 309 µg/L[12]
Tacrolimus IL-2InhibitionT-cellsSuppresses transcription[13]
Mycophenolate Mofetil (as MPA) IL-2Mild suppressionT-cellsMildly suppressed at clinically relevant concentrations[8][9]
IFN-γMild suppressionT-cellsMildly suppressed at clinically relevant concentrations[8][9]

Mechanisms of Action and Signaling Pathways

This compound (Tranilast)

This compound exhibits a multi-faceted mechanism of action targeting T-cell function and inflammatory signaling. A key mechanism is the induction of T-cell cycle arrest , which is mediated by the upregulation of the cell cycle inhibitors p21 and p15. This leads to a reduction in T-cell proliferation without inducing cell death. This effect is associated with a significant decrease in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.

Furthermore, this compound modulates the balance of T-helper cell responses by suppressing Th1-mediated immunity. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[14] Conversely, it promotes an anti-inflammatory environment by increasing the production of Interleukin-10 (IL-10).[1] The immunosuppressive effects of this compound are also linked to the indoleamine 2,3-dioxygenase (IDO) pathway , which is involved in tryptophan metabolism and the generation of immunosuppressive kynurenine metabolites.[15] More recently, Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[16] It achieves this by binding to the NACHT domain of NLRP3, which prevents its oligomerization and subsequent activation of inflammatory caspases.[16]

G This compound (Tranilast) Signaling Pathway cluster_cell T-Cell cluster_apc Antigen Presenting Cell cluster_cytokine Cytokine Modulation TCR_Activation TCR Activation T_Cell_Proliferation T-Cell Proliferation TCR_Activation->T_Cell_Proliferation DAA This compound (Tranilast) p21_p15 p21 & p15 Upregulation DAA->p21_p15 induces IL2_Production IL-2 Production DAA->IL2_Production inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_p15->Cell_Cycle_Arrest mediates Cell_Cycle_Arrest->T_Cell_Proliferation IL2_Production->T_Cell_Proliferation NLRP3 NLRP3 Inflammasome IL1b_Production IL-1β Production NLRP3->IL1b_Production DAA_NLRP3 This compound (Tranilast) DAA_NLRP3->NLRP3 inhibits oligomerization DAA_Cyto This compound (Tranilast) Th1_Cytokines IFN-γ, TNF-α (Th1 Cytokines) DAA_Cyto->Th1_Cytokines suppresses IL10 IL-10 (Anti-inflammatory) DAA_Cyto->IL10 promotes

Figure 1: Simplified signaling pathway of this compound (Tranilast).

Alternative Immunosuppressants
  • Cyclosporin A and Tacrolimus: These drugs are calcineurin inhibitors. They bind to intracellular proteins (cyclophilin for Cyclosporin A and FKBP12 for Tacrolimus), and these complexes then inhibit the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of IL-2 and other cytokine genes essential for T-cell activation and proliferation.

  • Mycophenolate Mofetil (MMF): MMF is a prodrug that is converted to mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. Since lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits the proliferation of T and B lymphocytes.[7][17]

G Mechanisms of Alternative Immunosuppressants cluster_cni Calcineurin Inhibitors (Cyclosporin A, Tacrolimus) cluster_mmf Mycophenolate Mofetil (MMF) CNI Cyclosporin A / Tacrolimus Immunophilin Cyclophilin / FKBP12 CNI->Immunophilin binds Calcineurin Calcineurin Immunophilin->Calcineurin inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene MMF MMF -> MPA IMPDH IMPDH MMF->IMPDH inhibits Guanosine_Synthesis De novo Guanosine Nucleotide Synthesis IMPDH->Guanosine_Synthesis Lymphocyte_Proliferation T & B Lymphocyte Proliferation Guanosine_Synthesis->Lymphocyte_Proliferation

Figure 2: Signaling pathways of alternative immunosuppressants.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the immunosuppressive effects of the compounds discussed.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess T-cell proliferation in response to alloantigens, mimicking the initial stages of graft rejection.

  • Objective: To measure the dose-dependent inhibition of T-cell proliferation by immunosuppressive agents.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors (responder and stimulator). Stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.

  • Assay Setup: Responder PBMCs are co-cultured with the treated stimulator PBMCs in 96-well plates. The immunosuppressive drugs are added at various concentrations.

  • Proliferation Measurement: After a 5-day incubation, T-cell proliferation is quantified. This is commonly done by measuring the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or by using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) and analyzing dye dilution by flow cytometry.

  • Data Analysis: The concentration of the drug that inhibits T-cell proliferation by 50% (IC50) is calculated.

G Mixed Lymphocyte Reaction (MLR) Workflow Isolate_PBMCs Isolate PBMCs from Donor A (Responder) & Donor B (Stimulator) Treat_Stimulator Treat Donor B PBMCs (Mitomycin C or Irradiation) Isolate_PBMCs->Treat_Stimulator Co_culture Co-culture Responder and Stimulator PBMCs with Test Compound Isolate_PBMCs->Co_culture Treat_Stimulator->Co_culture Incubate Incubate for 5 days Co_culture->Incubate Measure_Proliferation Measure Proliferation ([³H]-thymidine or CFSE) Incubate->Measure_Proliferation Analyze_Data Calculate IC50 Measure_Proliferation->Analyze_Data

Figure 3: Workflow for a one-way Mixed Lymphocyte Reaction assay.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants or serum.

  • Objective: To measure the effect of immunosuppressive drugs on the production of pro- and anti-inflammatory cytokines.

  • Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.

  • Procedure:

    • The sample (cell culture supernatant or serum) is added to the wells, and the cytokine binds to the capture antibody.

    • After washing, a biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.

    • A substrate is added, and the enzyme catalyzes a color change, which is measured using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to analyze the cell cycle distribution of lymphocytes and determine the mechanism of anti-proliferative effects.

  • Objective: To determine if an immunosuppressive agent inhibits T-cell proliferation by inducing cell cycle arrest.

  • Cell Preparation: Lymphocytes are cultured with a mitogen or antigen in the presence or absence of the test compound.

  • Staining:

    • Cells are harvested, fixed, and permeabilized.

    • Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI signal is used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the drug causes an accumulation of cells in a specific phase, indicating cell cycle arrest.

Conclusion

This compound (Tranilast) presents a compelling profile as an immunosuppressive agent with a distinct mechanism of action compared to established therapies. Its ability to induce T-cell cycle arrest and modulate cytokine production towards an anti-inflammatory phenotype highlights its potential for treating a range of immune-mediated disorders. Further research is warranted to fully elucidate its clinical efficacy and to obtain more extensive quantitative data for direct comparison with current standards of care. This guide serves as a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and similar immunomodulatory compounds.

References

A Comparative Guide to 3,4-DAA and Other Tryptophan Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse biological activities of tryptophan metabolites is crucial for identifying novel therapeutic targets. This guide provides an objective comparison of N-(3,4-dimethoxycinnamoyl) anthranilic acid (Tranilast), a synthetic derivative of the tryptophan metabolite anthranilic acid, with other key endogenous tryptophan metabolites. The information is supported by experimental data to facilitate informed decisions in research and development.

Tryptophan, an essential amino acid, is metabolized through three primary pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the last of which is mediated by gut microbiota. These pathways produce a range of bioactive molecules with diverse physiological and pathological roles. While the majority of dietary tryptophan is catabolized via the kynurenine pathway, the serotonin pathway is critical for neurotransmission. This guide focuses on comparing the synthetic tryptophan derivative, Tranilast (3,4-DAA), with major endogenous metabolites from the kynurenine and serotonin pathways.

Overview of Tryptophan Metabolism

Tryptophan metabolism is a complex network of enzymatic reactions. The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). In contrast, the serotonin pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_indole Indole Pathway (Microbiota) Tryptophan Tryptophan 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP TPH Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Indole Indole Tryptophan->Indole Tryptophanase Serotonin Serotonin (5-HT) 5-HTP->Serotonin AADC Anthranilic Acid Anthranilic Acid Kynurenine->Anthranilic Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid KAT Tranilast Tranilast (this compound) (Synthetic Derivative) Anthranilic Acid->Tranilast Synthetic Analogue 3-HAA 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-HAA Quinolinic Acid Quinolinic Acid 3-HAA->Quinolinic Acid Serotonin Pathway Serotonin Pathway Kynurenine Pathway Kynurenine Pathway Indole Pathway Indole Pathway

Figure 1: Major Tryptophan Metabolic Pathways

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of Tranilast and key endogenous tryptophan metabolites.

MetabolitePrimary Biological ActivitiesKey Mechanisms of ActionTherapeutic Relevance
Tranilast (this compound) Anti-allergic, Anti-inflammatory, Anti-fibroticInhibition of mediator release from mast cells, Modulation of TGF-β signaling pathway.[1][2]Allergic diseases (asthma, rhinitis), Fibrotic disorders (keloids), Potential in cancer therapy.[1]
Serotonin (5-HT) Neurotransmission, Regulation of mood, sleep, and appetite.[3][4]Acts on various 5-HT receptors in the central and peripheral nervous system.Depression, Anxiety disorders, Migraine.[3]
Kynurenic Acid NeuroprotectiveAntagonist of NMDA and α7-nicotinic acetylcholine receptors.[5][6]Neurodegenerative diseases (Huntington's, Alzheimer's).[7]
Quinolinic Acid NeurotoxicAgonist of NMDA receptors, leading to excitotoxicity.[8][9]Implicated in the pathology of neurodegenerative diseases.[9]
3-Hydroxyanthranilic Acid (3-HAA) Anti-inflammatory, NeuroprotectiveSuppression of pro-inflammatory cytokine production, Induction of heme oxygenase-1 (HO-1).[10][11]Inflammatory and neurodegenerative disorders.[10]

Detailed Comparison

Immunomodulatory and Anti-inflammatory Effects

Tranilast (this compound) is a potent anti-inflammatory and anti-allergic agent. Its primary mechanism involves the stabilization of mast cells, thereby inhibiting the release of inflammatory mediators such as histamine and prostaglandins.[12] Furthermore, Tranilast has been shown to down-regulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages.[13] A key aspect of its anti-inflammatory and anti-fibrotic activity is its ability to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14][15] It has been demonstrated to suppress the expression of Smad4, a crucial mediator in the TGF-β pathway.[14][16]

3-Hydroxyanthranilic Acid (3-HAA) , a metabolite of the kynurenine pathway, also exhibits significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in glial cells.[10] One of its key mechanisms is the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[10] Studies have also indicated that 3-HAA can inhibit the activation of the PI3K/NF-κB signaling pathway in macrophages, a central pathway in the inflammatory response.[17]

In contrast, other kynurenine pathway metabolites can have pro-inflammatory effects, contributing to the complex role of this pathway in immune regulation.[18]

Neurological Effects

The neurological effects of tryptophan metabolites are diverse, ranging from essential neurotransmission to potent neurotoxicity.

Serotonin (5-HT) is a well-known neurotransmitter that plays a crucial role in regulating mood, sleep, appetite, and cognitive functions.[3][4][19] Its effects are mediated through a variety of serotonin receptors located throughout the brain. Dysregulation of the serotonergic system is implicated in numerous psychiatric conditions.

Kynurenic Acid is widely recognized for its neuroprotective properties.[6][7] It acts as an antagonist at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, thereby protecting neurons from excitotoxicity.[5][6] It also antagonizes the α7-nicotinic acetylcholine receptor. Due to these properties, kynurenic acid is a focal point of research for therapeutic interventions in neurodegenerative diseases.[7]

Quinolinic Acid , in stark contrast to kynurenic acid, is a potent neurotoxin.[8][9] It is an agonist of the NMDA receptor, and its over-activation of these receptors leads to neuronal damage and death.[8] Elevated levels of quinolinic acid have been associated with the pathology of several neurodegenerative disorders.[9]

While Tranilast is not primarily studied for its direct neurological effects in the same context as endogenous metabolites, its anti-inflammatory actions could have indirect neuroprotective benefits in conditions with a neuroinflammatory component.

Experimental Protocols

Mast Cell Degranulation Assay (for Tranilast)

Objective: To assess the inhibitory effect of Tranilast on the release of inflammatory mediators from mast cells.

Methodology:

  • Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized with anti-dinitrophenyl (DNP) IgE.

  • Treatment: Sensitized cells are pre-treated with varying concentrations of Tranilast for a specified period.

  • Stimulation: Mast cell degranulation is induced by stimulating the cells with DNP-bovine serum albumin (BSA) and/or IL-33.

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is measured using a colorimetric assay.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells), and the inhibitory effect of Tranilast is determined.[20]

Mast_Cell_Degranulation_Assay cluster_workflow Experimental Workflow A Culture and Sensitize Bone Marrow-Derived Mast Cells (BMMCs) with Anti-DNP IgE B Pre-treat cells with varying concentrations of Tranilast A->B C Stimulate degranulation with DNP-BSA +/- IL-33 B->C D Collect supernatant C->D E Measure β-hexosaminidase release (Colorimetric Assay) D->E F Calculate % inhibition of degranulation E->F

Figure 2: Mast Cell Degranulation Assay Workflow
TGF-β Signaling Assay (for Tranilast)

Objective: To investigate the effect of Tranilast on the TGF-β signaling pathway.

Methodology:

  • Cell Culture: A suitable cell line, such as human lung cancer cells (e.g., A549), is cultured.

  • Treatment: Cells are treated with TGF-β1 in the presence or absence of Tranilast.

  • Western Blot Analysis: Cell lysates are collected, and protein levels of key components of the TGF-β pathway (e.g., phosphorylated Smad2/3, Smad4) are analyzed by Western blotting.

  • Gene Expression Analysis: RNA is extracted from the cells, and the expression of TGF-β target genes is quantified using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: Changes in protein and gene expression levels are analyzed to determine the impact of Tranilast on TGF-β signaling.[14][16]

Analysis of Tryptophan Metabolites by HPLC-MS/MS

Objective: To quantitatively measure the levels of various tryptophan metabolites in biological samples.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation, typically using an acid like trichloroacetic acid or perchloric acid.[21]

  • Internal Standard: A known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample for accurate quantification.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a reversed-phase C18 column) to separate the different metabolites.

  • Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity.

  • Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and a standard curve.[22]

Signaling_Pathway_Relationships cluster_tranilast Tranilast Action cluster_3haa 3-HAA Action Tranilast Tranilast TGF_beta TGF-β Signaling Tranilast->TGF_beta Inhibits Mast_Cell Mast Cell Degranulation Tranilast->Mast_Cell Inhibits 3-HAA 3-Hydroxyanthranilic Acid NF_kB NF-κB Signaling 3-HAA->NF_kB Inhibits HO1 Heme Oxygenase-1 (HO-1) 3-HAA->HO1 Induces Inflammation Inflammation TGF_beta->Inflammation Mast_Cell->Inflammation NF_kB->Inflammation HO1->Inflammation Inhibits

Figure 3: Signaling Pathways of Tranilast and 3-HAA

Conclusion

Tranilast (this compound), a synthetic derivative of the tryptophan metabolite anthranilic acid, exhibits potent anti-inflammatory and anti-fibrotic properties through mechanisms distinct from many endogenous tryptophan metabolites. While naturally occurring metabolites in the kynurenine and serotonin pathways play crucial roles in neuro-immune regulation, Tranilast's primary actions center on mast cell stabilization and inhibition of the TGF-β pathway. This comparative guide highlights the diverse functionalities within the tryptophan metabolome and positions Tranilast as a unique pharmacological agent with a specific profile. For researchers, this underscores the potential for developing targeted therapies by either mimicking or modulating the activity of specific tryptophan metabolites. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds.

References

A Comparative Analysis of 3,4-DAA and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability: Extensive literature searches for studies directly comparing 3,4-dichloroaniline (3,4-DAA) and Fingolimod (FTY720) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis, did not yield any results. The available scientific literature focuses heavily on the immunomodulatory effects of Fingolimod in EAE. In contrast, research on this compound primarily investigates its toxicological profile as an environmental contaminant and herbicide metabolite, with no studies to date on its potential therapeutic or adverse effects in autoimmune or neuroinflammatory disease models like EAE.[1][2][3][4]

This guide, therefore, provides a comprehensive overview of Fingolimod's performance in EAE models based on existing experimental data. For this compound, we will indicate the absence of available data for each comparative section.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the pathogenesis of multiple sclerosis (MS) and to evaluate potential therapeutic interventions.[5][6] This model mimics many of the key pathological features of MS, including inflammation, demyelination, axonal damage, and gliosis in the central nervous system (CNS).[5]

Fingolimod (FTY720) is an oral medication approved for the treatment of relapsing-remitting multiple sclerosis.[7][8] Its efficacy has been extensively studied in various EAE models.[9][10][11][12][13][14][15][16] 3,4-dichloroaniline (this compound) is a chemical compound primarily known as a metabolite of certain herbicides.[1][2] There is no scientific literature to suggest its evaluation as a therapeutic agent in EAE.

Mechanism of Action

Fingolimod

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[10] Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[7][8] This functional antagonism prevents the egress of lymphocytes from the lymph nodes, leading to their sequestration and a reduction in the infiltration of pathogenic T cells into the central nervous system.[7][8][10]

Beyond its effects on lymphocyte trafficking, Fingolimod can also cross the blood-brain barrier and may exert direct effects within the CNS.[7] Studies suggest it can modulate the function of astrocytes and other neural cells, potentially contributing to neuroprotective effects.[7][12]

Fingolimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Lymphocyte Lymphocyte Circulating Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating Lymphocyte Egress Blocked Pathogenic T-Cell Infiltration Pathogenic T-Cell Infiltration Circulating Lymphocyte->Pathogenic T-Cell Infiltration Reduced Infiltration Neuroprotection Neuroprotection Fingolimod Fingolimod Fingolimod->Neuroprotection Direct CNS Effects Fingolimod-P Fingolimod-P Fingolimod->Fingolimod-P Phosphorylation S1P1 Receptor S1P1 Receptor Fingolimod-P->S1P1 Receptor Binds & Downregulates

Fingolimod's dual mechanism of action.
This compound

No data is available on the mechanism of action of this compound in EAE models.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Fingolimod in EAE models. No comparable data exists for this compound.

Table 1: Effect of Fingolimod on EAE Clinical Scores
EAE ModelAnimal StrainFingolimod DoseTreatment RegimenEffect on Clinical ScoreReference
MOG35-55-inducedC57BL/6J Mice0.3 mg/kg/day (oral)Prophylactic (Day 7-21 post-immunization)Significant reduction in total clinical score (-59.16%) compared to untreated EAE mice.[15]
MOG35-55-inducedC57BL/6J Mice0.3 mg/kg/day (oral)Therapeutic (Day 21-35 post-immunization)Significant reduction in daily clinical scores compared to untreated EAE mice.[15]
MOG-inducedC57BL/6J MiceNot specifiedProphylactic (from day 2)9 out of 10 mice did not develop clinical symptoms.[14]
MOG-inducedC57BL/6J MiceNot specifiedTherapeutic (from onset of symptoms)Significant reduction in clinical symptoms from day 27.[14]
MBP-inducedLewis Rats0.1 to 1 mg/kgProphylacticAlmost complete prevention of EAE development.[10]
PLP-inducedSJL/J MiceNot specifiedProphylacticAlmost complete prevention of EAE development.[10]
Table 2: Immunomodulatory Effects of Fingolimod in EAE Models
EAE ModelAnimal StrainFingolimod DoseOutcome MeasureResultReference
PLP-inducedSJL/J MiceNot specifiedCD4+ T cell infiltration in spinal cordDecreased infiltration with prophylactic treatment.[10]
MOG-inducedC57BL/6 MiceNot specifiedBrain IL-1β levelsIncreased in EAE vehicle, reduced in prophylactic Fingolimod group.[14]
MOG-inducedC57BL/6 MiceNot specifiedBrain TNFα levelsIncreased in EAE vehicle, reduced in prophylactic Fingolimod group.[14]
MOG35–55-inducedMice1 mg/kg (i.p.)Dorsal horn GFAP immunoreactivity (Astrogliosis)Dose-dependently reduced compared to vehicle-treated EAE mice.[17]
MOG35–55-inducedMice1 mg/kg (i.p.)Dorsal horn Iba1 immunoreactivity (Microgliosis)Dose-dependently reduced compared to vehicle-treated EAE mice.[17]

Experimental Protocols

Fingolimod in EAE Models

A common experimental workflow for evaluating the efficacy of Fingolimod in EAE is as follows:

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Immunization Immunization with MOG35-55 in Complete Freund's Adjuvant PertussisToxin Pertussis Toxin Administration (Day 0 and 2) Immunization->PertussisToxin Vehicle Vehicle Prophylactic Prophylactic Fingolimod Therapeutic Therapeutic Fingolimod ClinicalScoring Daily Clinical Scoring (0-5 scale) Vehicle->ClinicalScoring Prophylactic->ClinicalScoring Therapeutic->ClinicalScoring Histology Histological Analysis (Demyelination, Cell Infiltration) ClinicalScoring->Histology Biomarkers Biomarker Analysis (Cytokines, Neurofilaments) Histology->Biomarkers

Typical workflow for EAE studies.

EAE Induction:

  • Animals: Female C57BL/6J mice are commonly used.[14]

  • Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[14]

  • Pertussis Toxin: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.[14]

Drug Administration:

  • Prophylactic Treatment: Fingolimod is administered daily, often starting from day 2 or 7 post-immunization, before the onset of clinical signs.[14][15]

  • Therapeutic Treatment: Fingolimod administration begins after the mice develop clear clinical signs of EAE, for instance, when 50% of the animals show symptoms or at a specific day post-immunization corresponding to disease onset.[14][15]

  • Route of Administration: Oral gavage or dissolution in drinking water are common methods.[15]

Outcome Measures:

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of immune cell infiltration and demyelination.

  • Biomarker Analysis: Brain and spinal cord tissue, as well as blood plasma, can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) and markers of axonal damage (e.g., neurofilament light chain).[14]

This compound in EAE Models

No experimental protocols for the use of this compound in EAE models are available in the scientific literature.

Conclusion

Based on the available scientific evidence, Fingolimod is a well-characterized compound that demonstrates significant efficacy in ameliorating the clinical and pathological features of EAE in various rodent models. Its primary mechanism of action, the sequestration of lymphocytes in secondary lymphoid organs, is well-established. In contrast, there is a complete absence of research on this compound in the context of EAE or other autoimmune diseases. The existing literature on this compound is focused on its toxicology. Therefore, a direct comparison of the performance of these two compounds in EAE models is not currently possible. Future research would be required to determine if this compound has any immunomodulatory or neurotoxic effects in the context of neuroinflammation.

References

Comparative Analysis: 3,4-Diamino-5-hydroxy-L-phenylalanine and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between 3,4-diamino-5-hydroxy-L-phenylalanine and anthranilic acid is currently challenging due to the limited availability of scientific literature and experimental data for 3,4-diamino-5-hydroxy-L-phenylalanine. While extensive research has been conducted on anthranilic acid and its derivatives, detailing their physicochemical properties, synthesis, and diverse biological activities, similar information for 3,4-diamino-5-hydroxy-L-phenylalanine is not readily accessible in published scientific literature.

This guide will proceed by presenting the well-documented characteristics of anthranilic acid and will note the data deficiencies for 3,4-diamino-5-hydroxy-L-phenylalanine, highlighting a significant gap in the current scientific knowledge.

Physicochemical Properties

A fundamental aspect of any comparative analysis involves the examination of the physicochemical properties of the compounds . These properties influence their biological activity, formulation, and delivery.

Table 1: Comparison of Physicochemical Properties

PropertyAnthranilic Acid3,4-Diamino-5-hydroxy-L-phenylalanine
Molecular Formula C₇H₇NO₂C₉H₁₃N₃O₃
Molecular Weight 137.14 g/mol 211.22 g/mol
Appearance White to off-white crystalline powderData not available
Melting Point 144-148 °CData not available
Solubility Sparingly soluble in water; soluble in ethanolData not available
pKa ~2.1 (carboxyl group), ~4.9 (amino group)Data not available

Synthesis and Experimental Protocols

The synthetic routes to a compound are critical for its availability for research and development. Similarly, detailed experimental protocols are essential for the replication and validation of scientific findings.

Anthranilic Acid Synthesis

A common laboratory-scale synthesis of anthranilic acid involves the Hofmann degradation of phthalimide.

Experimental Protocol: Hofmann Degradation for Anthranilic Acid Synthesis

  • Preparation of Sodium Hypobromite: In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold sodium hydroxide solution while stirring to form sodium hypobromite.

  • Reaction with Phthalimide: To the freshly prepared sodium hypobromite solution, add phthalimide.

  • Hofmann Rearrangement: Heat the mixture. The amide is converted to a primary amine through the Hofmann rearrangement, yielding anthranilic acid.

  • Isolation and Purification: Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the anthranilic acid. The precipitate is then filtered, washed, and can be recrystallized from hot water to yield the purified product.

Workflow for Anthranilic Acid Synthesis via Hofmann Degradation

G cluster_prep Preparation of Sodium Hypobromite cluster_reaction Hofmann Rearrangement cluster_isolation Isolation and Purification NaOH Sodium Hydroxide NaOH_sol Cold NaOH Solution NaOH->NaOH_sol H2O Water H2O->NaOH_sol Br2 Bromine NaOBr Sodium Hypobromite Solution Br2->NaOBr NaOH_sol->NaOBr Reaction_Mixture Reaction Mixture NaOBr->Reaction_Mixture Phthalimide Phthalimide Phthalimide->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Rearrangement Hofmann Rearrangement Heating->Rearrangement Acidification Acidification (HCl) Rearrangement->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Anthranilic_Acid Purified Anthranilic Acid Recrystallization->Anthranilic_Acid

Caption: Synthesis of Anthranilic Acid via Hofmann Degradation.

3,4-Diamino-5-hydroxy-L-phenylalanine Synthesis

Information regarding the synthesis of 3,4-diamino-5-hydroxy-L-phenylalanine is not available in the surveyed scientific literature.

Biological Activities and Signaling Pathways

Anthranilic acid and its derivatives exhibit a wide range of biological activities. The lack of data for 3,4-diamino-5-hydroxy-L-phenylalanine prevents a comparative discussion in this section.

Anthranilic Acid: A Versatile Pharmacophore

Anthranilic acid is a well-established pharmacophore, forming the structural basis for numerous therapeutic agents. Its derivatives have demonstrated a variety of biological effects, including:

  • Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and diclofenac, are derivatives of anthranilic acid. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][2]

  • Antimicrobial Activity: Certain derivatives of anthranilic acid have shown antibacterial and antifungal properties.[3][4] The exact mechanisms can vary but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Other Activities: Derivatives of anthranilic acid have also been investigated for their potential as anticancer, antiviral, and insecticidal agents.[5]

Signaling Pathway: COX Inhibition by Anthranilic Acid Derivatives

G AA Arachidonic Acid COX Cyclooxygenase (COX) Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Anthranilic_Acid_Deriv Anthranilic Acid Derivatives Anthranilic_Acid_Deriv->COX Inhibits

Caption: COX Inhibition by Anthranilic Acid Derivatives.

3,4-Diamino-5-hydroxy-L-phenylalanine: Biological Activity

There is no available data in the scientific literature regarding the biological activities or associated signaling pathways of 3,4-diamino-5-hydroxy-L-phenylalanine.

Conclusion

This comparative guide highlights a significant disparity in the available scientific knowledge between anthranilic acid and 3,4-diamino-5-hydroxy-L-phenylalanine. Anthranilic acid is a well-characterized compound with a rich history in medicinal chemistry, serving as a foundational scaffold for a multitude of drugs with diverse therapeutic applications. In stark contrast, 3,4-diamino-5-hydroxy-L-phenylalanine remains an obscure compound with no readily available data on its fundamental properties, synthesis, or biological function.

This knowledge gap underscores the vastness of unexplored chemical space and presents an opportunity for future research. The synthesis and biological evaluation of 3,4-diamino-5-hydroxy-L-phenylalanine could potentially unveil novel pharmacological activities and therapeutic applications. Further investigation is required to elucidate the properties of this compound and to enable a meaningful comparative analysis with well-established molecules like anthranilic acid.

References

A Comparative Analysis of Dihydroxy-Anthraquinone Derivatives Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the biological effects of a class of compounds known as dihydroxy-anthraquinone and its derivatives, which for the purpose of this document will be abbreviated as 3,4-DAA, in various cancer cell lines. While a specific compound uniformly designated as "this compound" is not extensively characterized across multiple studies, a significant body of research exists on structurally related dihydroxy-anthracenedione derivatives. These compounds have garnered interest in oncology for their potential as anticancer agents. This document synthesizes findings from multiple studies to present a cross-validation of their effects, detailing their mechanisms of action, and providing relevant experimental data and protocols for researchers, scientists, and drug development professionals.

Data Summary: Effects of Dihydroxy-Anthraquinone Derivatives on Cancer Cell Lines

The following table summarizes the cytotoxic and mechanistic effects of various dihydroxy-anthraquinone derivatives on a range of cancer cell lines as reported in the literature.

Compound Class/DerivativeCell Line(s)Observed EffectsMechanism of Action
3,4-diisobutyryl derivative of auxarthrol A Non-small cell lung cancer (NSCLC)Induces autophagic cell death; Sensitizes tumors to anti-PD1 immunotherapy.[1]Targets light intermediate chain 1 (LIC1) of the dynein complex to induce autophagy.[1]
4,9-diazapyrenium hydrogensulfate derivatives SKBr3 (breast), HeLa (cervical), CaCo2 (colon), SW620 (colon)Dose-dependent growth inhibition and induction of apoptosis.[2]DNA intercalation, leading to apoptosis characterized by DNA fragmentation and morphological changes.[2]
9,10-dihydroxy-4,4-dimethyl-5,8-dihydro-1(4H)-anthracenone derivatives TA3 (mouse carcinoma), U937 (human monocytic leukemia)Inhibition of oxygen uptake and dose-dependent growth inhibition.[3]Inhibition of cellular respiration.[3]
Various 9,10-anthracenedione derivatives KB (drug-sensitive), KBv200 (multidrug-resistant)Potent cytotoxicity against both drug-sensitive and multidrug-resistant cell lines.[4]Induction of apoptosis via a mitochondrial pathway for some derivatives.[4]
1,3-dihydroxy-9,10-anthraquinone derivatives T-24, Hep 3B, Hep G2, SiHa, HT-3, PLC/PRF/5, 212Significant inhibitory activity against multiple cancer cell lines.[5]Induction of apoptosis, evidenced by phosphatidylserine externalization and DNA fragmentation in SiHa cells.[5]
1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinones Hep G2, Hep 3B, HT-29Significant inhibitory activity, with some compounds showing selective cytotoxicity.[6]Induction of apoptosis, confirmed by observation of sub-G1 cell stage and DNA fragmentation in MCF-7 cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to assess the effects of dihydroxy-anthraquinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by DNA Fragmentation Analysis

This method, often referred to as a DNA ladder assay, is a hallmark of apoptosis.

  • Cell Treatment and Lysis: Treat cells with the test compound for the indicated time. Harvest the cells and lyse them in a buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptotic cell death.[2]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental procedures can aid in understanding the complex biological processes involved.

Signaling Pathway of this compound Induced Autophagy

The following diagram illustrates the proposed mechanism of action for the 3,4-diisobutyryl derivative of auxarthrol A in inducing autophagy in non-small cell lung cancer cells.[1]

G cluster_cell NSCLC Cell 3_4_DAA This compound LIC1 LIC1 (Dynein Complex) 3_4_DAA->LIC1 Binds to Autophagy_Induction Autophagy Induction LIC1->Autophagy_Induction Leads to Autophagic_Cell_Death Autophagic Cell Death Autophagy_Induction->Autophagic_Cell_Death Results in

Caption: Proposed signaling pathway of this compound inducing autophagic cell death.

Experimental Workflow for Assessing Cytotoxicity

This diagram outlines the general workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.

G Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Derivatives Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Logical Relationship of Apoptosis Induction

The following diagram illustrates the logical progression from compound treatment to apoptotic cell death as observed for several dihydroxy-anthraquinone derivatives.[2][5][6]

G DAA_Derivative Dihydroxy-Anthraquinone Derivative Cellular_Target Cellular Target (e.g., DNA, Mitochondria) DAA_Derivative->Cellular_Target Apoptotic_Signal Initiation of Apoptotic Signal Cellular_Target->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation & Morphological Changes Caspase_Activation->DNA_Fragmentation Apoptosis Apoptotic Cell Death DNA_Fragmentation->Apoptosis

Caption: Logical flow of apoptosis induction by dihydroxy-anthraquinone derivatives.

Conclusion

The collective evidence from various studies indicates that dihydroxy-anthraquinone derivatives are a promising class of compounds with significant anticancer activity across a diverse range of cancer cell lines. Their mechanisms of action are varied and include the induction of autophagy, apoptosis via DNA intercalation or mitochondrial pathways, and inhibition of cellular respiration. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug development to further explore and validate the therapeutic potential of these compounds. Future research should focus on a more standardized cross-validation of specific derivatives in a wider panel of cell lines to better understand their selectivity and clinical potential.

References

Independent Verification of 3,4-DAA's (Tranilast) Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 3,4-dianisoyl antranilic acid (3,4-DAA), commercially known as Tranilast, with other established anti-inflammatory agents. The information is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Executive Summary

Tranilast, an analog of a tryptophan metabolite, was initially developed as an anti-allergic medication.[1] Subsequent research has unveiled its significant anti-inflammatory potential, positioning it as a subject of interest for various inflammatory conditions.[1] This guide summarizes the quantitative data on Tranilast's anti-inflammatory effects, details the experimental protocols used for its evaluation, and visually represents its mechanism of action through signaling pathway and experimental workflow diagrams.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Tranilast are compared with Celecoxib, a selective COX-2 inhibitor, a widely used nonsteroidal anti-inflammatory drug (NSAID). While direct head-to-head studies with identical experimental conditions are limited, the following tables summarize available quantitative data to facilitate a comparative assessment.

Table 1: Inhibition of Pro-inflammatory Markers

CompoundTarget/AssayCell LineConcentrationInhibitionReference
Tranilast TNF-α-induced ICAM-1 ExpressionHUVEC100 µg/mL31.8%[2]
Tranilast TNF-α-induced VCAM-1 ExpressionHUVEC100 µg/mL38%[2]
Tranilast TNF-α-induced E-selectin ExpressionHUVEC100 µg/mL31.9%[2]
Tranilast LPS-induced TNF-α mRNA ExpressionBEAS-2B50 µMSignificant Reduction[3]
Tranilast LPS-induced IL-1β mRNA ExpressionBEAS-2B50 µMSignificant Reduction[3]
Tranilast LPS-induced IL-6 mRNA ExpressionBEAS-2B50 µMSignificant Reduction[3]
Celecoxib LPS-induced TNF-α ProductionRAW 264.720 µM (with DHA)Significant Inhibition[4]
Celecoxib LPS-induced IL-6 ProductionRAW 264.720 µM (with DHA)Significant Inhibition[4]
Celecoxib LPS-induced PGE2 ProductionRAW 264.720 µM (with DHA)Significant Inhibition[4]

Table 2: IC50 Values for Key Anti-inflammatory Targets

CompoundTargetIC50Reference
Tranilast COX-2 ExpressionNot explicitly quantified, but suppresses expression[5]
Celecoxib COX-2 Enzyme Activity0.42 µM[6]
Celecoxib TNF-α-induced NF-κB activityPotent inhibition (specific IC50 not provided)[7]

Mechanism of Action: Signaling Pathways

Tranilast exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK, and by suppressing the NLRP3 inflammasome.

NF-κB Signaling Pathway Inhibition

Tranilast has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of Tranilast.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB->NFkB Releases genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->genes Induces nucleus Nucleus Tranilast Tranilast Tranilast->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Tranilast.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of anti-inflammatory compounds. Below are representative protocols for key in vitro assays.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[8]

2. Compound Treatment:

  • The following day, replace the medium with fresh DMEM.

  • Prepare stock solutions of Tranilast and the comparator drug (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 10, 50, 100 µM) for 1-2 hours.[8]

3. LPS Stimulation:

  • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[8]

4. Cytokine Measurement (ELISA):

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][8]

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production).

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

1. Cell Line and Transfection:

  • Use a cell line (e.g., HEK293 or THP-1) stably or transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.[7][9]

2. Cell Seeding:

  • Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 25,000 cells per well) and allow them to attach overnight.[2]

3. Compound Treatment and Stimulation:

  • Pre-treat the cells with different concentrations of Tranilast or a comparator drug for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for 5-6 hours.[2]

4. Luciferase Activity Measurement:

  • Following stimulation, lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.[9]

5. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activity for each compound concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of an anti-inflammatory compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture seeding Cell Seeding (24-well or 96-well plate) cell_culture->seeding treatment Pre-treatment with Tranilast or Alternative seeding->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: In vitro screening workflow for anti-inflammatory compounds.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of Tranilast (this compound), which are mediated through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, and the NLRP3 inflammasome. While direct quantitative comparisons with widely used NSAIDs like Celecoxib are not extensively documented in the literature under identical conditions, the existing data suggest that Tranilast is a potent inhibitor of inflammatory responses. The provided experimental protocols offer a framework for conducting independent verification and comparative studies to further elucidate its therapeutic potential. Researchers are encouraged to utilize these methodologies to generate head-to-head comparative data to better position Tranilast within the landscape of anti-inflammatory therapeutics.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed side-by-side comparison of 3,4-diaminopyridine (3,4-DAP), also known as amifampridine, and its phosphate salt, amifampridine phosphate. 3,4-DAP is a potassium channel blocker used for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2][3] Its phosphate salt was developed to improve the stability of the compound.[4]

Mechanism of Action

Both 3,4-DAP and its phosphate salt share the same mechanism of action.[5] They are potent blockers of voltage-gated potassium channels (VGKCs) at the presynaptic nerve terminal.[1][2] In autoimmune conditions like LEMS, antibodies target and reduce the number of presynaptic voltage-gated calcium channels (VGCCs), which impairs the influx of calcium required for the release of the neurotransmitter acetylcholine (ACh).[1][6]

By blocking potassium channels, 3,4-DAP prolongs the depolarization of the nerve terminal membrane.[1] This extended depolarization keeps the remaining functional VGCCs open for a longer duration, thereby increasing the overall influx of calcium into the presynaptic terminal.[2][7] The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, leading to an increased amount of ACh released into the neuromuscular junction.[1] This helps to overcome the deficit in neurotransmission, thereby improving muscle strength and function.[2]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential Arrives K_channel Voltage-Gated K+ Channel (VGKC) AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel (VGCC) AP->Ca_channel Opens K_channel->AP Repolarizes Ca_influx Ca²+ Influx Ca_channel->Ca_influx DAA 3,4-DAA DAA->K_channel Blocks Vesicles ACh Vesicles Ca_influx->Vesicles Triggers Fusion ACh_release ACh Release Vesicles->ACh_release ACh ACh ACh_release->ACh AChR ACh Receptor ACh->AChR Binds Contraction Muscle Contraction AChR->Contraction Initiates

Caption: Mechanism of Action of this compound at the Neuromuscular Junction.

Comparative Data

The primary distinction between the two forms lies in their physicochemical properties and formulation, rather than their pharmacological effect. The phosphate salt (3,4-DAPP) offers greater stability compared to the base form (3,4-DAP).[4]

Table 1: Physicochemical and Pharmacokinetic Properties

Property3,4-Diaminopyridine (Amifampridine Base)3,4-Diaminopyridine Phosphate (Amifampridine Phosphate)Reference(s)
Chemical Formula C₅H₇N₃C₅H₁₀N₃O₄P[8]
Molar Mass 109.13 g/mol 207.12 g/mol [4][8]
Stability Less stable, may require refrigerationMore stable, can be stored at room temperature[4]
Bioavailability 93–100%Bioequivalent studies show a higher Cmax and shorter time to peak concentration[4][8]
Elimination Half-life ~2.5 hours~2.5 hours (for the amifampridine moiety)[8]
Metabolism Acetylation to 3-N-acetylamifampridineSame as base (acetylation)[8]
Excretion Primarily renal (19% unchanged, 74–81% as metabolite)Primarily renal[8]

Table 2: Clinical Efficacy and Safety Profile

Aspect3,4-Diaminopyridine (Amifampridine Base)3,4-Diaminopyridine Phosphate (Amifampridine Phosphate)Reference(s)
Primary Indication Lambert-Eaton Myasthenic Syndrome (LEMS)Lambert-Eaton Myasthenic Syndrome (LEMS)[2][5]
Efficacy Endpoints Significant improvement in Quantitative Myasthenia Gravis (QMG) score and Compound Muscle Action Potential (CMAP) amplitude.Significant improvement in QMG score and CMAP amplitude.[6]
Clinical Effectiveness Considered effective and well-tolerated. Direct comparison trials have not been performed, but efficacy is considered similar if the base is properly prepared.Class I evidence of efficacy from clinical trials.[5]
Common Side Effects Generally mild and well-tolerated. Paresthesias (tingling around the mouth, fingers, and toes) are common.Similar to the base form.[2][9]
Serious Adverse Events At high doses, risk of epileptic seizures and arrhythmias.Similar to the base form.[9]
Regulatory Approval Approved by the FDA (as Ruzurgi) for pediatric LEMS, but no longer available in the US.Approved by the EMA and FDA (as Firdapse) for adult LEMS.[5][8]

Experimental Protocols

A key experiment to characterize the activity of this compound and its analogs is patch-clamp electrophysiology, which directly measures the effect of the compound on voltage-gated ion channels.

Objective: To determine the concentration-dependent blocking effect of this compound on presynaptic voltage-gated potassium channels (e.g., Kv3.3 and Kv3.4), which are predominant at the mammalian neuromuscular junction.[10]

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 cells) stably transfected to express the specific human potassium channel subtype of interest (e.g., Kv3.4).

  • Patch-Clamp Recording:

    • Employ the whole-cell patch-clamp technique to record potassium currents from individual cells.

    • A glass micropipette filled with an internal solution is sealed onto the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol:

    • Hold the cell membrane at a negative resting potential (e.g., -80 mV).

    • Apply depolarizing voltage steps to activate the potassium channels and elicit an outward potassium current.

  • Compound Application:

    • Establish a baseline recording of the potassium current in the absence of the drug.

    • Perfuse the cell with an external solution containing varying concentrations of this compound or its analog.

    • Record the potassium current at each concentration to measure the degree of channel block.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the current to the baseline (pre-drug) level.

    • Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve.

    • Fit the curve with an appropriate equation (e.g., Hill equation) to determine the IC₅₀ value, representing the concentration at which the drug inhibits 50% of the channel activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing Kv channels Harvest Harvest and plate cells for recording Cell_Culture->Harvest Patch Establish whole-cell patch-clamp configuration Harvest->Patch Baseline Record baseline K+ current (control) Patch->Baseline Application Apply this compound analog (various concentrations) Baseline->Application Record Record K+ current at each concentration Application->Record Measure Measure peak current amplitude Record->Measure Normalize Normalize current to baseline Measure->Normalize Plot Plot dose-response curve Normalize->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for Patch-Clamp Electrophysiology Experiment.

Conclusion

3,4-diaminopyridine and its phosphate salt are pharmacologically equivalent in their mechanism of action and clinical effect for treating LEMS.[5] Both act by blocking presynaptic potassium channels to enhance acetylcholine release. The principal advantage of the phosphate salt formulation (amifampridine phosphate) is its superior chemical stability, which allows for storage at room temperature and may contribute to more consistent formulation.[4] While clinical trials have established the efficacy of both forms, the phosphate salt is the basis for the currently FDA-approved medication for adults in the United States.[1][5] The choice between the two for research or clinical purposes would primarily be dictated by availability, formulation requirements, and regulatory status.

References

Safety Operating Guide

Proper Disposal of 3,4-DAA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 3,4-DAA (N-(3,4-Dimethoxycinnamoyl) anthranilic acid). In the absence of specific disposal data for this compound, the following procedures are based on established best practices for the management of laboratory chemical waste. Due to the limited toxicological and environmental fate data, this compound should be handled as a potentially hazardous substance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety goggles or a face shield.
Protective Clothing A laboratory coat and closed-toe shoes.
II. Waste Characterization and Segregation

Proper characterization and segregation of waste streams are the foundational steps for safe and compliant disposal. All materials contaminated with this compound must be treated as chemical waste.

Waste Streams:

  • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.

  • Liquid Waste: Consists of solutions containing this compound, including reaction mixtures and analytical samples.

  • Sharps Waste: Encompasses any contaminated needles, syringes, or other sharp objects.

These waste streams must be segregated to prevent accidental chemical reactions and to ensure they are directed to the appropriate disposal pathways.

III. Waste Containment and Labeling

Proper containment and labeling are critical for the safe storage and transport of chemical waste.

Waste Management Summary:

Waste TypeContainerLabeling Requirements
Solid Waste Sealable, chemical-resistant plastic bags or drums."Hazardous Waste," "Solid Chemical Waste," and the full chemical name "this compound (N-(3,4-Dimethoxycinnamoyl) anthranilic acid)."
Liquid Waste Leak-proof, screw-cap, chemical-resistant bottles (e.g., HDPE)."Hazardous Waste," "Liquid Chemical Waste," the full chemical name "this compound (N-(3,4-Dimethoxycinnamoyl) anthranilic acid)," and the approximate concentration and solvent composition.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," and the contaminant "this compound (N-(3,4-Dimethoxycinnamoyl) anthranilic acid)."

All waste containers must be clearly labeled with the start date of waste accumulation.

IV. Step-by-Step Disposal Protocol

The standard operational procedure for the disposal of this compound is through collection by a licensed professional waste disposal service, which is typically coordinated by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection: Collect all waste materials contaminated with this compound in the appropriate, labeled containers as described in the table above.

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Request for Pickup: Once a waste container is full or the accumulation time limit set by your institution is approaching, submit a chemical waste pickup request to your EHS department.

  • Documentation: Maintain a detailed inventory of all this compound waste generated, including the amount, date of generation, and date of disposal request.

  • Final Disposition: The EHS department will arrange for the collection of the waste by a certified hazardous waste contractor for final disposal, which is typically high-temperature incineration.

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.

V. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Generation of this compound Waste B Solid Waste (Gloves, Vials, etc.) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles, etc.) A->D E Sealable Plastic Bag/Drum B->E F Leak-proof Bottle C->F G Sharps Container D->G H Label as Hazardous Waste with Chemical Name E->H F->H G->H I Store in Satellite Accumulation Area H->I J Request Waste Pickup from EHS I->J K Collection by Certified Hazardous Waste Contractor J->K L High-Temperature Incineration K->L

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 3,4-Diaminoanisole (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3,4-Diaminoanisole (3,4-DAA), a chemical that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as Polyvinyl Chloride (PVC) or Viton.[1][2] Avoid nitrile gloves as they offer poor resistance to amines.[3]To prevent skin contact. This compound is harmful if absorbed through the skin.[4]
Eye and Face Protection Safety goggles and a face shield should be worn, especially when there is a potential for splashing.[5]To protect the eyes and face from accidental splashes of liquid or contact with dust particles.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (black) or ammonia/methylamine (green) cartridge.[6][7] Use should be in a chemical fume hood.[8]To prevent inhalation of harmful vapors or dust. This compound is harmful if inhaled.[4]
Protective Clothing A lab coat or chemical-resistant suit should be worn to protect against skin exposure.[5][9] Closed-toe shoes are mandatory.[10]To prevent contamination of personal clothing and minimize skin contact.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risk of exposure and maintain the integrity of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.[11]

  • Do not breathe dust or vapors.[11]

  • Wash hands thoroughly after handling.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, wear the recommended PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep the material and place it into a labeled, sealed container for hazardous waste. For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill, then place it in a sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.

Disposal Plan: Chemical Degradation Protocol for this compound Waste

Disposal of this compound and contaminated materials must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.[8] For laboratories equipped for chemical treatment, the following degradation procedure can be used to reduce the hazard before final disposal.

Experimental Protocol:

Objective: To chemically degrade this compound in waste solutions through oxidation.

Materials:

  • Waste solution containing this compound

  • Potassium permanganate (KMnO₄) solution

  • Sodium bisulfite (NaHSO₃) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Preparation: In a designated chemical fume hood, place the waste solution containing this compound in a suitable beaker with a stir bar. Begin stirring.

  • Oxidation: Slowly add the potassium permanganate solution to the stirring this compound waste. The permanganate will oxidize the amine groups. Continue adding the permanganate solution until a persistent purple color is observed, indicating that the oxidation is complete.

  • Neutralization of Oxidant: After the reaction is complete, neutralize the excess potassium permanganate by adding sodium bisulfite solution dropwise until the purple color disappears.

  • pH Neutralization: Check the pH of the resulting solution and neutralize it to a pH of 7 using appropriate acids or bases.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous aqueous waste container for disposal through a licensed professional waste disposal service.[12]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Protocol prep Preparation: Don appropriate PPE handling Handle this compound in a fume hood prep->handling storage Store in a cool, dry, well-ventilated area handling->storage spill_detect Spill Detected handling->spill_detect If spill occurs collect_waste Collect Waste storage->collect_waste evacuate Evacuate and Ventilate spill_detect->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate decontaminate->collect_waste degrade Chemical Degradation (Oxidation) collect_waste->degrade neutralize Neutralize Solution degrade->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.